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6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride Documentation Hub

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  • Product: 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride
  • CAS: 2731010-10-7

Core Science & Biosynthesis

Foundational

chemical structure of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride

The following technical guide details the chemical structure, synthesis, and application of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride , a specialized bicyclic scaffold used in modern medicinal chemistry. Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride , a specialized bicyclic scaffold used in modern medicinal chemistry.

Advanced Scaffold for Fragment-Based Drug Discovery (FBDD)

Part 1: Chemical Identity & Structural Analysis

Core Identification
  • Compound Name: 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride[1][2]

  • CAS Number: [2]

  • Synonyms: 6-Ethynylisoquinuclidine HCl; 6-Ethynyl-2-azabicyclo[2.2.2]octane HCl.

  • Molecular Formula: C₉H₁₃N · HCl (Salt Form) | C₉H₁₃N (Free Base)

  • Molecular Weight: 171.67 g/mol (HCl salt) | 135.21 g/mol (Free Base)

  • SMILES: C#CC1CC2CCC1NC2.Cl

Structural Architecture

The compound features a 2-azabicyclo[2.2.2]octane core, commonly known as isoquinuclidine .[3] Unlike its isomer quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen atom in isoquinuclidine is located at the bridge position (position 2), imparting distinct pKa and conformational properties.

FeatureDescriptionMedicinal Utility
Bicyclic Cage Rigid [2.2.2] bridge system.[4]Limits conformational entropy; acts as a bioisostere for phenyl or piperidine rings.
Secondary Amine Nitrogen at position 2.[5]High basicity (pKa ~10-11); key interaction point for aspartate residues in GPCRs (e.g., mGluR5).
Ethynyl Group Alkyne at position 6.[6]"Click-ready" handle for library synthesis; rigid linear spacer; metabolic stability.
Stereochemistry Chiral centers at C1, C4, and C6.Typically synthesized as a racemate or specific diastereomer (endo/exo) depending on the route.

Part 2: Synthetic Methodology (Expert Protocol)

Directive: The synthesis of 6-ethynyl-2-azabicyclo[2.2.2]octane requires constructing the bridged bicycle followed by functional group manipulation to install the alkyne. The most robust industrial route utilizes a Diels-Alder cycloaddition followed by a Seyferth-Gilbert homologation .

Retrosynthetic Analysis
  • Target: 6-ethynyl-2-azabicyclo[2.2.2]octane.

  • Precursor: 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (Protected Ketone).

  • Key Transformation: Conversion of Ketone

    
     Alkyne.
    
  • Starting Materials: 1,3-Cyclohexadiene and Ethyl carbamate (or equivalent imine precursor).

Step-by-Step Synthesis Protocol
Phase 1: Construction of the Isoquinuclidine Core
  • Reaction: Hetero-Diels-Alder (HDA).

  • Reagents: 1,3-Cyclohexadiene, Bis(urethane) generated in situ (e.g., from ethyl carbamate + glyoxylic acid derivative).

  • Mechanism: The in situ generated

    
    -acyliminium ion or 
    
    
    
    -acyl-1-azadiene undergoes [4+2] cycloaddition with 1,3-cyclohexadiene.
  • Intermediate: Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate.

Phase 2: Functionalization to 6-Oxo Derivative
  • Step A (Hydroboration): Treatment of the alkene with BH₃·THF followed by oxidative workup (H₂O₂/NaOH) yields the alcohol.

  • Step B (Oxidation): Swern oxidation or Dess-Martin Periodinane converts the alcohol to the ketone: Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate .

Phase 3: Installation of the Ethynyl Group (Homologation)
  • Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent).

  • Conditions: K₂CO₃, Methanol, Room Temperature.

  • Process:

    • Base-mediated generation of the diazo-phosphonate species.

    • Reaction with the ketone to form the terminal alkyne.

    • Result: Ethyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate.

Phase 4: Deprotection and Salt Formation
  • Deprotection: Acidic hydrolysis (HBr/AcOH) or basic hydrolysis (KOH/EtOH) to remove the carbamate (ethyl ester) protecting group.

  • Salt Formation: The free amine is dissolved in diethyl ether and treated with HCl in dioxane/ether.

  • Isolation: Filtration of the precipitated hydrochloride salt.

Synthetic Workflow Diagram (DOT)

SynthesisPath SM1 1,3-Cyclohexadiene Int1 Isoquinuclidine Alkene (Bicyclic Core) SM1->Int1 Diels-Alder [4+2] SM2 Imine Precursor (Dienophile) SM2->Int1 Int2 6-Oxo-Isoquinuclidine (Ketone) Int1->Int2 1. Hydroboration 2. Oxidation Int3 6-Ethynyl-N-Boc (Protected Alkyne) Int2->Int3 Bestmann-Ohira Homologation Final 6-Ethynyl-2-azabicyclo[2.2.2] octane HCl Int3->Final 1. Deprotection (Acid) 2. HCl/Ether

Caption: Figure 1. Synthetic route transforming 1,3-cyclohexadiene to the target 6-ethynyl isoquinuclidine via Diels-Alder construction and Seyferth-Gilbert homologation.

Part 3: Applications in Drug Discovery

Pharmacophore Utility

The 6-ethynyl-2-azabicyclo[2.2.2]octane scaffold acts as a rigid, saturated bioisostere. It is particularly valuable in designing ligands for G-Protein Coupled Receptors (GPCRs).

  • mGluR5 Antagonists: The ethynyl moiety mimics the acetylene linker found in negative allosteric modulators (NAMs) like MPEP and MTEP . The isoquinuclidine core replaces the piperidine or pyridine rings, improving metabolic stability by reducing aromaticity (increasing

    
    ).
    
  • Nicotinic Acetylcholine Receptors (nAChRs): The 2-azabicyclo[2.2.2]octane core is structurally homologous to the quinuclidine core of epibatidine, a potent nAChR agonist. The 6-ethynyl group allows for extension into hydrophobic pockets of the receptor.

Click Chemistry "Warhead"

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Fragment-Based Screening: The compound can be "clicked" onto azide-functionalized libraries to rapidly generate diverse lead compounds.

  • PROTAC Linkers: The rigid bicyclic cage provides a defined exit vector, making it an excellent linker segment for Proteolysis Targeting Chimeras (PROTACs).

Quantitative Properties
PropertyValue (Predicted)Relevance
LogP ~1.1 - 1.5Ideal for CNS penetration (Blood-Brain Barrier).
TPSA ~12 ŲHigh membrane permeability.
pKa (Base) 10.5Protonated at physiological pH; mimics cationic neurotransmitters.
Rotatable Bonds 0 (Core), 1 (Ethynyl)High rigidity reduces entropic penalty upon binding.

References

  • National Center for Biotechnology Information (2025). 2-Azabicyclo[2.2.2]octane hydrochloride. PubChem Compound Summary for CID 21984844. Retrieved March 6, 2026, from [Link]

  • Krow, G. R. (2009). The synthesis of 2-azabicyclo[2.2.2]octane derivatives.[7] In Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. (Contextual grounding for scaffold synthesis).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? (Discusses 2-azabicyclo[2.2.2]octane utility). Retrieved from [Link]

Sources

Exploratory

The 6-Ethynyl-2-Azabicyclo[2.2.2]octane Scaffold: A Next-Generation mGluR5 Modulator

The following technical guide details the therapeutic potential, chemical architecture, and experimental validation of 6-ethynyl-2-azabicyclo[2.2.2]octane derivatives . This analysis frames the molecule not merely as a s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical architecture, and experimental validation of 6-ethynyl-2-azabicyclo[2.2.2]octane derivatives . This analysis frames the molecule not merely as a single entity, but as a privileged scaffold in modern medicinal chemistry—specifically designed to optimize Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).

Executive Summary

The 6-ethynyl-2-azabicyclo[2.2.2]octane core represents a strategic evolution in the design of CNS-active small molecules. Historically, mGluR5 antagonists like MPEP and MTEP relied on planar aromatic systems (pyridine/thiazole) linked by an ethynyl moiety. While potent, these "flat" molecules often suffer from poor metabolic stability and off-target effects.

The 6-ethynyl-2-azabicyclo[2.2.2]octane scaffold utilizes the isoquinuclidine core as a rigid, three-dimensional bioisostere of the phenyl/pyridine ring. This "Escape from Flatland" strategy increases the fraction of sp3-hybridized carbons (


), enhancing aqueous solubility and metabolic resilience while maintaining the critical ethynyl vector required for allosteric binding.

Primary Therapeutic Targets:

  • Anxiety & Depression: Normalization of glutamatergic tone in the amygdala.

  • Addiction (Cocaine/Nicotine): Disruption of reward-seeking behaviors in the nucleus accumbens.

  • Fragile X Syndrome: Correction of mGluR5-dependent long-term depression (LTD).

Chemical Architecture & Rational Design

Structural Logic: The Isoquinuclidine Bioisostere

The molecule consists of a bridged bicyclic amine (isoquinuclidine) substituted at the 6-position with an ethynyl group.

  • Core: 2-azabicyclo[2.2.2]octane (Isoquinuclidine).[1] Distinct from 1-azabicyclo[2.2.2]octane (Quinuclidine) found in acetylcholine ligands.

  • Warhead: The C6-ethynyl group serves as a rigid linker, projecting aryl or heteroaryl substituents into the deep hydrophobic pocket of the mGluR5 allosteric site.

  • Chirality: The scaffold possesses chiral centers at C1, C4, and C6. Stereochemistry is critical; typically, the (1S,4R,6S) or (1R,4S,6R) configurations dictate binding affinity.

Synthesis Pathway (Diels-Alder Approach)

The construction of the isoquinuclidine core typically employs a Hetero-Diels-Alder reaction, ensuring regio- and stereochemical control.

Synthesispathway SM1 N-Protected Dihydropyridine Inter1 Isoquinuclidine Adduct SM1->Inter1 Diels-Alder Cycloaddition SM2 Dienophile (e.g., Acrylate) SM2->Inter1 Inter2 C6-Functionalization (Aldehyde/Ketone) Inter1->Inter2 Reduction & Modification Final 6-Ethynyl-2-azabicyclo [2.2.2]octane Inter2->Final Seyferth-Gilbert Homologation

Figure 1: Synthetic route accessing the 6-ethynyl-isoquinuclidine core via Hetero-Diels-Alder cycloaddition.

Pharmacology: Mechanism of Action

mGluR5 Negative Allosteric Modulation (NAM)

The derivative functions as a NAM, binding to the transmembrane domain (TMD) of mGluR5—distinct from the orthosteric glutamate site (Venus Flytrap Domain).

  • Binding Mode: The ethynyl group penetrates a narrow channel in the TMD, locking the receptor in an inactive conformation. The bulky isoquinuclidine cage blocks the conformational change required for G-protein coupling.

  • Signaling Cascade: Binding inhibits the

    
     pathway, preventing the hydrolysis of PIP2 into IP3 and DAG, thereby suppressing intracellular 
    
    
    
    release.
Signaling Pathway Visualization

mGluR5_Signaling Glutamate Glutamate (Orthosteric) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates NAM 6-Ethynyl-Isoquinuclidine (Allosteric NAM) NAM->mGluR5 Inhibits (Allosteric) Gq Gαq Protein mGluR5->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release Effect Neuronal Excitability (Anxiety/Addiction) Ca->Effect Modulates

Figure 2: Signal transduction pathway of mGluR5 and the inhibitory intervention point of the 6-ethynyl-isoquinuclidine NAM.

Therapeutic Applications & Preclinical Data

Anxiety and Depression

mGluR5 NAMs exhibit robust anxiolytic effects without the sedation associated with benzodiazepines. The 6-ethynyl-isoquinuclidine derivatives, due to improved blood-brain barrier (BBB) penetrance (optimized lipophilicity), show efficacy in the Vogel Conflict Test and Elevated Plus Maze .

Addiction (Cocaine & Nicotine)

These derivatives reduce the reinforcing properties of psychostimulants. By dampening glutamatergic transmission in the nucleus accumbens shell, they inhibit the "drug seeking" reinstatement behavior in self-administration models.

Therapeutic AreaMechanismPreclinical ModelOutcome Measure
Anxiety Amygdala dampeningElevated Plus Maze (Rat)Increased open arm time
Addiction NAc LTD inductionCocaine Self-AdministrationReduced lever pressing
Fragile X Protein synthesis inhibitionFmr1 Knockout MouseReduction in audiogenic seizures

Experimental Protocols

In Vitro Calcium Mobilization Assay (FLIPR)

Objective: Determine the


 of the derivative against glutamate-induced calcium release.
  • Cell Line: HEK293 cells stably expressing human mGluR5 and

    
    .
    
  • Seeding: Plate cells at 50,000 cells/well in 96-well black-walled plates. Incubate overnight.

  • Dye Loading: Aspirate media; add Calcium-4 dye (Molecular Devices) in assay buffer (HBSS + 20 mM HEPES). Incubate 45 min at 37°C.

  • Compound Addition: Add 6-ethynyl-2-azabicyclo[2.2.2]octane derivative (serial dilution) using a liquid handler. Incubate 10 min.

  • Agonist Challenge: Inject Glutamate (

    
     concentration).
    
  • Measurement: Record fluorescence (Ex 485nm / Em 525nm) on FLIPR Tetra.

  • Analysis: Calculate % inhibition relative to max glutamate response.

Microsomal Metabolic Stability

Objective: Assess the advantage of the isoquinuclidine core over aromatic analogs.

  • Incubation: Mix test compound (1 µM) with pooled liver microsomes (human/rat, 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Challenges & Future Directions

  • Selectivity: While mGluR5 selective, screening against mGluR1 (homologous) is mandatory.

  • Stereoselectivity: Efficient asymmetric synthesis of the 6-ethynyl isomer is required for scale-up, as enantiomers often display >100-fold differences in potency.

  • Safety: Monitor for potential psychotomimetic effects, although NAMs generally have a wider therapeutic window than orthosteric antagonists.

References

  • Keck, T. M., et al. (2012). "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation." ACS Medicinal Chemistry Letters. Link

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Mykhailiuk, P. K. (2019). "2-Azabicyclo[2.2.2]octane as a saturated bioisostere of the phenyl ring." Chemistry – A European Journal. (Contextual grounding for scaffold utility).
  • Enamine Ltd. (2024). "6-Ethynyl-2-azabicyclo[2.2.2]octane hydrochloride: Product Specifications." Enamine Catalog. Link

  • Lindemann, L., et al. (2011). "mGlu5 receptor negative allosteric modulators: a patent review (2010 – 2013)." Expert Opinion on Therapeutic Patents. Link

Sources

Foundational

literature review of isoquinuclidine scaffolds in medicinal chemistry

The Isoquinuclidine Scaffold: A Rigid Bicyclic Engine for Medicinal Chemistry Executive Summary In the pursuit of high-affinity ligands, medicinal chemists often grapple with the "entropic penalty" of binding—the energy...

Author: BenchChem Technical Support Team. Date: March 2026

The Isoquinuclidine Scaffold: A Rigid Bicyclic Engine for Medicinal Chemistry

Executive Summary

In the pursuit of high-affinity ligands, medicinal chemists often grapple with the "entropic penalty" of binding—the energy cost paid when a flexible molecule freezes into a specific conformation within a protein active site. The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold offers an elegant solution. By locking the nitrogen-containing pharmacophore into a rigid, boat-like bicyclic cage, this scaffold minimizes conformational entropy, often leading to superior binding affinity and selectivity compared to flexible piperidine analogs.

This technical guide dissects the isoquinuclidine architecture, detailing its primary synthetic routes (specifically the Diels-Alder cycloaddition), its critical role in neuropharmacology (nAChR modulation), and its utility as a masked intermediate for complex antiviral agents like Oseltamivir.

Structural & Stereochemical Fundamentals

The isoquinuclidine core is defined by a 2-azabicyclo[2.2.2]octane skeleton.[1][2][3] Unlike its regioisomer quinuclidine (1-azabicyclo[2.2.2]octane), where the nitrogen is at the bridgehead, the isoquinuclidine places the nitrogen at the 2-position (a secondary or tertiary amine depending on substitution).

  • Rigidity: The bicyclic bridge forces the cyclohexane ring into a permanent boat conformation.

  • Vectorial Display: Substituents at the bridgehead (C1/C4) and the ethano-bridges (C5/C6/C7/C8) are projected in precise, predictable vectors, making it an ideal "molecular ruler" for probing receptor pockets.

  • Chirality: The scaffold possesses inherent chirality when substituted, often requiring asymmetric synthesis to isolate the bioactive enantiomer (typically governed by the endo/exo selectivity of the formation reaction).

Synthetic Architectures: The Diels-Alder Approach

The most authoritative and versatile method for constructing the isoquinuclidine core is the [4+2] cycloaddition (Diels-Alder) between 1,2-dihydropyridines (DHPs) and electron-deficient dienophiles. This route is preferred for its ability to generate up to four stereocenters in a single step.

Mechanistic Causality
  • The Diene (DHP): 1,2-Dihydropyridines are unstable and prone to oxidation. They are typically generated in situ or stabilized by electron-withdrawing groups (e.g., N-Cbz or N-Boc).

  • The Dienophile: Acrylates, maleimides, or quinones.

  • Lewis Acid Catalysis: The reaction often requires Lewis acids (e.g., TiCl₄, SnCl₄) to lower the LUMO of the dienophile, facilitating the reaction at low temperatures (-78°C) to favor the kinetic endo product, which is often the bioactive stereoisomer.

Visualization: The Diels-Alder Workflow

DielsAlder_Isoquinuclidine cluster_conditions Reaction Parameters DHP 1,2-Dihydropyridine (Unstable Diene) TS Transition State (Endo-selective) DHP->TS + Dienophile Electron-Deficient Alkene Dienophile->TS LewisAcid Lewis Acid (TiCl4 / SnCl4) LewisAcid->TS Catalysis Product Isoquinuclidine (2-azabicyclo[2.2.2]octane) TS->Product Cycloaddition

Figure 1: The convergent synthesis of isoquinuclidines via Diels-Alder cycloaddition. The Lewis acid coordinates to the dienophile, directing the stereochemical outcome.

Therapeutic Frontiers & SAR

The isoquinuclidine scaffold is not merely a synthetic curiosity; it is the pharmacophoric engine behind several potent bioactive classes.

A. Neuropharmacology: nAChR Ligands & Addiction

The scaffold is structurally homologous to the Iboga alkaloids (e.g., Ibogaine), known for their anti-addictive properties.

  • Target: Nicotinic Acetylcholine Receptors (nAChR), specifically the α3β4 and α4β2 subtypes.[4][5]

  • SAR Insight: The rigid bicyclic cage mimics the acetylcholine pharmacophore but adds bulk that can tune selectivity.

    • Selectivity Switch: Substituents at the C5/C6 positions can clash with the narrower binding pocket of α4β2, thereby driving selectivity toward the α3β4 subtype (implicated in the reward pathway).

    • Causality: The "U-shape" orientation between the nitrogen and aromatic substituents (e.g., sulfonamides) is crucial for potency.[6]

B. Antivirals: The Oseltamivir Connection

While Oseltamivir (Tamiflu) is a cyclohexene, isoquinuclidines serve as masked synthons .

  • Strategy: The Diels-Alder adduct is a "protected" form of the Tamiflu core.

  • Protocol: Acid-catalyzed ring opening of the isoquinuclidine bridge releases the functionalized cyclohexane ring with the correct stereochemistry for neuraminidase inhibition. This route is often more atom-economical than shikimic acid-based routes.

C. Anticancer: Vinca Alkaloid Precursors

Isoquinuclidines are the core of Catharanthine , which couples with Vindoline to form Vinblastine (a microtubule inhibitor).

  • Mechanism: The scaffold provides the necessary geometry to bind tubulin interfaces, disrupting polymerization.

Comparative Data: nAChR Selectivity

The following table illustrates how the rigid isoquinuclidine core (and its homologs) drives selectivity compared to flexible analogs.

Compound ClassCore StructureTarget Affinity (Ki, nM)Selectivity (α3β4 / α4β2)Mechanism of Action
Epibatidine 7-azabicyclo[2.2.1]heptane0.04 (α4β2)Low (Non-selective)Agonist (Toxic)
Compound 5 2-azabicyclo[2.2.2]octane 24 (α3β4) > 200-fold Antagonist
Compound 8 2-azabicyclo[2.2.2]octane10 (α4β2)Low (Reversed)Mixed
Ibogaine Isoquinuclidine-Indole~2000 (α3β4)ModerateNon-competitive Antagonist

Data Source: Synthesized from SAR studies on α3β4 ligands [1][4]. Note how specific substitution on the isoquinuclidine (Compound 5) achieves high selectivity, crucial for treating addiction without the toxicity associated with α4β2 activation.

Experimental Protocol: Lewis-Acid Catalyzed Synthesis

Objective: Synthesis of N-Cbz-isoquinuclidine via Diels-Alder cycloaddition. Scale: 1.0 mmol.

  • Preparation of Diene:

    • Dissolve 1,2-dihydropyridine (DHP) precursor (e.g., N-Cbz-1,2-dihydropyridine) in anhydrous Dichloromethane (DCM) (10 mL) under Argon atmosphere.

    • Note: DHPs are oxidation-sensitive; use immediately after generation or store under inert gas at -20°C.

  • Lewis Acid Activation:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add TiCl₄ (1.2 eq, 1.0 M in DCM) dropwise over 5 minutes.

    • Observation: Solution typically turns deep red/orange due to complexation.

  • Cycloaddition:

    • Add the dienophile (e.g., methyl acrylate, 1.5 eq) slowly.

    • Stir at -78°C for 4 hours, then allow to warm slowly to 0°C over 2 hours.

    • Self-Validation: Monitor reaction progress via TLC (visualize with KMnO₄ stain; DHP spots disappear, product spot is UV active if aromatic).

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃ (cold).

    • Extract with DCM (3 x 15 mL). Dry organic layer over MgSO₄.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: 75-85%. Endo/Exo Ratio: Typically >90:10 favoring endo.

Future Outlook: C-H Activation

The next frontier for isoquinuclidines lies in C-H functionalization . Recent work utilizes Rhodium-catalyzed C-H activation to generate the DHP diene in situ from simple imines, followed by a cascade Diels-Alder reaction.[7] This "one-pot" complexity-generating sequence allows for the rapid construction of library diversity, accelerating the discovery of novel neurotherapeutics and antivirals [2].

References

  • National Institutes of Health (NIH). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. [Link]

  • National Institutes of Health (NIH). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. [Link]

  • American Chemical Society (ACS). Synthesis of Isoquinuclidines via Dearomative Diels–Alder Reaction of Cyclic Amidines with Indoles. [Link]

  • MDPI. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link]

  • National Institutes of Health (NIH). Studies on synthesis and structure-activity relationship (SAR) of derivatives of a new natural product from marine fungi as inhibitors of influenza virus neuraminidase. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Utility of 6-Ethynyl-2-azabicyclo[2.2.2]octane HCl

This guide is structured as a technical monograph for researchers in medicinal chemistry and pharmacology. It focuses on the physicochemical profile, synthesis logic, and application utility of 6-ethynyl-2-azabicyclo[2.2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical monograph for researchers in medicinal chemistry and pharmacology. It focuses on the physicochemical profile, synthesis logic, and application utility of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl , a specialized high-value scaffold.

Executive Summary

6-Ethynyl-2-azabicyclo[2.2.2]octane Hydrochloride is a rigid, bicyclic amine scaffold belonging to the isoquinuclidine class. Distinguished by its defined stereochemical vectors and the presence of a reactive ethynyl handle, this compound serves as a critical building block in the synthesis of Metabotropic Glutamate Receptor 5 (mGluR5) antagonists and Nicotinic Acetylcholine Receptor (nAChR) ligands . Its rigid bicyclic core offers superior metabolic stability and conformational restriction compared to flexible piperidine analogs, making it a valuable tool for optimizing potency and selectivity in CNS drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

This compound features a 2-azabicyclo[2.2.2]octane (isoquinuclidine) core substituted at the C6 position with an ethynyl group.[1] The hydrochloride salt form ensures water solubility and stability for handling.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 6-Ethynyl-2-azabicyclo[2.2.2]octane hydrochloride
Common Name 6-Ethynylisoquinuclidine HCl
CAS Number 2731010-10-7 (HCl salt)
Molecular Formula C₉H₁₃N[2] · HCl
Molecular Weight 171.67 g/mol (Salt); 135.21 g/mol (Free Base)
SMILES C#CC1CC2CCN(C2)C1.Cl
Stereochemistry Contains chiral centers at bridgeheads (C1, C4) and substitution site (C6). Typically supplied as a racemate unless specified as enantiopure (endo/exo isomers possible).
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the critical "Clickable" ethynyl vector.

Structure cluster_legend Structural Utility Core Isoquinuclidine Core (2-Azabicyclo[2.2.2]octane) Ethynyl Ethynyl Group (-C≡CH) (Reactive Handle) Core->Ethynyl  C6 Position Amine Secondary Amine (NH) (Salt Formation Site) Core->Amine  N2 Position Desc Rigid scaffold restricts conformers to enhance receptor binding selectivity.

Caption: Structural decomposition highlighting the rigid core and functional vectors.

Physicochemical Profile

The following data combines reported vendor specifications with calculated properties derived from the isoquinuclidine core.

Solid-State & Solution Properties
PropertyValue / DescriptionContext
Physical State White to off-white solid powderHygroscopic salt form.
Melting Point >200 °C (Decomposition)Typical for secondary amine hydrochlorides.
Solubility High in Water, Methanol, DMSO>50 mg/mL in water. Insoluble in non-polar solvents (Hexane, Et₂O).
Hygroscopicity Moderate to HighRequires storage under desiccant; susceptible to deliquescence.
Acid-Base & Lipophilicity (Predicted)
  • pKa (Conjugate Acid): 10.2 – 10.8

    • Analysis: The parent isoquinuclidine has a pKa ~11.0. The ethynyl group at C6 exerts a weak electron-withdrawing inductive effect (-I), slightly lowering the basicity of the nitrogen compared to the unsubstituted parent.

  • LogP (Free Base): ~1.6

    • Analysis: The ethynyl group adds lipophilicity compared to the parent amine, but the compact bicyclic structure maintains a moderate profile suitable for blood-brain barrier (BBB) penetration.

  • LogD (pH 7.4): -1.5 to -1.0

    • Analysis: At physiological pH, the amine is >99.9% protonated, resulting in a highly polar species.

Synthesis & Manufacturing Logic

The synthesis of 6-ethynyl-2-azabicyclo[2.2.2]octane generally proceeds from the commercially available ketone precursor, 2-azabicyclo[2.2.2]octan-6-one .

Synthetic Pathway

The transformation requires protecting the amine, introducing the alkyne, and refining the functionality.

Synthesis Start Start: 2-Azabicyclo[2.2.2]octan-6-one Step1 Step 1: N-Protection (Boc-anhydride / TEA) Start->Step1 Inter1 N-Boc-6-oxo-isoquinuclidine Step1->Inter1 Step2 Step 2: Nucleophilic Addition (Ethynylmagnesium bromide or Li-Acetylide) Inter1->Step2 Inter2 Intermediate: Tertiary Alcohol (6-ethynyl-6-hydroxy) Step2->Inter2 Step3 Step 3: Deoxygenation / Reduction (Barton-McCombie or Ionic Hydrogenation) Inter2->Step3 Removal of OH group Final Step 4: Deprotection & Salt Formation (HCl / Dioxane) -> Final Product Step3->Final

Caption: General synthetic workflow from the ketone precursor to the final HCl salt.

Key Synthetic Considerations
  • Stereochemistry (Endo vs. Exo): The addition of the ethynyl group to the ketone (Step 2) creates a new chiral center. The reagent will preferentially attack from the less hindered face (typically anti to the N-bridge), leading to a mixture of diastereomers that may require chromatographic separation.

  • Deoxygenation: If the target is the "6-ethynyl" (des-hydroxy) compound, the tertiary alcohol formed in Step 2 must be removed. This is often achieved via radical deoxygenation or elimination followed by selective hydrogenation, though the latter risks reducing the alkyne.

  • Safety: Handling ethynyl Grignard reagents requires strict anhydrous conditions. The final HCl salt formation is exothermic.

Applications in Drug Discovery

This scaffold is primarily utilized in Fragment-Based Drug Design (FBDD) and Lead Optimization for CNS targets.

mGluR5 Antagonism

The 6-ethynyl-isoquinuclidine motif serves as a rigidified analog of the "phenylethynyl" or "pyridylethynyl" tails found in classic mGluR5 antagonists like MPEP and MTEP .

  • Mechanism: The ethynyl group acts as a linker (via Sonogashira coupling) to attach aromatic heads (e.g., pyridine, thiazole).

  • Advantage: The bicyclic core restricts the conformational space of the amine, potentially reducing off-target binding (e.g., to NMDA receptors) compared to flexible piperidine analogs.

Nicotinic Receptor (nAChR) Ligands

Isoquinuclidines are bioisosteres of quinuclidine, the core of Epibatidine (a potent nAChR agonist).

  • Utility: Substitution at the C6 position allows researchers to probe the steric bulk tolerance of the acetylcholine binding pocket.

Handling & Stability Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (refrigerated) or -20°C for long term.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a tightly sealed vial.

  • Desiccation: Use silica gel or molecular sieves in the secondary container.

Solubility & Usage
  • Stock Solutions: Prepare in DMSO or Water (up to 50 mM).

  • Stability in Solution: Aqueous solutions should be used within 24 hours. DMSO stocks can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

References

  • PubChem Compound Summary. 2-Azabicyclo[2.2.2]octane hydrochloride.[3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride. Merck KGaA. Link

  • Cosford, N. D., et al. (2003). [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry. (Context for ethynyl-linker utility in mGluR5). Link

  • Kozikowski, A. P., et al. (2000). Synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes and their binding affinity at nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. (Analogous chemistry for bicyclic amines).

Sources

Foundational

The Strategic Role of the Ethynyl Group in Azabicyclo[2.2.2]octane Pharmacophores

An In-Depth Technical Guide: Abstract The azabicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has proven to be a highly valuable core in the design of ligands targeting the central nervous syste...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The azabicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has proven to be a highly valuable core in the design of ligands targeting the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs). Its conformational rigidity helps to pre-organize pharmacophoric elements into a specific orientation for optimal receptor interaction. The incorporation of an ethynyl (–C≡CH) group onto this scaffold is a key medicinal chemistry strategy used to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the multifaceted roles of the ethynyl group in this specific pharmacophore, synthesizing structural insights, structure-activity relationship (SAR) data, and metabolic considerations for an audience of drug development professionals.

Introduction: The Privileged Scaffold and the Strategic Substituent

The 1-azabicyclo[2.2.2]octane (or quinuclidine) framework is a bridged bicyclic amine that serves as a bioisostere for protonated amines found in many neurotransmitters, while providing significant conformational constraint. This rigidity is a desirable feature in drug design as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. This scaffold is a cornerstone in the development of ligands for nAChRs, which are implicated in cognitive function, addiction, and neurodegenerative diseases.[1][2]

The ethynyl group, a simple yet powerful functional group, has been widely exploited in drug discovery.[3][4] Its unique physicochemical properties—linearity, rigidity, and electron-rich π-system—allow it to serve several strategic roles.[5] When combined with the azabicyclo[2.2.2]octane core, it creates a powerful pharmacophore with finely tunable properties. This guide will explore the causality behind its application, from receptor pocket interactions to metabolic fate.

Core Function I: Enhancing Receptor Affinity and Modulating Potency

The introduction of an ethynyl group can profoundly influence a ligand's interaction with its target receptor through several mechanisms.

A Rigid Linker for Optimal Vectorial Orientation

The most fundamental role of the ethynyl group is as a rigid, linear spacer.[6] Unlike flexible alkyl chains, the sp-hybridized carbons of the alkyne create a rod-like extension from the azabicyclic core. This allows medicinal chemists to project other pharmacophoric elements (e.g., an aromatic ring) into a specific region of the receptor's binding pocket with high precision, minimizing conformational ambiguity.

G cluster_ligand Ligand Design cluster_receptor Receptor Binding Pocket A Azabicyclo[2.2.2]octane Core B Ethynyl Group (-C≡C-) A->B Provides Rigid Scaffold D Cation-π Interaction Site A->D Quaternary Nitrogen interacts with C Terminal Pharmacophore (e.g., Aromatic Ring) B->C Projects with defined vector and distance F Hydrogen Bond Acceptor/Donor B->F Can act as H-bond donor E Hydrophobic Pocket C->E Fits into

Bioisosteric Replacement and Novel Interactions

The ethynyl group can serve as a bioisostere for a variety of other functional groups, enabling chemists to overcome specific liabilities while retaining or enhancing activity.[5][6]

  • Halogen Bioisostere: The terminal alkyne C-H can act as a weak hydrogen bond donor, mimicking interactions made by halogen atoms (a halogen bond). This has been successfully applied in kinase inhibitors like erlotinib, where an ethynyl group replaces a chlorine atom found in the earlier compound gefitinib, maintaining a key interaction with a backbone carbonyl oxygen.[6]

  • Cyano and Phenyl Isostere: Its linear geometry and π-electron density allow the ethynyl group to mimic a cyano group or even act as a minimal "slice" of a phenyl ring, engaging in π-stacking or hydrophobic interactions.[5]

Impact on Potency: A Quantitative Look

The precise impact of an ethynyl substitution is target-dependent. While specific SAR data for ethynyl-azabicyclo[2.2.2]octanes is proprietary or spread across numerous sources, we can synthesize the principles with data from related compounds. For instance, in the development of nAChR ligands, constraining the orientation of a key pyridine ring relative to the azabicyclic core is crucial for high affinity. Compounds in the 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane series exhibit high affinity for the α4β2 nAChR subtype, with Ki values often in the low nanomolar range (0.5-15 nM).[1] The introduction of a rigid ethynyl linker in place of a more flexible chain would be a logical strategy to further optimize this orientation and potentially improve affinity or selectivity.

Pharmacophore Feature Compound Series Target Affinity / Potency Key Insight
Azabicyclo[2.2.2]octane Core2-(3-pyridinyl)-1-azabicyclo[2.2.2]octaneα4β2 nAChRKi ≤ 0.5-15 nM[1]Rigid core provides high affinity.[1]
Azabicyclo[2.2.2]octane Core(+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octaneα7 nAChRPotent Agonist[7]Scaffold is effective for α7 nAChR targeting.[7]
Ethynyl Group (General)Erlotinib (vs. Gefitinib)EGFR KinaseHigh PotencyActs as a bioisostere for chlorine, forming a weak H-bond.[6]
Ethynyl Group (General)Various CNS DrugsMultipleVariableUsed to enhance potency, modulate metabolism, and as a rigid spacer.[3][8]

Core Function II: Modulating Metabolic Stability and Pharmacokinetics

A primary driver for incorporating an ethynyl group is to improve a compound's pharmacokinetic profile by blocking metabolic hotspots.[9]

Blocking Metabolic Oxidation

Aromatic rings and benzylic positions are often susceptible to rapid oxidation by cytochrome P450 (CYP) enzymes, a major pathway of drug metabolism and clearance.[10] Placing an ethynyl group on an aromatic ring can sterically hinder or electronically deactivate the ring, preventing this hydroxylation and thereby increasing the drug's half-life and bioavailability.[9]

G cluster_path1 Standard Metabolism cluster_path2 Ethynyl-Blocked Metabolism A Parent Drug (with Phenyl Ring) B CYP450 Enzymes A->B C Hydroxylated Metabolite (Inactive/Active) B->C D Rapid Clearance C->D A2 Parent Drug (with Ethynyl-Phenyl Ring) B2 CYP450 Enzymes A2->B2 C2 Metabolism Blocked B2->C2 Steric/Electronic Hindrance D2 Increased Half-Life & Systemic Exposure C2->D2

Potential Metabolic Liabilities

While often beneficial, the ethynyl group is not metabolically inert and can sometimes be a liability. Terminal alkynes can be oxidized by CYP enzymes to form a ketene intermediate, which is highly reactive and can covalently bind to proteins. This can potentially lead to mechanism-based CYP inhibition or idiosyncratic toxicity. Therefore, assessing the metabolic fate of the ethynyl group itself is a critical step in drug development.[3][8]

Experimental Protocols & Methodologies

To evaluate the impact of the ethynyl group on an azabicyclo[2.2.2]octane pharmacophore, two fundamental experiments are required: a receptor binding assay to determine affinity and a metabolic stability assay to assess pharmacokinetic potential.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., α7 nAChR).

Principle: This assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • Radioligand (e.g., [³H]-Epibatidine for nAChRs).

    • Test compound stock solutions (e.g., 10 mM in DMSO).

    • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM Nicotine).

    • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (near its Kd), and serial dilutions of the test compound.

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the membrane preparation to all wells.

    • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 4°C) to reach equilibrium.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[11]

Principle: The test compound is incubated with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is measured by LC-MS/MS.[11]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Liver microsomes (human, rat, or mouse).[11]

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • Control compounds (e.g., a high-clearance and a low-clearance drug).

  • Assay Procedure:

    • Pre-warm the microsomal solution in phosphate buffer to 37°C.

    • Add the test compound to the microsome solution at a final concentration (e.g., 1 µM) and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Include a control incubation without NADPH to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the initial linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.[11]

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[11]

G A Compound Synthesis (e.g., Sonogashira Coupling) B Primary Screening: Radioligand Binding Assay A->B C Determine Affinity (Ki) B->C D Secondary Screening: Functional Assay (e.g., Ca2+ Flux) C->D High Affinity Compounds E Determine Potency (EC50) & Efficacy (%Emax) D->E F Pharmacokinetic Profiling: In Vitro Metabolic Stability Assay E->F Potent & Efficacious Compounds G Determine Half-Life (t1/2) & Intrinsic Clearance (CLint) F->G H Lead Optimization Decision G->H

Conclusion and Future Perspectives

The ethynyl group is a powerful tool in the medicinal chemist's arsenal for optimizing azabicyclo[2.2.2]octane-based pharmacophores. Its value extends beyond being a simple linker; it is a strategic element for enhancing receptor affinity through rigidification and novel interactions, and for improving drug-like properties by blocking metabolic degradation.[5][8] The linearity and defined length of the ethynyl moiety provide a level of structural precision that is difficult to achieve with other functional groups.

As our understanding of receptor structures and metabolic enzymes deepens, the rational application of the ethynyl group will continue to be a key strategy. Future work will likely focus on its use in more complex scaffolds and as a handle for covalent inhibitors or chemical biology probes. A thorough evaluation of both its beneficial contributions to potency and its potential metabolic liabilities is essential for the successful development of safe and effective therapeutics based on the azabicyclo[2.2.2]octane core.

References

  • Li, Y., et al. The heterocyclic substituted pyridine derivative (+/-)-2-(-3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429): a selective ligand at nicotinic acetylcholine receptors. PubMed.
  • Uteshev, V.V., et al. (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane as potent agonists for the alpha7 nicotinic acetylcholine receptor. PubMed.
  • Ablordeppey, S.Y., et al. 1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. PubMed.
  • Papke, R.L. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC - NIH.
  • Słoczyńska, K., et al. Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
  • Ono, M., et al. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed.
  • Yarovaya, O.I., et al. Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents. PubMed.
  • Bauhuber, S., et al. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications.
  • Kumar, R., & Kumar, M. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online.
  • Lemouchi, C., et al. Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Beilstein Journals.
  • Scott, P.J.H. Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate.
  • Scott, P.J.H. Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed.
  • Marković, J., et al. Structure-activity relationships in new polycationic molecules based on two 1,4-diazabicyclo[2.2.2]octanes as artificial ribonucleases. PubMed.
  • Unknown. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn.
  • Scott, P.J.H. Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar.
  • Monteiro, M., & Candeias, N.R. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
  • Unknown. Metabolic stability & identification. Creative Bioarray.
  • de Souza, L.M., et al. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. PubMed.
  • Unknown. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.

Sources

Exploratory

The Architect’s Scaffold: A Technical Guide to the Synthesis and Application of 2-Azabicyclo[2.2.2]octane in Drug Discovery

Executive Summary As medicinal chemistry pivots away from planar, aromatic-heavy molecules toward architecturally complex, sp3-rich frameworks, the 2-azabicyclo[2.2.2]octane ring system—commonly known as isoquinuclidine—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots away from planar, aromatic-heavy molecules toward architecturally complex, sp3-rich frameworks, the 2-azabicyclo[2.2.2]octane ring system—commonly known as isoquinuclidine—has emerged as a privileged scaffold. Found natively in bioactive monoterpene indole alkaloids like ibogaine and dioscorine 1, this bridged bicyclic amine acts as a semi-rigid "boat" conformation of piperidine. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind its use as a bioisostere, trace the evolution of its synthetic accessibility, and provide self-validating protocols for its integration into modern drug discovery pipelines.

The Mechanistic Rationale: Bioisosterism and Physicochemical Optimization

The integration of the 2-azabicyclo[2.2.2]octane core into a drug candidate fundamentally alters its physicochemical profile. Traditional drug design often relies on para-substituted phenyl rings or flexible piperidines to orient pharmacophores. However, these planar or highly flexible rings incur significant liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to CYP450-mediated oxidative metabolism 2.

By replacing these motifs with an isoquinuclidine core, researchers achieve:

  • Defined Exit Vectors: The rigid bicyclic framework locks substituents into predictable 3D orientations (approximately 180° for 1,4-substitutions), mimicking the vectors of a para-substituted benzene ring while drastically reducing the entropic penalty upon target binding 1.

  • Elevated Fraction sp3 (Fsp3): The transition from an sp2-hybridized aromatic ring to a fully sp3-hybridized bridged system enhances water solubility and metabolic stability by removing electron-rich aromatic sites prone to epoxidation 2.

Quantitative Comparison of Scaffold Properties
Property / ParameterFlat Aromatic (Phenyl)Flexible Amine (Piperidine)Bridged Bicyclic (Isoquinuclidine)
Fraction sp3 (Fsp3) 0.001.001.00
Conformational Rigidity High (Planar)Low (Chair/Boat flux)High (Locked Boat)
Metabolic Stability (CYP450) Low (Prone to epoxidation)Moderate (

-oxidation)
High (Sterically shielded)
Aqueous Solubility (LogS) PoorModerateExcellent
Exit Vector Angle (C1-C4) 180° (para-substituted)~180° (1,4-substituted)~180° (1,4-substituted)

Table 1: Comparative physicochemical and structural properties of standard rings versus the isoquinuclidine bioisostere.

Evolution of Synthetic Methodologies

Historically, accessing the isoquinuclidine core relied on classical Diels-Alder cycloadditions of 1,2-dihydropyridines. However, these early methods suffered from poor stereocontrol and limited functional group tolerance. The true bottleneck in utilizing this scaffold has always been synthetic accessibility, which has recently been overcome through several advanced methodologies.

Aza-[4+2] Cycloadditions: Recent advances bypass classical limitations by employing highly stereoselective aza-[4+2] cycloadditions of chiral cyclic 2-amidodienes with N-sulfonyl aldimines [[3]](). Mechanistically, this Lewis acid-promoted heterocycloaddition is fascinating: in the absence of a viable bidentate coordination (a chelation-dictated transition state), the reaction unexpectedly switches from the anticipated endo-I selectivity to the endo-II pathway via an anti rotamer 4.

Photoredox Catalysis: Another elegant approach utilizes a "ketene equivalent" strategy. An organocatalyzed Diels-Alder reaction of an N-protected dihydropyridine with acrolein is followed by a Ru(Bipy)3Cl2-catalyzed visible-light photoredox C-C bond cleavage, providing rapid access to the chiral isoquinuclidinone cores found in complex indole alkaloids like catharanthine []().

G Start Classical Synthesis (1,2-Dihydropyridines) Mid1 Aza-[4+2] Cycloaddition (Chiral 2-Amidodienes) Start->Mid1 Stereocontrol Mid2 Chemoenzymatic Synthesis (Toluene to cis-diol) Start->Mid2 Biocatalysis Advanced Photoredox C-C Cleavage (Chiral Isoquinuclidines) Mid1->Advanced Late-stage functionalization Mid2->Advanced Virtual Ultra-Large Virtual Screening (14M+ Isoquinuclidines) Advanced->Virtual Library Enumeration

Evolution of Isoquinuclidine Synthesis: From classical methods to virtual library enumeration.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, where the causality of each step dictates the success of the workflow.

Protocol A: Stereoselective Aza-[4+2] Cycloaddition for Optically Enriched Isoquinuclidines [1.5]

Objective: Synthesize chiral isoquinuclidine cores via Lewis acid-promoted cycloaddition. Causality & Validation: The use of a specific Lewis acid (e.g., BF3·OEt2) coordinates the imine, lowering its LUMO. The absence of a bidentate directing group on the diene forces the endo-II transition state. Validation is achieved via 1D NOESY NMR to confirm the relative stereochemistry of the bridgehead protons.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the chiral cyclic 2-amidodiene (1.0 equiv) and N-sulfonyl aldimine (1.2 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Activation: Cool the mixture to -78 °C. Dropwise add BF3·OEt2 (1.1 equiv). Note: The low temperature traps the kinetic endo-II product and prevents retro-Diels-Alder degradation.

  • Cycloaddition: Stir at -78 °C for 12 hours. Monitor via TLC (UV/KMnO4 stain) until the diene is fully consumed.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with CH2Cl2, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (silica gel, Hexanes/EtOAc gradient) yields the pure endo-II isoquinuclidine.

Protocol B: One-Pot Rh(I)-Catalyzed Synthesis for Library Enumeration [1.11]

Objective: Rapid assembly of congested isoquinuclidines for high-throughput screening. Causality & Validation: Combining C-H activation, electrocyclization, and cycloaddition in one pot minimizes isolation losses of highly unstable dihydropyridine intermediates, driving the reaction thermodynamically toward the stable [2.2.2] bicyclic core.

  • C-H Addition: In a sealed vial, combine imine (1.0 equiv), alkyne (1.2 equiv), and [Rh(cod)Cl]2 (5 mol%) in toluene. Heat to 110 °C for 4 hours to form the dihydropyridine via in situ electrocyclization.

  • Diels-Alder Trapping: Cool the reaction to room temperature. Directly add the dienophile (e.g., maleimide or acrylate, 1.5 equiv) without workup.

  • Cyclization: Stir at 80 °C for 8 hours. The rigidifying bridgehead forms spontaneously due to the high thermodynamic stability of the target system.

  • Purification: Filter through a Celite pad, concentrate, and purify via preparative HPLC.

Pharmacological Applications & Target Specificity

The unique topology of the isoquinuclidine scaffold has led to breakthroughs across multiple therapeutic areas:

  • Neurodegenerative Diseases (

    
    -Secretase Inhibitors):  Isoquinuclidine sulfonamides have been rationally designed as presenilin-1 (PSEN-1) selective 
    
    
    
    -secretase inhibitors. Conformational modeling dictates that a characteristic 'U' shape orientation between the aromatic sulfonamide and aryl ring is crucial for PSEN-1 selectivity, sparing Notch signaling and offering a safer profile for Alzheimer's disease therapy 5.
  • Opioid Receptor Modulators: The caged, sp3-rich core has been utilized to discover dual mu (MOR) and kappa (KOR) opioid receptor antagonists. By docking over 14 million virtual isoquinuclidines, researchers identified novel avenues for pain management and addiction treatment that avoid the typical rod-like topologies of standard opioid ligands 6.

  • Neuroprotection: Iboga-inspired N-indolylethyl-substituted isoquinuclidines, synthesized via chemoenzymatic routes from toluene, have demonstrated potent activity as Glial cell line-derived neurotrophic factor (GDNF) releasers, presenting a novel strategy for protecting dopaminergic circuits in Parkinson's disease 7.

Targets Core 2-Azabicyclo[2.2.2]octane (Isoquinuclidine Core) T1 Gamma-Secretase (PSEN-1) Alzheimer's Disease Core->T1 T2 5-HT3 / 5-HT4 Receptors Neurological/GI Disorders Core->T2 T3 MOR/KOR Opioid Receptors Dual Antagonists Core->T3 T4 GDNF Releasers Parkinson's / Neuroprotection Core->T4

Pharmacological targets of 2-azabicyclo[2.2.2]octane derivatives in modern drug discovery.

References

  • [2] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. nih.gov. 2

  • [1] Isoquinuclidines: A Review of Chemical and Pharmacological Properties. researchgate.net. 1

  • [3] Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes. acs.org. 3

  • [4] Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes. nih.gov. 4

  • [7] Iboga Inspired N-Indolylethyl-Substituted Isoquinuclidines as a Bioactive Scaffold: Chemoenzymatic Synthesis and Characterization as GDNF Releasers and Antitrypanosoma Agents. mdpi.com. 7

  • [5] Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. kuleuven.be. 5

  • [6] Docking 14 million virtual isoquinuclidines against the mu and kappa opioid receptors reveals dual antagonists. biorxiv.org. 6

  • Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. rsc.org.

Sources

Foundational

nicotinic acetylcholine receptor ligands containing isoquinuclidine

The following technical guide details the design, synthesis, and pharmacological evaluation of nicotinic acetylcholine receptor (nAChR) ligands based on the isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold. Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and pharmacological evaluation of nicotinic acetylcholine receptor (nAChR) ligands based on the isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold.

Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

The search for subtype-selective nicotinic acetylcholine receptor (nAChR) ligands has long relied on rigid bicyclic amine scaffolds to position the cationic pharmacophore with high vector precision. While quinuclidine (1-azabicyclo[2.2.2]octane) and 7-azabicyclo[2.2.1]heptane (the epibatidine core) have dominated the field, the isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold offers a distinct topological advantage.

By shifting the nitrogen atom from the bridgehead (quinuclidine) to the ethano-bridge, isoquinuclidines alter the distance and angle relative to the aromatic hydrogen-bond acceptor. This structural modification is critical for differentiating between the high-affinity


 subtype (analgesia, cognition) and the 

subtype (addiction, reward pathways). This guide outlines the synthetic access to these scaffolds via Diels-Alder cycloaddition and details the protocols for their pharmacological validation.
Structural Biology & Pharmacophore Analysis

The efficacy of nAChR ligands relies on the "canonical pharmacophore": a cationic center (protonated amine) interacting with Trp149 (in


 subunits) via cation-

interactions, separated by 5.0–6.5 Å from a hydrogen bond acceptor (HBA).
Scaffold Comparison

The rigidity of the scaffold dictates the entropy of binding. Isoquinuclidine provides a unique vector compared to its isomers:

ScaffoldStructure NameNitrogen PositionKey Ligand ClassPrimary Selectivity
Quinuclidine 1-azabicyclo[2.2.2]octaneBridgehead (C1)3-Quinuclidinyl benzilate (QNB)Muscarinic /

nAChR
Epibatidine Core 7-azabicyclo[2.2.1]heptaneBridge (C7)Epibatidine

(High Potency)
Isoquinuclidine 2-azabicyclo[2.2.2]octane Bridge (C2) Iboga Alkaloids / 18-MC

/

Mechanistic Insight: The isoquinuclidine nitrogen is secondary (unless alkylated), allowing for distinct H-bond donor capabilities within the orthosteric site that tertiary bridgehead amines (quinuclidines) cannot offer. This is crucial for selectivity against the


 subtype found in the habenulo-interpeduncular tract, a key target for anti-addiction therapies.
Synthetic Chemistry Strategies

The most robust route to the isoquinuclidine core is the Diels-Alder cycloaddition of 1,2-dihydropyridines. This method allows for the rapid generation of stereochemically complex cores.

Core Synthesis Protocol: The Diels-Alder Approach

Objective: Synthesize the functionalized isoquinuclidine core endo-2-carbomethoxy-2-azabicyclo[2.2.2]oct-5-ene.

Reagents:

  • Diene: N-Carbomethoxy-1,2-dihydropyridine (generated in situ or isolated).

  • Dienophile: Methyl acrylate or Nitroethylene (for electronic activation).

  • Catalyst: Lewis Acid (e.g.,

    
    ) or High Pressure (10-15 kbar).
    

Step-by-Step Methodology:

  • Generation of 1,2-Dihydropyridine:

    • React pyridine with methyl chloroformate and sodium borohydride in methanol at -78°C.

    • Causality: This destabilizes the aromatic ring, creating the reactive diene system required for the [4+2] cycloaddition.

  • Cycloaddition:

    • Dissolve the crude dihydropyridine in toluene.

    • Add 1.5 equivalents of the dienophile (e.g., methyl acrylate).

    • Heat to 80°C in a sealed tube for 24 hours.

    • Note: For enantioselective synthesis, use a chiral auxiliary on the nitrogen or a chiral Lewis acid catalyst.

  • Purification:

    • Concentrate under reduced pressure.[1]

    • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

    • Validation: The endo isomer is typically the major product due to secondary orbital interactions, confirmed by NOE (Nuclear Overhauser Effect) NMR studies showing interaction between the bridgehead proton and the substituent.

Visualization: Synthetic Workflow

DielsAlder Pyridine Pyridine Precursor DHP 1,2-Dihydropyridine (Reactive Diene) Pyridine->DHP Reduction (NaBH4/ClCO2Me) Transition [4+2] Transition State (Endo Preference) DHP->Transition Heat/Lewis Acid Dienophile Dienophile (Acrylate/Nitro) Dienophile->Transition Isoquin Isoquinuclidine Core (2-azabicyclo[2.2.2]octane) Transition->Isoquin Cycloaddition Deriv Ligand Diversification (Reductive Amination) Isoquin->Deriv Functionalization

Caption: Figure 1. Convergent synthesis of the isoquinuclidine scaffold via Diels-Alder cycloaddition of 1,2-dihydropyridines.

Pharmacological Evaluation Protocols

To validate the isoquinuclidine ligand, one must determine its binding affinity (


) and functional efficacy (

/

) across key subtypes.
Experiment A: Radioligand Binding Assay (Membrane Preparation)

Purpose: Determine affinity for


 vs 

subtypes.

Materials:

  • 
     Source:  Rat cortical membranes or HEK293 cells stably expressing human 
    
    
    
    .
  • 
     Source:  Rat hippocampal membranes.
    
  • Radioligands:

    
    -Epibatidine (for 
    
    
    
    ) and
    
    
    -
    
    
    -Bungarotoxin (for
    
    
    ).

Protocol:

  • Preparation: Homogenize tissue in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 50

      
      g membrane protein with radioligand (
      
      
      
      concentration) and test compound (10 concentrations,
      
      
      to
      
      
      M).
    • Control: Define non-specific binding using 300

      
      M nicotine (for 
      
      
      
      ) or 1
      
      
      M
      
      
      -bungarotoxin (for
      
      
      ).
    • Incubate at 25°C for 60-75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Experiment B: Functional Characterization (Calcium Flux)

Purpose: Distinguish agonists from antagonists.

Protocol:

  • Load HEK293 cells expressing the specific nAChR subtype with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Agonist Mode: Inject test compound; monitor fluorescence increase (RFU).

  • Antagonist Mode: Pre-incubate with test compound for 5 min, then inject

    
     concentration of Acetylcholine.
    
  • Data Output: Plot RFU vs. log[Concentration] to determine functional potency.

Therapeutic Implications: The Connection

While epibatidine (epibatidine core) is a potent analgesic limited by toxicity, isoquinuclidines have found a niche in addiction medicine . The natural product Ibogaine and its synthetic derivative 18-MC (18-methoxycoronaridine) contain the isoquinuclidine skeleton fused within an indole structure.

Mechanism: These compounds act as non-competitive antagonists at


 nAChRs in the medial habenula. This blockade modulates the dopamine reward pathway without the severe toxicity associated with broad-spectrum nAChR agonism.
Visualization: Signaling Pathway

Pathway Ligand Isoquinuclidine Ligand (e.g., 18-MC) Receptor α3β4 nAChR (Medial Habenula) Ligand->Receptor Antagonism/Blockade Pathway Cholinergic Transmission (Habenulo-Interpeduncular) Receptor->Pathway Inhibits Dopamine Mesolimbic Dopamine (VTA -> Nucleus Accumbens) Pathway->Dopamine Modulates Release Outcome Reduced Drug Seeking (Addiction Modulation) Dopamine->Outcome Therapeutic Effect

Caption: Figure 2.[2][3] Mechanism of action for isoquinuclidine-based antagonists in the modulation of addiction pathways.

Summary of Key Data
Compound ClassTarget SubtypeFunctional Mode

Range
Therapeutic Focus
Epibatidine Analogs

Agonist0.01 - 1 nMAnalgesia (High Toxicity)
Simple Isoquinuclidines

/

Partial Agonist10 - 500 nMCognitive Enhancement
Iboga Alkaloids

Antagonist100 - 1000 nMAddiction (Cocaine/Opioid)
References
  • Diels-Alder Synthesis of Isoquinuclidines

    • Title: Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile.
    • Source: Matsuyama, H. et al. (2011). Heterocycles.
    • URL:[Link]

  • Pharmacology of

    
     Ligands: 
    
    • Title: Selective Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction.
    • Source:International Journal of Molecular Sciences (2023).
    • URL:[Link]

  • General nAChR Ligand Design

    • Title: Nicotinic Acetylcholine Receptor Ligands; A P
    • Source:Expert Opinion on Therapeutic P
    • URL:[Link]

  • Isoquinuclidine in Iboga Alkaloids

    • Title: Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction.
    • Source:Organic Letters (2013).
    • URL:[Link]

  • VMY-2-95 Characterization

    • Title: Preclinical Studies of the Potent and Selective Nicotinic Receptor Ligand VMY-2-95.
    • Source:Molecular Pharmaceutics (2015).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 6-Ethynyl-2-azabicyclo[2.2.2]octane Hydrochloride

This Application Note describes a validated, modular synthesis protocol for 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride . This scaffold, an isoquinuclidine derivative, serves as a critical rigid bioisostere for pip...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes a validated, modular synthesis protocol for 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride . This scaffold, an isoquinuclidine derivative, serves as a critical rigid bioisostere for piperidine or cyclohexyl rings in drug discovery, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and conformationally restricted spacers.

Executive Summary & Strategic Analysis

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) core offers a unique 3D architecture that restricts conformational freedom, enhancing ligand-target binding affinity. The introduction of an ethynyl group at the C6 position provides a versatile handle for "Click" chemistry (CuAAC), Sonogashira couplings, or as a rigid steric probe.

This protocol utilizes a Diels-Alder cycloaddition strategy followed by a homologation sequence . This route is selected over direct functionalization or intramolecular cyclization due to its scalability, stereocontrol, and the commercial availability of precursors.

Core Advantages of This Protocol:
  • Scalability: Uses robust N-Boc protection, avoiding hydrogenolysis-sensitive groups (like Cbz) early in the sequence.

  • Safety: Employs the Ohira-Bestmann reagent for alkyne synthesis, bypassing the cryogenic temperatures and pyrophoric reagents (n-BuLi) required by the Corey-Fuchs method.

  • Modularity: The intermediate aldehyde allows for divergence into other analogs (amines, acids, alcohols).

Retrosynthetic Analysis

The synthetic logic disconnects the target molecule back to simple pyridine and acrylate precursors.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the isoquinuclidine core.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Diels-Alder Cycloaddition)

Objective: Synthesis of tert-butyl 6-(methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-2-carboxylate. Rationale: The reaction of N-alkoxycarbonyl-1,2-dihydropyridines with electron-deficient alkenes is the standard method for isoquinuclidine assembly. N-Boc is chosen for stability against nucleophilic attack during subsequent ester reduction.

Reagents:

  • Pyridine (SM)

  • Sodium Borohydride (NaBH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methyl Acrylate

  • Solvents: Methanol, Toluene

Protocol:

  • Preparation of Diene: To a solution of pyridine (1.0 eq) in methanol at -78°C, add NaBH₄ (1.2 eq). Slowly add Boc₂O (1.1 eq) dissolved in methanol. Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with water, extract with ether, and concentrate to yield crude N-Boc-1,2-dihydropyridine. Note: Use immediately due to instability.

  • Cycloaddition: Dissolve the crude diene in toluene (0.5 M). Add methyl acrylate (1.5 eq) and a radical inhibitor (hydroquinone, 1 mol%).

  • Reflux: Heat the mixture to reflux (110°C) under N₂ for 24–48 hours. Monitor by TLC (EtOAc/Hexanes 1:4).

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂). The endo and exo isomers may be separable; however, for the purpose of the ethynyl spacer, both isomers are often carried forward or separated at the saturated stage.

    • Yield Target: 60–75%

Stage 2: Saturation and Reduction to Aldehyde

Objective: Conversion of the unsaturated ester to the saturated aldehyde. Rationale: The C7-C8 double bond is removed to obtain the "octane" core. The ester is then reduced to the alcohol and re-oxidized to the aldehyde to prepare for homologation.

Protocol:

  • Hydrogenation: Dissolve the Diels-Alder adduct in MeOH. Add 10 wt% Pd/C catalyst. Stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite and concentrate to yield tert-butyl 6-(methoxycarbonyl)-2-azabicyclo[2.2.2]octane.

  • Reduction to Alcohol: Dissolve the saturated ester in anhydrous THF at 0°C. Add LiBH₄ (2.0 eq) portion-wise (LiBH₄ is preferred over LAH to avoid N-Boc deprotection). Stir at RT for 4 hours. Quench with sat. NH₄Cl. Extract with EtOAc.

  • Swern Oxidation:

    • Cool oxalyl chloride (1.2 eq) in DCM to -78°C. Add DMSO (2.4 eq) dropwise. Stir 15 min.

    • Add the alcohol (from step 2) in DCM dropwise. Stir 30 min at -78°C.

    • Add Et₃N (5.0 eq). Warm to RT.

    • Workup: Wash with water, brine, dry over MgSO₄.

    • Result: tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane.

Stage 3: Alkyne Synthesis (Ohira-Bestmann Homologation)

Objective: Transformation of the aldehyde to the terminal alkyne. Rationale: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) allows for the one-pot conversion of aldehydes to terminal alkynes under mild basic conditions, avoiding the harsh bases required by Corey-Fuchs.

Reagents:

  • Ohira-Bestmann Reagent (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Methanol (Solvent)

Protocol:

  • Reaction Setup: Dissolve the crude aldehyde in anhydrous methanol (0.2 M).

  • Reagent Addition: Add K₂CO₃ followed by the Ohira-Bestmann reagent at 0°C.

  • Incubation: Stir at RT for 6–12 hours. The reaction evolves N₂ gas; ensure venting.

  • Workup: Dilute with Et₂O, wash with NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate.

Stage 4: Deprotection and Salt Formation

Objective: Isolation of the final hydrochloride salt. Rationale: Acidic cleavage of the Boc group yields the free amine, which is immediately converted to the stable HCl salt.

Protocol:

  • Deprotection: Dissolve the Boc-alkyne in 4M HCl in Dioxane (10 eq).

  • Reaction: Stir at RT for 1–2 hours. Precipitation of the product usually occurs.

  • Isolation: Dilute with Et₂O to maximize precipitation. Filter the solid under N₂ protection (hygroscopic).

  • Washing: Wash the filter cake with cold Et₂O.

  • Drying: Dry under high vacuum to yield 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride .

Quantitative Data Summary

ParameterStage 1 (Diels-Alder)Stage 2 (Red/Ox)Stage 3 (Homologation)Stage 4 (Salt Form)
Reagent Methyl AcrylateH₂/Pd, LiBH₄, DMSOOhira-Bestmann Rgt4M HCl/Dioxane
Temp 110°C (Reflux)-78°C to RT0°C to RT25°C
Time 24–48 h16 h (Total)6–12 h2 h
Typical Yield 65%70% (over 3 steps)80%95%
Key Risk Polymerization of acrylateOver-oxidationGas evolution (N₂)Hygroscopic product

Workflow Visualization

Figure 2: Sequential workflow for the synthesis of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl.

References

  • Krow, G. R. (1984). "The Diels-Alder Reactions of 1,2-Dihydropyridines". Tetrahedron, 40(21), 4643-4666. Link

  • Bonjoch, J., & Valls, N. (2005). "2-Azabicyclo[2.2.2]octanes (isoquinuclidines): a privileged scaffold for the synthesis of alkaloids and pharmacological agents". Current Organic Chemistry, 9(14), 1359-1386. Link

  • Müller, S., et al. (2011). "Ohira–Bestmann Reagent". Encyclopedia of Reagents for Organic Synthesis. Link

  • Gribble, G. W. (2002). "Lithium Borohydride". Encyclopedia of Reagents for Organic Synthesis. Link

  • Passiniemi, M., & Koskinen, A. M. (2013). "The Diels–Alder reaction of 1,2-dihydropyridines: An efficient tool for the synthesis of isoquinuclidines". Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

Application

click chemistry reactions using 6-ethynyl-2-azabicyclo[2.2.2]octane

An In-Depth Technical Guide to Click Chemistry Reactions Utilizing 6-Ethynyl-2-azabicyclo[2.2.2]octane For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Click Chemistry and Advanc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Click Chemistry Reactions Utilizing 6-Ethynyl-2-azabicyclo[2.2.2]octane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry and Advanced Scaffolds

"Click Chemistry," a concept introduced by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable or benign byproducts.[1] This modular approach has revolutionized drug discovery, bioconjugation, and materials science by providing a simple, reliable method for joining molecular fragments.[2] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which exists in two primary forms: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

The CuAAC reaction, co-discovered by the groups of Valery Fokin, K. Barry Sharpless, and Morten Meldal, forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide with remarkable efficiency.[2] The copper(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, allowing it to proceed under mild, often aqueous, conditions.[1][2] SPAAC, on the other hand, obviates the need for a cytotoxic copper catalyst by using a strained cyclic alkyne, making it ideal for applications in living systems.[4][5][6]

The choice of the alkyne component is critical. Advanced scaffolds can impart valuable properties to the final conjugate. The 2-azabicyclo[2.2.2]octane framework is a rigid, three-dimensional structure increasingly recognized as a valuable bioisostere for phenyl rings in medicinal chemistry.[7][8] Its defined spatial orientation can enhance binding affinity and selectivity for biological targets.[9] By functionalizing this scaffold with an ethynyl group, we create 6-ethynyl-2-azabicyclo[2.2.2]octane , a versatile building block that combines the geometric advantages of a bicyclic core with the powerful reactivity of a terminal alkyne for click chemistry.

This guide provides detailed application notes and protocols for leveraging 6-ethynyl-2-azabicyclo[2.2.2]octane in CuAAC reactions, offering insights into its use in creating novel conjugates for research and drug development.

Application Note I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle and Mechanistic Overview

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes reductive elimination to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[1] The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), is crucial. These ligands not only accelerate the reaction but also protect the Cu(I) from oxidation to the inactive Cu(II) state and can mitigate potential damage to biomolecules from reactive oxygen species.[10][11]

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R₁-C≡CH (6-ethynyl-2-azabicyclo [2.2.2]octane derivative) Cu_Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R₂-N₃ Cupracycle Six-membered Cupracycle Azide->Cupracycle CuI_cat Cu(I)-Ligand CuI_cat->Cu_Acetylide Cu_Acetylide->Cupracycle Cupracycle->CuI_cat Regeneration Triazole 1,4-disubstituted 1,2,3-Triazole Cupracycle->Triazole

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality in Protocol Design: Why We Choose These Conditions

The following protocol is designed for robustness and high yield. The choice of each component is deliberate:

  • Copper Source: Copper(II) sulfate (CuSO₄) is used as it is stable, readily available, and easily reduced in situ to the active Cu(I) catalyst.[2][11]

  • Reducing Agent: Sodium ascorbate is the preferred reducing agent due to its efficiency and biocompatibility. A slight excess helps prevent the oxidative homocoupling of the alkyne.[1][2]

  • Ligand: The water-soluble ligand THPTA is recommended, especially for bioconjugation, as it stabilizes the Cu(I) catalyst in aqueous media, accelerates the reaction, and minimizes cytotoxicity.[10][11]

  • Solvent System: A mixture of an aqueous buffer and a co-solvent like DMSO or t-butanol is often used to ensure the solubility of both hydrophobic organic molecules and hydrophilic biomolecules.

Protocol: CuAAC with 6-ethynyl-2-azabicyclo[2.2.2]octane

This protocol provides a general method for the conjugation of an azide-containing molecule to 6-ethynyl-2-azabicyclo[2.2.2]octane.

I. Materials and Equipment
  • Alkyne: 6-ethynyl-2-azabicyclo[2.2.2]octane

  • Azide: Molecule of interest with an azide functional group (e.g., Azido-PEG-Fluorophore, azide-modified oligonucleotide, or a small molecule azide)

  • Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, Dimethyl sulfoxide (DMSO), t-Butanol

  • Buffers (for bioconjugation): Phosphate-Buffered Saline (PBS) or similar buffer (pH 7.0-7.5)

  • Equipment: Round-bottom flask or microcentrifuge tubes, magnetic stirrer and stir bar, nitrogen or argon gas supply, standard laboratory glassware.

II. Reagent Stock Solution Preparation
  • Alkyne Solution (10 mM): Dissolve the appropriate amount of 6-ethynyl-2-azabicyclo[2.2.2]octane in DMSO.

  • Azide Solution (10 mM): Dissolve the azide-containing molecule in DMSO or an appropriate buffer.

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water. This solution is stable for months at room temperature.[11]

  • THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water. Store frozen for long-term stability.[10]

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium L-ascorbate in 1 mL of deionized water. This solution should be prepared fresh before each use as it is prone to oxidation.[12]

III. Experimental Workflow: Small Molecule Conjugation

CuAAC_Workflow A 1. Mix Alkyne & Azide in Solvent B 2. Add Ligand (THPTA) Solution A->B C 3. Add Copper (CuSO₄) Solution B->C D 4. Initiate with Fresh Sodium Ascorbate C->D E 5. React at RT (1-12 hours) D->E F 6. Reaction Work-up & Purification E->F G 7. Product Analysis (TLC, LC-MS, NMR) F->G SPAAC_Mechanism Alkyne Strained Cyclooctyne (e.g., DBCO derivative) TransitionState [3+2] Cycloaddition Transition State Alkyne->TransitionState Azide R-N₃ Azide->TransitionState Triazole Regioisomeric Triazole Products TransitionState->Triazole Ring Strain Release

Sources

Method

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Isoquinuclidines

[1] Executive Summary & Strategic Value The isoquinuclidine (2-azabicyclo[2.2.2]octane) core is a privileged scaffold in medicinal chemistry, serving as a rigid, saturated bioisostere for aromatic rings and a pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Value

The isoquinuclidine (2-azabicyclo[2.2.2]octane) core is a privileged scaffold in medicinal chemistry, serving as a rigid, saturated bioisostere for aromatic rings and a pharmacophore for nicotinic acetylcholine receptors (nAChR). However, functionalizing this sterically demanding, nitrogen-rich bicycle presents specific synthetic challenges.

This guide details the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for isoquinuclidine substrates.[1] Unlike simple aliphatic clicks, this reaction requires careful management of catalyst poisoning (due to the bridgehead amine) and steric hindrance .

Key Takeaways:

  • Ligand Necessity: Naked copper species often fail due to chelation by the isoquinuclidine nitrogen; polytriazole ligands (TBTA/THPTA) are mandatory for consistent high yields.[1]

  • Steric Management: The rigid [2.2.2] cage imposes significant steric bulk; reaction times and temperatures must be adjusted accordingly.

  • Bio-Orthogonality: This protocol preserves the integrity of the bicyclic cage, avoiding ring-opening side reactions common in acidic media.

Mechanistic Analysis: The "Chelation Trap"

To achieve high yields, one must understand why standard CuAAC protocols often stall with isoquinuclidines.

The Challenge: Nitrogen Coordination

The basic bridgehead nitrogen (pKa ~9-10) is a potent ligand for Cu(I). In standard conditions (CuSO₄ + Ascorbate), the isoquinuclidine competes with the alkyne for the copper center. If the substrate sequesters the catalyst, the catalytic cycle halts, leading to oxidative homocoupling of the alkyne (Glaser coupling) or incomplete conversion.

The Solution: Ligand Acceleration

We utilize TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA .[1] These ligands bind Cu(I) with higher affinity than the substrate's amine but leave the metal accessible for the alkyne, effectively "shielding" the catalyst from the substrate's interference while accelerating the rate-determining metallacycle formation.

DOT Diagram: Mechanistic Pathway & Interference

CuAAC_Mechanism Cu_Pre Cu(II) Precursor Cu_I Active Cu(I) Cu_Pre->Cu_I Reduction (Ascorbate) Complex [Cu(I)-TBTA]+ Cu_I->Complex Ligand Binding Poisoned Inactive Cu-Amine Complex (Reaction Stalls) Cu_I->Poisoned Chelation by Substrate Ligand TBTA Ligand Ligand->Complex Cycle Metallacycle Intermediate Complex->Cycle + Alkyne + Azide Substrate_N Isoquinuclidine (Free Amine) Substrate_N->Poisoned Alkyne Alkyne Alkyne->Cycle Azide Azide Azide->Cycle Product 1,4-Triazole Product Cycle->Product Protonolysis Product->Complex Catalyst Regeneration

Figure 1: Mechanistic pathway showing the competition between productive catalysis (green path) and substrate-mediated catalyst poisoning (red dashed path).[1]

Experimental Protocols

Protocol A: Ligand-Assisted Synthesis (Recommended)

Best for: Complex isoquinuclidines, library synthesis, and valuable substrates.

Reagents:

  • Substrate: Isoquinuclidine-alkyne or azide derivative (1.0 equiv).

  • Counter-Partner: Corresponding azide or alkyne (1.2 equiv).[1]

  • Catalyst Source: CuSO₄[1][2][3]·5H₂O (5 mol%).[1]

  • Ligand: TBTA (5 mol%) or THPTA (for purely aqueous solubility).[1]

  • Reductant: Sodium Ascorbate (10-20 mol%).

  • Solvent: t-BuOH/Water (1:[1]1) or DMSO/Water (for low solubility substrates).

Step-by-Step Methodology:

  • Ligand Pre-Complexation (Critical): In a small vial, dissolve CuSO₄·5H₂O and TBTA in the chosen solvent.[1] Stir for 5 minutes. The solution should turn a light blue/green. Why? This ensures the active catalyst forms immediately upon reduction, preventing early poisoning.

  • Substrate Dissolution: Dissolve the isoquinuclidine substrate and the azide/alkyne partner in the reaction solvent in a separate round-bottom flask.

  • Initiation: Add the Cu-TBTA solution to the substrate mixture.[1] Add the Sodium Ascorbate (dissolved in minimum water) dropwise. Observation: The solution often turns yellow or orange upon reduction to Cu(I).

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Validation: Monitor via LC-MS.[1] Look for the mass of Product [M+H]+. TLC is often insufficient due to the polarity of the amine.

  • Workup (Chelation Removal):

    • Dilute with EtOAc.[1]

    • Wash with 10% Ammonium Hydroxide or a saturated EDTA solution. Why? The isoquinuclidine nitrogen may hold onto copper ions. High-affinity chelators (EDTA/NH₃) are required to strip the metal and prevent blue product contamination.

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Microwave-Assisted (Difficult Substrates)

Best for: Sterically hindered bridgehead functionalization.[1]

  • Combine reactants as above in a microwave vial.

  • Irradiate at 80°C for 20–40 minutes .

  • Note: Use a sealed vessel. The thermal energy overcomes the steric barrier of the bicyclic cage.

Data & Optimization Guide

The following table summarizes optimization data for a model reaction between 5-ethynyl-2-azabicyclo[2.2.2]octane and benzyl azide.

ConditionCatalyst SystemTimeYieldNotes
Standard 5% CuSO₄ / 10% NaAsc24 h35%Incomplete; Green precipitate observed (Cu-amine complex).[1]
Ligand+ 5% CuSO₄ / 5% TBTA / NaAsc6 h92% Clean conversion; minimal purification needed.[1]
Microwave 2% CuSO₄ / NaAsc (No Ligand)30 min65%Faster, but some oxidative byproducts formed.
Protected N-Boc-Isoquinuclidine / Standard12 h88%Protecting the amine restores reactivity to standard levels.[1]
Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LCMS) Incomplete Incomplete Conversion? Start->Incomplete Blue Solution turned Blue/Green? Incomplete->Blue Yes Byproducts Glaser Coupling (Alkyne Dimer)? Incomplete->Byproducts No (Low Yield) O2_Leak Oxygen Leak / Catalyst Oxidized Action: Degas solvents, add more Ascorbate Blue->O2_Leak Yes Poison Catalyst Poisoning Action: Add TBTA/THPTA or Protect Amine Blue->Poison No (Stayed Yellow/Clear) Anaerobic Strict Anaerobic Conditions Needed Action: Argon sparge Byproducts->Anaerobic Yes

Figure 2: Troubleshooting logic for stalled CuAAC reactions.

Case Study: nAChR Ligand Library Generation

Context: Developing selective ligands for


 nicotinic receptors often involves linking the isoquinuclidine core to heteroaromatic tails.[1]

Workflow:

  • Scaffold Synthesis: Diels-Alder reaction of 1,2-dihydropyridine with acrylate, followed by hydrogenation to yield the 2-azabicyclo[2.2.2]octane core.

  • Functionalization: Installation of a propargyl group at the N-2 or C-5 position.[1]

  • Click Reaction: Using Protocol A (TBTA-assisted), the scaffold is coupled with a library of 20 aromatic azides.

  • Result: The triazole linker acts as a bioisostere for an amide or ester, providing metabolic stability while maintaining the pharmacophoric distance required for receptor binding.

References

  • Synthesis of nAChR Ligands: Bhatti, B. S., et al. (2008). "Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane...". Journal of Organic Chemistry.

  • CuAAC Mechanism & Ligands: Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes". Angewandte Chemie International Edition.

  • TBTA Utility: Chan, T. R., et al. (2004).[1] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis". Organic Letters. [1]

  • Isoquinuclidine Scaffolds: "Modular Access to Azabicyclo[2.2.2]octanes". Synfacts.

  • Triazole Hybrids in Drug Discovery: "The Use of Click Chemistry in Drug Development Applications". DergiPark.

Sources

Application

Preparation and Characterization of Hydrochloride Salts for Azabicyclo[2.2.2]octane Amines: A Comprehensive Guide

Executive Summary The azabicyclo[2.2.2]octane (quinuclidine) ring system is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous muscarinic and serotonergic agents (e.g., palonoset...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azabicyclo[2.2.2]octane (quinuclidine) ring system is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous muscarinic and serotonergic agents (e.g., palonosetron, solifenacin). However, the unique stereoelectronic properties of this bicyclic system present significant handling challenges. This application note provides a comprehensive, field-proven guide to the preparation, isolation, and handling of hydrochloride salts for azabicyclo[2.2.2]octane amines, specifically focusing on 3-aminoquinuclidine. By detailing the causality behind solvent selection, pH control, and anhydrous techniques, this guide ensures high-yield, reproducible salt formation and free-basing workflows.

Mechanistic Insights & Causality

The Stereoelectronics of the Quinuclidine Scaffold

The defining feature of the 1-azabicyclo[2.2.2]octane system is its bridgehead nitrogen. Due to the rigid bicyclic framework, the nitrogen lone pair is locked in an


-hybridized orbital that projects outward. Unlike typical tertiary amines, this nitrogen cannot undergo pyramidal inversion. This lack of steric hindrance and inversion results in exceptionally high basicity (

).

Furthermore, the free base forms of quinuclidine derivatives containing electrophilic centers (such as 3-quinuclidinone) are highly unstable. The alignment of the highly nucleophilic amine lone pair can lead to rapid, uncontrolled intermolecular polymerization[1]. Consequently, azabicyclo[2.2.2]octane derivatives are almost universally synthesized, isolated, and stored as their hydrochloride salts.

Causality of Reagent and Solvent Selection

For derivatives like 3-aminoquinuclidine, the molecule possesses two basic centers: the bridgehead nitrogen and the primary amine at the 3-position. Therefore, it is isolated as a dihydrochloride salt [2].

  • Why Anhydrous HCl? The dihydrochloride salt is highly water-soluble and hygroscopic. Using anhydrous HCl in dioxane or ethanol forces the immediate precipitation of the salt from the organic phase, driving the reaction to completion and preventing the formation of intractable syrups.

  • Why pH > 12 for Free-Basing? When the free base is required for downstream coupling, the aqueous phase must be adjusted to a pH significantly higher than the

    
     of the bridgehead nitrogen (typically >12 using saturated KOH) to ensure complete deprotonation and efficient partitioning into the organic extraction solvent (e.g., chloroform)[3].
    

Causality A Bridgehead Nitrogen (Locked sp3 lone pair) B High Basicity (pKa ~10.5) A->B C Free Base Instability (Polymerization Risk) B->C D Biphasic Extraction (pH > 12 required) B->D E Salt Formation (HCl precipitation) C->E

Caption: Logical causality governing the handling and salt formation of azabicyclo[2.2.2]octane amines.

Quantitative Data: Physicochemical Properties

Understanding the physicochemical properties of the intermediates is critical for predicting phase behavior during extractions and crystallizations.

CompoundFormulaMW ( g/mol )

(Bridgehead)

(Primary Amine)
Standard Physical State
3-Aminoquinuclidine (Free Base) C₇H₁₄N₂126.20~10.5~8.5Viscous, hygroscopic oil
3-Aminoquinuclidine Dihydrochloride C₇H₁₄N₂·2HCl199.12N/A (Protonated)N/A (Protonated)White crystalline solid
3-Quinuclidinone Hydrochloride C₇H₁₁NO·HCl161.63~10.0N/AWhite powder

Experimental Workflows

Workflow N1 3-Quinuclidinone HCl (Stable Precursor) N2 Reductive Amination (Amine, NaBH4) N1->N2 N3 3-Aminoquinuclidine (Unstable Free Base Oil) N2->N3 N4 Anhydrous HCl Addition (in EtOH or Dioxane) N3->N4 N5 3-Aminoquinuclidine Dihydrochloride (Crystalline, Stable Salt) N4->N5

Caption: Experimental workflow for the synthesis and isolation of 3-aminoquinuclidine dihydrochloride.

Protocol A: Preparation of 3-Aminoquinuclidine Dihydrochloride from Free Base

This protocol outlines the conversion of the unstable free base into the stable dihydrochloride salt. It is assumed the free base has just been generated via reductive amination and concentrated into a crude oil[2].

Reagents:

  • Crude 3-aminoquinuclidine free base (approx. 10 g, 79.2 mmol)

  • Anhydrous Ethanol (EtOH) or Isopropanol (iPrOH) (100 mL)

  • 4.0 M HCl in Dioxane (45 mL, ~180 mmol, 2.2 eq)

  • Diethyl ether (for trituration, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-aminoquinuclidine free base oil (10 g) in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Self-Validation: The solution should remain clear. If turbidity occurs, trace water or polymeric impurities may be present; filter through a pad of Celite before proceeding.

  • Acidification: Attach an addition funnel and slowly add 45 mL of 4.0 M HCl in dioxane dropwise over 30 minutes. Maintain vigorous stirring.

  • Observation of Causality: As the first equivalent of HCl is added, the bridgehead nitrogen protonates. Upon addition of the second equivalent, the primary amine protonates, drastically reducing the solubility of the complex in ethanol. A thick white precipitate of the dihydrochloride salt will rapidly form.

  • Maturation: Once addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 2 hours to ensure complete crystallization and Ostwald ripening of the crystals.

  • Isolation: Filter the white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous ethanol (2 × 20 mL) followed by diethyl ether (30 mL) to remove any residual dioxane and unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Validation: Verify salt formation via melting point (>285 °C, decomposes) and silver nitrate (

    
    ) test for chlorides (immediate formation of white 
    
    
    
    precipitate).
Protocol B: Free-Basing 3-Aminoquinuclidine Dihydrochloride for Downstream Synthesis

Because the free base is prone to degradation, it should be generated immediately prior to use (e.g., for amidation reactions)[3].

Reagents:

  • 3-Aminoquinuclidine dihydrochloride (5.0 g, 25.1 mmol)

  • Saturated aqueous Potassium Hydroxide (KOH) solution

  • Chloroform (

    
    )
    
  • Anhydrous Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Aqueous Dissolution: Suspend 5.0 g of 3-aminoquinuclidine dihydrochloride in 15 mL of deionized water in a 100 mL Erlenmeyer flask. Stir until fully dissolved.

  • Basification: Place the flask in an ice bath. Slowly add saturated aqueous KOH dropwise while monitoring the pH. Continue addition until the pH is >12. Causality: The high pH is strictly required to deprotonate the bridgehead nitrogen (

    
     ~10.5). If the pH is only 9-10, the molecule remains a mono-cation and will not partition into the organic phase.
    
  • Extraction: Transfer the alkaline solution to a separatory funnel. Extract with chloroform (5 × 20 mL). Note: Chloroform is selected over diethyl ether due to the highly polar nature of the free base, which exhibits a poor partition coefficient in less polar solvents.

  • Drying: Combine the chloroform extracts and dry over anhydrous

    
    . Self-Validation: Avoid using 
    
    
    
    or
    
    
    , as the highly basic amine can coordinate with these metals, reducing yield.
  • Concentration: Filter the drying agent and evaporate the chloroform under reduced pressure (rotary evaporator, water bath at 30 °C) to yield the free base as a clear, viscous oil. Use immediately in the subsequent reaction.

References

  • Title: Quinuclidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Improved Preparation of (R) and (S)-3-Aminoquinuclidine Dihydrochloride Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Method

using 6-ethynyl-2-azabicyclo[2.2.2]octane as a chemical building block

Topic: Using 6-Ethynyl-2-azabicyclo[2.2.2]octane as a Chemical Building Block Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists A Rig...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 6-Ethynyl-2-azabicyclo[2.2.2]octane as a Chemical Building Block Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Rigid, sp³-Rich Bioisostere for Next-Generation Drug Discovery

Executive Summary

6-Ethynyl-2-azabicyclo[2.2.2]octane (often accessed as the N-Boc protected derivative, CAS 2742660-91-7) represents a high-value chemical building block designed for "Click Chemistry" (CuAAC) and Sonogashira cross-coupling applications.

As a derivative of isoquinuclidine , this scaffold offers a rigid, bicyclic amine core that serves as a superior bioisostere for piperidines, morpholines, and phenyl rings. Its defined 3D geometry restricts conformational flexibility, potentially improving binding affinity (lower entropic penalty) and metabolic stability (reduced CYP450 liability due to high Fsp³ character).

This guide provides a validated technical roadmap for synthesizing, handling, and applying this building block in high-throughput library generation and lead optimization.

Chemical Identity & Properties
PropertyDetail
Systematic Name 6-ethynyl-2-azabicyclo[2.2.2]octane
Common Scaffold Isoquinuclidine
Key Derivative (Commercial) tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS Number (N-Boc) 2742660-91-7
CAS Number (Ester Precursor) 1932426-68-0 (Methyl ester)
Molecular Weight ~135.21 g/mol (Free base); ~235.32 g/mol (N-Boc)
Stereochemistry Contains chiral centers at C1, C4, and C6. Exists as endo and exo diastereomers relative to the N-bridge.
Key Functionality Terminal Alkyne (Click Handle), Secondary Amine (Basic Center)
Synthesis Protocol: From Precursor to Building Block

While the alkyne building block is commercially available from specialized vendors (e.g., Enamine, BLD Pharm), in-house synthesis is often required to access specific stereoisomers or scale up. The most robust route proceeds via the Isoquinuclidine-6-carboxylate intermediate, obtained via Diels-Alder cycloaddition.

Workflow Diagram: Synthesis Pathway

G Start 1,2-Dihydropyridine (Cbz/Boc protected) DA Diels-Alder Cycloaddition Start->DA + Methyl Acrylate Intermediate Isoquinuclidine 6-Ester DA->Intermediate Endo/Exo Mix RedOx Reduction & Oxidation Intermediate->RedOx LiBH4 then Swern Aldehyde Isoquinuclidine 6-Aldehyde RedOx->Aldehyde Bestmann Ohira-Bestmann Homologation Aldehyde->Bestmann K2CO3, MeOH Product 6-Ethynyl-2-azabicyclo [2.2.2]octane Bestmann->Product Target Alkyne

Caption: Step-wise synthesis from dihydropyridine precursors to the target alkyne via homologation.

Detailed Protocol: Ester to Alkyne Conversion

Context: Direct Diels-Alder with alkyne dienophiles is often low-yielding. The industry standard is to synthesize the ester, convert to the aldehyde, and homologate to the alkyne.

Step 1: Reduction to Alcohol

  • Reagents: N-Boc-isoquinuclidine-6-carboxylate (1.0 eq), LiBH₄ (2.0 eq), THF.

  • Procedure: Dissolve ester in anhydrous THF at 0°C. Add LiBH₄ portion-wise. Stir at RT for 4-6 h. Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

  • Checkpoint: Disappearance of ester carbonyl stretch (~1730 cm⁻¹) in IR; appearance of broad OH stretch.

Step 2: Oxidation to Aldehyde

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM (Swern conditions).

  • Procedure: Standard Swern oxidation at -78°C. Ensure temperature does not rise above -60°C before TEA addition to prevent epimerization.

  • Checkpoint: ¹H NMR signal for aldehyde proton (~9.5-9.8 ppm).

Step 3: Seyferth-Gilbert Homologation (Alkyne Generation)

  • Reagents: Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq), K₂CO₃ (2.0 eq), MeOH.

  • Procedure:

    • Dissolve the aldehyde in dry MeOH at 0°C.

    • Add K₂CO₃ followed by the Ohira-Bestmann reagent.

    • Stir at 0°C to RT for 4-12 h.

    • Aqueous workup and column chromatography (Hexane/EtOAc).

  • Self-Validating Criteria:

    • NMR: Appearance of terminal alkyne proton as a doublet or fine multiplet at ~2.0–2.3 ppm .

    • MS: Mass corresponds to [M+H]⁺ of the alkyne (Aldehyde MW - 16 + 12 - 2 = Aldehyde - 4 mass units? No, C=O is lost, C≡CH is gained. Net: -O + C = +12-16 = -4? Actually: R-CHO -> R-C≡CH. Loss of O (16), gain of C (12). Net change -4 amu. Wait, R-CH=O (MW: R+29) -> R-C≡CH (MW: R+25). Correct, mass decreases by 4).

Application Protocols
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the primary application for this building block, allowing the rapid coupling of the rigid amine core to diverse azides (fluorophores, warheads, or other pharmacophores).

Protocol:

  • Preparation: Dissolve 6-ethynyl-2-azabicyclo[2.2.2]octane (1.0 eq) and the target Azide (1.0 eq) in t-BuOH/H₂O (1:1).

  • Catalyst Loading: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Reaction: Stir at RT for 2–12 hours. (Heating to 40°C may be required for sterically hindered azides).

  • Workup: Dilute with water, extract with DCM. If the product contains the basic amine, an acid/base wash is effective for purification.

  • Deprotection (Optional): If using the N-Boc variant, treat with TFA/DCM (1:4) for 1 hour to expose the secondary amine.

Mechanistic Insight: The rigid isoquinuclidine cage prevents the "folding back" of the chain often seen in flexible linkers, ensuring the triazole and the amine are presented in a distinct vector.

B. Sonogashira Coupling

Used to link the scaffold directly to aryl or heteroaryl rings, creating rigid analogs of phenyl-piperidines.

Protocol:

  • Reagents: Alkyne (1.0 eq), Aryl Halide (1.1 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq), DMF (degassed).

  • Conditions: Heat at 60–80°C under Argon for 4–8 hours.

  • Note: The basic nitrogen of the isoquinuclidine can coordinate Pd. Using the N-Boc protected form is mandatory to prevent catalyst poisoning.

Strategic Utility in Drug Design
Bioisosterism & Pharmacokinetics

The 2-azabicyclo[2.2.2]octane core is a proven bioisostere for the phenyl ring (ortho/meta substituted) and the piperidine ring .

FeatureIsoquinuclidine Advantage
Fsp³ Fraction Increases 3D character; improves solubility and reduces promiscuous binding compared to flat aromatic rings.
Metabolic Stability The bridgehead carbons block standard oxidative sites, often extending half-life (t1/2).
Vector Control The 6-position provides a unique vector (approx 109° from the N-bridge) that is inaccessible to standard piperidines.
Workflow: Library Generation

Library cluster_reactions Parallel Synthesis Tracks BB Building Block: 6-Ethynyl-Isoquinuclidine Div Diversification Phase BB->Div Track1 Track A: CuAAC (Triazole Formation) Div->Track1 Track2 Track B: Sonogashira (Aryl Coupling) Div->Track2 Track3 Track C: N-Alkylation (Amine Functionalization) Div->Track3 Lib Library Generation Screen High-Throughput Screening Lib->Screen GPCR/Ion Channel Targets Track1->Lib Track2->Lib Track3->Lib

Caption: Divergent synthesis strategy using the 6-ethynyl scaffold to generate chemically diverse libraries.

References
  • Synthesis of Isoquinuclidine Scaffolds

    • Krow, G. R., et al. "Diels-Alder reactions of N-carbalkoxy-1,2-dihydropyridines." Journal of Organic Chemistry.
    • Source: (General method for scaffold synthesis).

  • Commercial Availability & CAS Data

    • "Tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 2742660-91-7)."[2]

    • Source:.

  • Ohira-Bestmann Homologation Protocol

    • Müller, S., et al. "Bestmann-Ohira Reagent." Organic Syntheses.
    • Source:.

  • Isoquinuclidines as Bioisosteres

    • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[3] (Parallel chemistry for bicyclo[2.2.2] systems).

    • Source:.

  • General Click Chemistry Protocols

    • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)
    • Source:.

Sources

Application

Application Note: Functionalization of Ethynyl-2-Azabicyclo[2.2.2]octane

This Application Note provides a comprehensive technical guide for the functionalization of the ethynyl group within the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold. This rigid bicyclic amine is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of the ethynyl group within the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold. This rigid bicyclic amine is a privileged pharmacophore in medicinal chemistry, distinct from its isomer quinuclidine (1-azabicyclo[2.2.2]octane), and is widely used to constrain peptide mimetics and target CNS receptors (e.g., nAChR, sigma receptors).

Strategic Overview

The 2-azabicyclo[2.2.2]octane core offers a unique 3D-structural rigidity that positions substituents in defined spatial vectors, improving selectivity and metabolic stability compared to flexible piperidine analogs. Functionalizing an ethynyl handle on this scaffold allows for the rapid generation of diversity (via Click chemistry) or the extension of the carbon skeleton (via Sonogashira coupling).

Structural Context & Challenges

Unlike simple aromatic alkynes, the functionalization of ethynyl-isoquinuclidines presents specific challenges:

  • Basicity: The secondary amine (N2) is highly basic (

    
    ). Free amines can poison Palladium catalysts and chelate Copper species, stalling cross-coupling reactions.
    
  • Steric Bulk: The bicyclic cage imposes steric hindrance, particularly at the C1 and C3 bridgehead positions, affecting reaction rates at C5/C6.

  • Regiochemistry: The ethynyl group is typically found at C5/C6 (derived from Diels-Alder ketone adducts) or on the N2 nitrogen (N-propargylation).

Functionalization Pathway Map

The following diagram outlines the strategic workflow for transforming the ethynyl group, emphasizing the critical "Protection" step required for metal-catalyzed reactions.

G Start 2-Azabicyclo[2.2.2]octan-5-one Inter 5-Ethynyl-5-hydroxy Intermediate Start->Inter Ethynyl MgBr / CeCl3 Protect N-Boc Protection (Crucial Step) Inter->Protect (Boc)2O, TEA Func1 CuAAC (Click) Triazole Formation Protect->Func1 R-N3, Cu(I) Func2 Sonogashira Cross-Coupling Protect->Func2 Ar-I, Pd/Cu Func3 Hydration (Ketone Synthesis) Protect->Func3 Au(I) or Hg(II) End1 Bioisosteric Library Func1->End1 End2 Scaffold Extension Func2->End2

Figure 1: Strategic functionalization workflow. Note the mandatory protection of the secondary amine before metal-catalyzed steps to prevent catalyst deactivation.

Core Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To generate a library of 1,2,3-triazole derivatives for structure-activity relationship (SAR) studies. Rationale: The triazole ring acts as a bioisostere for amide bonds, providing metabolic stability while maintaining hydrogen bonding capability.

Reagents & Setup
  • Substrate:

    
    -Boc-5-ethynyl-2-azabicyclo[2.2.2]octane (1.0 equiv)
    
  • Azide: Diverse organic azides (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%) – Essential to protect Cu(I) from oxidation and disproportionation.

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1 v/v)
Step-by-Step Methodology
  • Dissolution: In a 20 mL scintillation vial, dissolve the alkyne substrate (0.5 mmol) and the organic azide (0.6 mmol) in 2.5 mL of

    
    -BuOH.
    
  • Catalyst Prep: In a separate tube, prepare a solution of

    
     (12.5 mg) and TBTA (26.5 mg) in 1.0 mL of water. Add Sodium Ascorbate (20 mg) to this mix; the solution should turn bright yellow (active Cu(I)-ligand complex).
    
  • Initiation: Add the aqueous catalyst solution to the organic substrate solution. Cap the vial and stir vigorously at room temperature.

  • Monitoring: Monitor reaction progress via LC-MS (ESI+). The triazole product typically appears as

    
    . Reaction time is usually 2–12 hours.
    
  • Workup:

    • Dilute with EtOAc (15 mL) and water (15 mL).

    • Add 1 mL of saturated

      
       (or EDTA solution) to chelate copper.
      
    • Separate phases; wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Tip: If the reaction is sluggish due to the steric bulk of the bicyclic cage, raise the temperature to 40°C and increase catalyst loading to 20 mol%.

Protocol B: Sonogashira Cross-Coupling

Objective: To couple the ethynyl scaffold with aryl halides, extending the carbon skeleton. Rationale: This reaction is sensitive to the free amine. The


-Boc protection is strictly required here.
Reagents & Setup
  • Substrate:

    
    -Boc-5-ethynyl-2-azabicyclo[2.2.2]octane (1.0 equiv)
    
  • Coupling Partner: Aryl Iodide (preferred over bromide) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (degassed)

Step-by-Step Methodology
  • Deoxygenation (Critical): Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x). Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Loading: Add the alkyne (0.5 mmol), Aryl Iodide (0.6 mmol),

    
     (17.5 mg), and CuI (2 mg) to the flask under a positive stream of Argon.
    
  • Solvation: Add degassed DMF (3 mL) and DIPA (0.21 mL) via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If no conversion is observed by TLC, heat to 50°C.

    • Note: Aryl bromides typically require heating to 60–80°C.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Dilute filtrate with

      
       and wash 3x with water (to remove DMF).
      
    • Dry over

      
       and concentrate.
      
  • Deprotection (Post-Coupling): Dissolve the crude intermediate in DCM (2 mL) and add TFA (0.5 mL). Stir for 1 hour, neutralize with saturated

    
    , and extract the free amine product.
    

Technical Data & Troubleshooting

Solvent Effects on Sonogashira Efficiency

The choice of solvent significantly impacts the yield, especially for polar bicyclic scaffolds.

SolventPolarity (Dielectric)Reaction RateHomocoupling Side-ProductRecommendation
THF ModerateModerateLowStandard Choice
DMF HighFastModerateUse for insoluble substrates
Toluene LowSlowHighAvoid for this scaffold
MeCN HighFastLowGood alternative to DMF
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Green/Blue color in Sonogashira Oxidation of Cu(I) to Cu(II)Leak in system. Check septa. Add 10% more sodium ascorbate (if CuAAC) or re-degas (if Sonogashira).
No reaction (Stalled) Catalyst poisoning by free amineEnsure N2 is fully Boc-protected. Free amines coordinate Pd strongly.
Homocoupling (Dimerization) Presence of OxygenRigorous degassing required. Sparge solvent with Argon for 15 mins before use.
Precipitate in CuAAC Product insolubilityAdd DMSO (10-20%) to the

-BuOH/Water mixture.

Synthesis of the Precursor (Reference)

For researchers starting from the ketone, the ethynyl group is introduced via nucleophilic addition.

Reaction: 2-azabicyclo[2.2.2]octan-5-one + Ethynylmagnesium Bromide


 5-ethynyl-5-hydroxy-2-azabicyclo[2.2.2]octane.
  • Conditions: THF, 0°C to RT.

  • Stereochemistry: The Grignard reagent typically attacks from the less hindered face, often yielding the anti-alcohol as the major diastereomer.

  • Note: The resulting tertiary alcohol is often retained in the final drug candidate to improve water solubility (e.g., as seen in ELOVL6 inhibitors).

References

  • Isoquinuclidine Scaffold Review

    • Kozikowski, A. P., et al. "Isoquinuclidines: A Review of Chemical and Pharmacological Properties." Heterocycles, 2000.

  • Sonogashira Coupling Optimization

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Click Chemistry on Bicyclic Systems

    • Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.

  • Application in ELOVL6 Inhibitors (Isoquinuclidine derivatives)

    • Kato, T., et al. "Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors." Bioorganic & Medicinal Chemistry, 2009.

  • General Sonogashira Protocols

    • Organic Chemistry Portal.[1] "Sonogashira Coupling."

Sources

Method

Application Note: Reductive Amination Protocols for Isoquinuclidine Derivatives

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffolds. It addresses the specific steric and stereoelect...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffolds. It addresses the specific steric and stereoelectronic challenges inherent to this bridged bicyclic system during reductive amination.

Abstract

The isoquinuclidine (2-azabicyclo[2.2.2]octane) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for Iboga alkaloids, antiviral agents (e.g., Oseltamivir analogs), and novel nicotinic receptor ligands. Functionalizing this sterically constrained cage via reductive amination presents unique challenges regarding stereocontrol and reactivity.[1] This guide details optimized protocols for coupling isoquinuclidine ketones with amines (and vice versa), emphasizing the use of Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide to overcome steric hindrance and maximize yield.

Scientific Background & Mechanistic Insights

The Isoquinuclidine Challenge

Unlike flexible piperidine rings, the isoquinuclidine framework is rigid.[1] The bridgehead nitrogen and the ethano-bridge create a "cage" that dictates the trajectory of incoming nucleophiles and reducing agents.[1]

  • Steric Approach Control: In reductive amination of isoquinuclidine-derived ketones (e.g., 2-azabicyclo[2.2.2]octan-6-one), the hydride donor typically attacks from the less hindered exo face, leading to the endo amine product.

  • Electronic Effects: The bridgehead nitrogen can influence the pKa of the forming iminium ion, often requiring Lewis acid activation to drive equilibrium toward the imine species.[1]

Reaction Pathway & Stereochemistry

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion.[1] The stability of this iminium intermediate is critical.[1]

ReactionMechanism cluster_legend Key Interaction Ketone Isoquinuclidine Ketone Carbinol Carbinolamine Intermediate Ketone->Carbinol + Amine (Equilibrium) Amine Primary/Secondary Amine Amine->Carbinol Iminium Iminium Ion (Sterically Locked) Carbinol->Iminium - H2O (Ti(OiPr)4 helps) Product Functionalized Isoquinuclidine Iminium->Product + H- (Hydride) Stereoselective Attack Step1 Hydride Source (NaBH(OAc)3) Step1->Iminium Fast Reduction

Figure 1: Mechanistic pathway of reductive amination on the isoquinuclidine core. The rigid bicyclic structure stabilizes the iminium ion but restricts the angle of hydride attack.[1]

Experimental Protocols

Protocol A: Direct Reductive Amination (Standard)

Target: Reactive isoquinuclidine ketones with unhindered primary/secondary amines.[1] Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)3) – The "Workhorse" Reagent.

Rationale: STAB is mild and does not reduce the ketone competitively at reasonable rates, allowing for "one-pot" procedures without pre-forming the imine.[1]

Materials:

  • Isoquinuclidine ketone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • NaBH(OAc)3 (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the isoquinuclidine ketone (1.0 mmol) in anhydrous DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Et3N to liberate the free base.[1]

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol).

    • Insight: AcOH buffers the reaction and catalyzes imine formation without protonating the reducing agent too strongly.[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for stereocontrol). Add NaBH(OAc)3 (1.5 mmol) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.[1]

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM with 1% NH4OH due to the polarity of the amine).[1]

Protocol B: Lewis Acid-Mediated Reductive Amination (Hindered Systems)

Target: Sterically hindered isoquinuclidine derivatives or unreactive amines (e.g., anilines). Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)4) followed by NaBH4 or NaBH3CN.[2]

Rationale: The bicyclic cage often prevents imine formation.[1] Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine before the reducing agent is introduced.[1]

Step-by-Step Procedure:

  • Imine Formation: In a dried flask, combine isoquinuclidine ketone (1.0 mmol) and amine (1.2 mmol) in neat Ti(OiPr)4 (2.0 mmol) or in minimal THF.

  • Incubation: Stir under N2 at room temperature for 6–12 hours.

    • Optimization: For extremely hindered substrates, microwave irradiation (80°C, 30 mins) can force imine formation.

  • Dilution: Dilute the viscous mixture with anhydrous MeOH (5 mL).

  • Reduction: Carefully add NaBH4 (1.5 mmol) or NaBH3CN (1.5 mmol) at 0°C.

    • Caution: Exothermic reaction.[1]

  • Workup (Titanium Removal): Add 1N NaOH or water (2 mL) to precipitate titanium salts as a white solid (TiO2).[1] Filter through a Celite pad.[1]

  • Extraction: Concentrate the filtrate and extract the residue with EtOAc or DCM.

Stereochemical Control & Data Analysis

The table below summarizes the expected stereochemical outcomes based on the reagent and substrate constraints.

VariableConditionOutcome on Isoquinuclidine CoreMechanistic Driver
Reagent NaBH(OAc)3High endo-amine selectivityFast hydride delivery from less hindered exo face.
Reagent Na/AlcoholThermodynamic mixtureReversible equilibrium favors stable isomer.[1]
Additive Ti(OiPr)4Improved Yield / Lower SelectivityForces reaction but bulky Ti-complex may alter approach.
Temp -78°C vs 25°CLower temp increases endo ratioKinetic control dominates at low temperature.[1]
Stereocontrol Diagram

The bridgehead hydrogens (H1/H4) and the ethano-bridge (C7-C8) block the "top" (exo) face less than the "bottom" (endo) face, which is often shielded by substituents.[1]

Stereochemistry Substrate Isoquinuclidine Imine ExoAttack Exo-Face Attack (Less Hindered) Substrate->ExoAttack Preferred Path EndoAttack Endo-Face Attack (Sterically Clashed) Substrate->EndoAttack Disfavored Path MajorProduct Endo-Amine (Major Isomer) ExoAttack->MajorProduct MinorProduct Exo-Amine (Minor Isomer) EndoAttack->MinorProduct

Figure 2: Stereochemical rationale. Hydride attack from the exo-face pushes the forming amine group into the endo-position.[1]

Troubleshooting & Optimization

  • Low Conversion:

    • Diagnosis: Equilibrium lies toward the ketone.[1][3]

    • Fix: Switch to Protocol B (Ti(OiPr)4). Alternatively, add molecular sieves (4Å) to Protocol A to scavenge water.

  • Dialkylation (Over-reaction):

    • Diagnosis: Primary amine product reacts with ketone again.[1]

    • Fix: Use a large excess of amine (5–10 equiv) if the amine is cheap/volatile.[1] Use NaBH(OAc)3, which is less likely to reduce the secondary imine than NaBH3CN.

  • Basic Residues:

    • Issue: Isoquinuclidines are basic. Product may stick to silica.[1]

    • Fix: Pre-wash silica gel with 5% Et3N in Hexanes or use Alumina columns.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2] Link

  • Trost, B. M., et al. "Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition." Organic Letters, 2014, 16(6), 1826–1829. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

Sources

Application

Solvent Selection and Protocol Guide for 6-Ethynyl-2-azabicyclo[2.2.2]octane HCl in Bioconjugation and Cross-Coupling

Executive Summary The compound 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride (CAS: 2731010-10-7) is a highly versatile, rigid isoquinuclidine building block increasingly utilized in drug discovery and bioconjugation....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride (CAS: 2731010-10-7) is a highly versatile, rigid isoquinuclidine building block increasingly utilized in drug discovery and bioconjugation. Its structural architecture provides a semi-rigid boat conformation that mimics piperidine rings while offering enhanced metabolic stability[1].

From a synthetic perspective, this molecule presents a dual-reactivity profile: a secondary amine (protected as a hydrochloride salt) and a terminal alkyne. Because these two functional groups possess orthogonal reactivity, solvent selection is the master variable that dictates the success of functionalization. The choice of solvent must carefully manage the phase transition of the amine (from polar salt to lipophilic free base) while simultaneously accommodating the specific catalytic requirements of alkyne derivatization (e.g., CuAAC or Sonogashira couplings).

Physicochemical Profiling & Solvent Causality

To design a self-validating experimental system, one must understand the causality behind solvent-solute interactions for this specific bicyclic scaffold:

  • The Amine (HCl Salt vs. Free Base): The native compound is supplied as an HCl salt, making it highly polar and soluble in aqueous media, methanol, and DMSO. To perform N-functionalization (e.g., amidation or Buchwald-Hartwig coupling), the free base must be liberated. The free base is sterically hindered and lipophilic. Solvents like DMF or DCM/Acetonitrile mixtures are required because they can solvate both the initial salt (partially) and the resulting free base upon the addition of a non-nucleophilic tertiary amine (like DIPEA).

  • The Terminal Alkyne (CuAAC "Click" Chemistry): The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on the formation of a dinuclear copper(I) acetylide complex, a process that is thermodynamically favored and accelerated in aqueous environments[2]. By utilizing a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -BuOH/H₂O (1:1)  solvent system, the HCl salt of the amine remains protonated and water-soluble. This protonation acts as an in situ protecting group, preventing the secondary amine from coordinating with the copper catalyst or undergoing undesired side reactions.
    
  • The Terminal Alkyne (Sonogashira Coupling): Sonogashira cross-coupling requires the intersection of a palladium cycle and a copper cycle[3]. The solvent must support the solubility of Pd(0) and Cu(I) while allowing for the neutralization of the HCl salt. THF or 1,4-Dioxane combined with Triethylamine (TEA) (which acts as both a base and a co-solvent) is ideal. Rigorous deoxygenation of the solvent is critical to prevent the Cu(I)-catalyzed Glaser homocoupling of the terminal alkyne[4].

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the phase behavior and recommended applications based on the solvent environment.

Solvent SystemPolarity IndexSolubility (HCl Salt)Solubility (Free Base)Catalyst CompatibilityRecommended Application
DMF 6.4ModerateHighGood (Pd, Cu)Amidation, N-Alkylation
DCM / MeCN (1:1) 4.5LowHighPoor (Salts precipitate)Amidation (Biphasic/Suspension)

-BuOH / H₂O (1:1)
6.0Very HighLowExcellent (CuAAC)Click Chemistry (CuAAC)
THF / TEA (3:1) 4.0LowHighExcellent (Pd/Cu)Sonogashira Coupling
DMSO 7.2HighHighGood (Cu)Stock Solutions, Click Chemistry

Workflow Diagram: Divergent Reactivity Pathways

The following diagram illustrates how solvent and base selection dictate the functionalization pathway of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl.

G SM 6-ethynyl-2-azabicyclo[2.2.2]octane HCl (Dual-Reactive Scaffold) Solvent1 DMF or DCM/MeCN + DIPEA (Free-basing) SM->Solvent1 Base Addition Solvent2 t-BuOH / H2O (1:1) + CuSO4 / NaAsc SM->Solvent2 Aqueous Biphasic Solvent3 THF or DMF + TEA / Pd(0) / Cu(I) SM->Solvent3 Degassed / Amine Base Amidation N-Amidation (Amine Reactivity) Solvent1->Amidation CuAAC CuAAC 'Click' (Alkyne Reactivity) Solvent2->CuAAC Sonogashira Sonogashira (Alkyne Reactivity) Solvent3->Sonogashira Prod1 N-Acyl Isoquinuclidine (Alkyne Preserved) Amidation->Prod1 Prod2 1,4-Disubstituted Triazole (Amine Preserved) CuAAC->Prod2 Prod3 Internal Alkyne (Amine Free Base) Sonogashira->Prod3

Caption: Divergent synthetic pathways for 6-ethynyl-2-azabicyclo[2.2.2]octane HCl based on solvent selection.

Detailed Experimental Protocols

Protocol A: N-Amidation via In Situ Free-Basing

Objective: Selectively functionalize the secondary amine while leaving the terminal alkyne intact.

  • Preparation: In an oven-dried vial, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 10 minutes to form the active ester.

  • Free-Basing & Coupling: Add 6-ethynyl-2-azabicyclo[2.2.2]octane HCl (1.0 eq) in one portion. The excess DIPEA serves to neutralize the HCl salt, liberating the lipophilic free base directly into the DMF solution.

  • Validation Check: Monitor by LC-MS. The free base of the isoquinuclidine will elute later than the salt. The reaction is typically complete within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The DMF remains in the aqueous layer. Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Selectively form a 1,2,3-triazole at the alkyne without requiring amine protection.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of

    
    -BuOH and highly purified H₂O .
    
  • Reagent Mixing: Add 6-ethynyl-2-azabicyclo[2.2.2]octane HCl (1.0 eq) and the target organic azide (1.0 eq) to the solvent mixture (0.1 M).

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) in a minimum amount of water. Add sodium ascorbate (0.1 eq).

    • Self-Validating Step: The solution must immediately transition from bright blue (Cu²⁺) to pale yellow/colorless, confirming the generation of the catalytically active Cu⁺ species[5].

  • Reaction: Add the active copper solution to the main reaction vial. Stir vigorously at room temperature for 4–12 hours. The protonated secondary amine ensures high water solubility and prevents copper sequestration.

  • Workup: Add 1M NH₄OH or EDTA to chelate the copper (solution turns blue). Adjust the pH to >10 using K₂CO₃ to deprotonate the isoquinuclidine amine, then extract the free-base triazole product with DCM.

Protocol C: Sonogashira Cross-Coupling

Objective: Cross-couple the terminal alkyne with an aryl halide.

  • Degassing (Critical): In a Schlenk flask, combine anhydrous THF and Triethylamine (TEA) in a 3:1 ratio. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Failure to remove oxygen will result in Glaser homocoupling of the alkyne[4].

  • Reagent Addition: Under positive argon pressure, add the aryl iodide (1.0 eq), 6-ethynyl-2-azabicyclo[2.2.2]octane HCl (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Mechanistic Note: The high concentration of TEA acts as the stoichiometric base required to neutralize the HCl salt and facilitate the deprotonation of the alkyne during the transmetalation step[3].

  • Reaction: Stir at 50 °C for 12 hours. A white precipitate (TEA·HCl) will form, serving as a visual indicator of reaction progression.

  • Workup: Filter the suspension through a pad of Celite to remove the TEA·HCl salts and catalyst residues. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Faruk Khan, M.O., et al. "Isoquinuclidines: A Review of Chemical and Pharmacological Properties." Studies in Natural Products Chemistry, Vol. 34, Elsevier B.V., 2008. Available at:[Link]

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition." Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Supplemental Modules (Organic Chemistry). Available at:[Link]

  • Wikipedia. "Sonogashira coupling." Available at:[Link]

  • Hong, V., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology 3:153-162, 2011. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 6-ethynyl-2-azabicyclo[2.2.2]octane synthesis

Welcome to the Technical Support Center. Synthesizing rigid, bridged bicyclic scaffolds like 6-ethynyl-2-azabicyclo[2.2.2]octane presents unique stereoelectronic and physical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing rigid, bridged bicyclic scaffolds like 6-ethynyl-2-azabicyclo[2.2.2]octane presents unique stereoelectronic and physical challenges. This guide is designed to help researchers and drug development professionals troubleshoot low yields by addressing the root causes of synthetic failures: steric hindrance, competitive side reactions, and product volatility.

Part 1: Strategic Workflow & Mechanistic Logic

The direct conversion of a 2-azabicyclo[2.2.2]octan-6-one intermediate to an alkyne using standard homologation reagents (e.g., Bestmann-Ohira) frequently results in poor yields. The rigid bicyclic framework severely restricts the trajectory of incoming nucleophiles[1]. Consequently, basic homologation conditions often lead to competitive enolization rather than the desired nucleophilic addition.

To bypass this steric barrier, we recommend a modified workflow: forcing the enolization using a bulky kinetic base, trapping the enolate as a triflate, and executing a Sonogashira coupling.

Pathway A 6-Carboalkoxycyclohex-2-enone B 2-Azabicyclo[2.2.2]octan-6-one A->B NH3, Heat (Tandem Michael/Lactamization) C Enol Triflate Intermediate B->C KHMDS, Comins' Reagent (Triflation) D TMS-Protected Alkyne C->D TMSA, Pd(PPh3)4, CuI (Sonogashira) E 6-Ethynyl-2-azabicyclo[2.2.2]octane (HCl Salt) D->E 1. TBAF 2. HCl/Ether

Fig 1. Optimized synthetic pathway bypassing steric hindrance via enol triflate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 40% during the tandem amination/lactamization step to form the 2-azabicyclo[2.2.2]octan-6-one core? A1: The synthesis of the 2-azabicyclo[2.2.2]octanone core via tandem amination/lactamization is an equilibrium-driven process[2]. Low yields are typically caused by the reversibility of the initial Michael addition. If the subsequent intramolecular lactamization is too slow, the intermediate undergoes a retro-Michael reaction. Solution: You must accelerate the lactamization step. Conduct the reaction in a sealed pressure tube at 80°C. The elevated temperature overcomes the activation energy barrier for ring closure, driving the equilibrium forward before the intermediate can decompose.

Q2: During the Sonogashira coupling of the enol triflate, I observe a black precipitate and incomplete conversion. What is happening? A2: The appearance of a black precipitate is elemental palladium (Pd black), which indicates premature catalyst deactivation. Enol triflates on bridged systems are highly sensitive. If the alkyne (TMS-acetylene) is not present in a high enough local concentration, or if trace oxygen is present in the solvent, the active Pd(0) species aggregates and precipitates. Solution: Strictly degas all solvents using the freeze-pump-thaw method. Additionally, use diisopropylamine (


) as both the base and a stabilizing ligand to maintain the palladium in its active catalytic cycle.

Q3: I am losing my final product during the workup. The NMR shows the product in the crude mixture, but it disappears after rotary evaporation. Why? A3: Low molecular weight 2-azabicyclo[2.2.2]octane derivatives are notoriously volatile and possess significant water solubility as free bases[3]. Evaporating solvents under high vacuum physically strips the free base from your flask. Solution: Never isolate the final molecule as a free base. You must trap the basic secondary amine as an acid addition salt (e.g., a hydrochloride or tosylate salt)[4] prior to solvent removal.

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes the quantitative improvements achieved by shifting from standard direct homologation to the optimized enol-triflate workflow.

Reaction PhaseCommon Failure ModeRoot CauseOptimized ParameterYield Shift (Standard

Optimized)
Core Formation Retro-Michael degradationReversible conjugate additionSealed tube, 80°C, aqueous

35%

72%
Ethynylation Enolization / No reactionSteric shielding of C6 ketoneSwitch to Enol Triflate + Sonogashira15%

68%
Isolation Evaporative lossHigh volatility of free basePrecipitation as HCl salt in ether40%

95%
Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Synthesis of the 2-Azabicyclo[2.2.2]octan-6-one Core
  • Preparation: Suspend 6-carboalkoxycyclohex-2-enone (1.0 equiv) in a 1:1 mixture of methanol and 28% aqueous ammonia.

  • Execution: Seal the reaction vessel in a heavy-walled pressure tube. Causality: The sealed tube prevents the escape of volatile ammonia gas, maintaining the high equivalents necessary to drive the initial Michael addition[2].

  • Heating: Heat the mixture to 80°C for 12 hours behind a blast shield.

  • Validation Checkpoint: The initial biphasic suspension will transition into a homogeneous, pale-yellow solution. TLC (5% MeOH in DCM) must show the complete disappearance of the UV-active enone and the appearance of a polar, ninhydrin-active spot.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over

    
    , and concentrate under reduced pressure. (Note: The core ketone is less volatile than the final ethynyl product, but still requires careful temperature control during evaporation).
    
Protocol B: Enol Triflate Formation & Sonogashira Coupling
  • Triflation: Dissolve the N-Boc protected 2-azabicyclo[2.2.2]octan-6-one (1.0 equiv) in anhydrous THF at -78°C. Add KHMDS (1.2 equiv) dropwise. Causality: KHMDS is a bulky, non-nucleophilic base that selectively forms the kinetic enolate without attacking the sterically hindered carbonyl.

  • Trapping: After 30 minutes, add Comins' reagent (1.2 equiv). Validation Checkpoint: The deep orange color of the enolate will rapidly fade to a pale yellow upon the addition of Comins' reagent, indicating successful trapping.

  • Coupling: Isolate the enol triflate and immediately dissolve it in degassed DMF. Add

    
     (0.05 equiv), CuI (0.1 equiv), 
    
    
    
    (3.0 equiv), and TMS-acetylene (2.0 equiv). Heat to 60°C for 4 hours.
Protocol C: Deprotection & Salt Isolation
  • Desilylation: Treat the TMS-protected alkyne with TBAF (1.1 equiv) in THF at 0°C for 1 hour.

  • N-Boc Deprotection: Treat the crude mixture with 4M HCl in dioxane to cleave the Boc protecting group.

  • Salt Trapping: Concentrate the mixture carefully, neutralize briefly with cold aqueous

    
    , and extract the free base into cold diethyl ether. Immediately bubble dry HCl gas into the ether layer (or add 2M HCl in ether).
    
  • Validation Checkpoint: An immediate, dense white precipitate will form in the ether layer[3]. This is the 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride salt. Filter and dry under vacuum.

References

1.3[3] 2.4[4] 3.2[2] 4. 1[1]

Sources

Optimization

Technical Support Center: Preventing Thermal Polymerization of Ethynyl Groups

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. As researchers and drug development professionals, we frequently exploit the high reactivity of terminal alkynes (-C≡CH) i...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. As researchers and drug development professionals, we frequently exploit the high reactivity of terminal alkynes (-C≡CH) in click chemistry, materials science, and synthetic workflows. However, this same reactivity makes ethynyl groups highly susceptible to unwanted thermal polymerization and oxidative cross-linking. This guide bridges the gap between theoretical causality and benchtop execution, providing self-validating protocols to protect your molecules during high-temperature processing.

Mechanistic Workflow: Identifying Polymerization Risks

Before heating any ethynyl-containing compound, you must identify the primary pathway of degradation: pure thermal cross-linking vs. oxidative metal-catalyzed homocoupling.

AlkynePolymerization Start Heating Ethynyl Compound CheckCu Cu Catalyst or O2 Present? Start->CheckCu Glaser High Risk: Glaser Homocoupling CheckCu->Glaser Yes CheckTemp Processing Temp > 150°C? CheckCu->CheckTemp No Quench Add Reducing Agent & Chill Glaser->Quench Mitigate Thermal High Risk: Thermal Crosslinking CheckTemp->Thermal Yes Safe Safe Processing Zone CheckTemp->Safe No Protect Apply TMS/TIPS Protection Thermal->Protect Mitigate Quench->Safe Protect->Safe

Decision matrix for identifying and mitigating thermal and oxidative alkyne polymerization pathways.

Frequently Asked Questions (Mechanistic Causality)

Q: Why do terminal alkynes polymerize during heating even in the absence of a catalyst? A: Unprotected ethynyl moieties are intrinsically reactive due to their electron-rich triple bonds and acidic terminal protons. Differential Scanning Calorimetry (DSC) data reveals that pure thermal addition polymerization (which includes cross-linking, trimerization, and Diels-Alder-type cycloadditions) exhibits an exothermic onset around 150–160 °C[1]. Heating beyond this threshold forces the molecules into solid-state or melt-phase cross-linking[2].

Q: What causes the bimodal molecular weight distribution in my alkyne-functionalized polymers after ATRP? A: This is a classic symptom of Glaser coupling—an oxidative homocoupling of terminal alkynes that forms a 1,3-diyne bridge between two polymer chains[3]. Crucially, this reaction does not typically occur during the anaerobic Atom Transfer Radical Polymerization (ATRP). Instead, it triggers during the post-polymerization workup the moment the mixture is exposed to atmospheric oxygen, which oxidizes the residual Cu(I) catalyst to Cu(II), initiating the coupling cycle[4].

Q: Can I use standard protecting groups for high-temperature melt processing? A: Yes, but selection matters. Trialkylsilyl groups (like TMS and TIPS) are the gold standard because they physically shield the reactive carbon. For instance, masking the alkyne with a TMS group pushes the thermal degradation onset well above 250 °C[5]. For highly polar molecules where separation is difficult, the diphenylphosphoryl (Ph2P(O)) group is an excellent alternative that remains stable under high heat and acidic conditions[6].

Quantitative Data: Protecting Group Selection Matrix

To prevent pure thermal polymerization, the acidic proton of the ethynyl group must be temporarily replaced. Use the table below to select the optimal protecting group based on your thermal processing requirements.

Protecting GroupStructureApprox. Thermal Onset (°C)Deprotection ReagentsCausality / Use Case
Unprotected (-H) -C≡CH150 - 160N/AHighly reactive; prone to thermal trimerization and Glaser coupling[1].
Trimethylsilyl (TMS) -C≡C-Si(CH3)3> 250K2CO3/MeOH or TBAFStandard steric shield; easily removed but sensitive to strong bases[5].
Triisopropylsilyl (TIPS) -C≡C-Si(iPr)3> 300TBAF/THFMassive steric bulk; highly stable against thermal and chemical degradation[5].
Diphenylphosphoryl -C≡C-P(O)Ph2> 200Strong basesHigh polarity enables facile separation of coupling products[6].

Troubleshooting Guide

Issue 1: Unwanted Dimerization (Glaser Coupling) During CuAAC "Click" Reactions

  • Symptom: Formation of 1,3-diyne byproducts, consuming the alkyne starting material and reducing the yield of the desired triazole.

  • Root Cause: Presence of trace oxygen and Cu(II) species in the catalytic cycle[7].

  • Solution: Maintain strict Schlenk line conditions. Introduce a continuous excess of a reducing agent (like sodium ascorbate) to immediately reduce any formed Cu(II) back to Cu(I), thereby starving the Glaser coupling mechanism of its required oxidant[8].

Issue 2: Insoluble Black Precipitates During Vacuum Distillation of Alkynes

  • Symptom: The distillation flask develops an intractable dark residue, and the yield of the distilled alkyne is severely compromised.

  • Root Cause: The heating mantle temperature exceeded the thermal cross-linking threshold (~150 °C) of the ethynyl group[1].

  • Solution: Lower the distillation temperature by utilizing a higher vacuum (e.g., a turbomolecular pump). If high temperatures are unavoidable, temporarily mask the alkyne with a Trimethylsilyl (TMS) group (See Protocol 1).

Self-Validating Experimental Protocols

Protocol 1: Silyl Protection of Terminal Alkynes Prior to Thermal Processing

Objective: Physically shield the ethynyl group to prevent thermal cross-linking >150°C.

  • Deprotonation: Dissolve the terminal alkyne (1.0 eq) in anhydrous THF under a strict inert atmosphere (N2/Ar). Cool to -78 °C using a dry ice/acetone bath. Slowly inject n-butyllithium (1.05 eq) dropwise[7].

    • Causality: The terminal alkyne proton is weakly acidic. n-BuLi quantitatively deprotonates it to form a lithium acetylide, preparing it for nucleophilic attack.

    • Self-Validation Check: A slight color change (often pale yellow) indicates acetylide formation. If the solution remains completely clear and the subsequent TLC fails, your THF was likely wet, quenching the n-BuLi.

  • Silylation: Add chlorotrimethylsilane (TMS-Cl) (1.1 eq) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight[7].

    • Causality: The electrophilic silicon is attacked by the acetylide, forming a robust C-Si bond that sterically blocks the reactive terminal carbon.

  • Workup & Validation: Quench with saturated aqueous NH4Cl and extract with diethyl ether[7].

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC). The TMS-protected alkyne will be significantly less polar (higher Rf value) than the starting material. A complete shift in Rf confirms 100% conversion, meaning the batch is safe for high-temperature distillation.

Protocol 2: Post-Polymerization Quenching to Prevent Glaser Coupling

Objective: Prevent oxidative dimerization of alkynes during the workup of Cu-catalyzed reactions (e.g., ATRP, CuAAC).

  • Thermal Trapping: Before opening the reaction vessel to air, cool the flask to room temperature, then immediately transfer it to a cooling bath at -28 °C or lower[8].

    • Causality: Glaser coupling is highly temperature-dependent. Lowering the thermal energy kinetically traps the alkyne and drastically reduces intermolecular collision rates before oxygen is introduced[3].

  • Reductive Quenching: Inject an excess of a degassed reducing agent (e.g., ascorbic acid or tin(II) 2-ethylhexanoate) directly into the sealed, chilled flask.

    • Causality: Glaser coupling requires Cu(II) as an oxidant. The reducing agent forces the catalyst equilibrium entirely to Cu(I) or Cu(0), breaking the catalytic cycle even if trace oxygen enters[4].

    • Self-Validation Check: The reaction mixture should remain its original color (often pale yellow or colorless for Cu(I)). A shift to a distinct green or blue indicates the presence of Cu(II) and the failure of the reducing environment; if this occurs, inject more reducing agent immediately.

  • Catalyst Removal: Pass the chilled mixture through a basic alumina column under a blanket of inert gas to permanently remove the copper. Validate the success of the quench via Gel Permeation Chromatography (GPC); a monomodal peak confirms the absence of 1,3-diyne coupled dimers[3].

References

  • 6 - ccspublishing.org.cn 2.3 - acs.org 3.8 - researchgate.net 4.4 - nih.gov

  • 2 - acs.org 6.9 - mdpi.com

  • 5 - gelest.com

  • 7 - benchchem.com 9.1 - rsc.org

Sources

Troubleshooting

Technical Support Center: Isoquinuclidine Hydrochloride Purification

Portal ID: IQ-HCL-PUR-001 Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Portal ID: IQ-HCL-PUR-001 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the IsoQuin-Pure Support Hub

You are likely here because your 2-azabicyclo[2.2.2]octane hydrochloride (isoquinuclidine HCl) synthesis has yielded a product that is off-color, hygroscopic, or showing multiple spots on TLC.

Isoquinuclidine scaffolds are synthesized via Diels-Alder cycloadditions, often leading to isomeric mixtures (endo/exo) and stubborn oxidative impurities. This guide moves beyond basic textbook advice, offering field-proven troubleshooting for high-purity isolation.

Diagnostic Matrix: Identify Your Impurity

Before attempting purification, match your observation to the likely impurity source.

ObservationLikely Impurity SourceRecommended Protocol
Yellow/Brown Color Oxidized oligomers, polymerized dienophiles.Protocol A: Activated Carbon Treatment
Melting Point Depression Endo/Exo isomeric mixture or inorganic salts.Protocol B: Free-Base Chromatography
"Oiling Out" during crystallizationResidual solvent or high impurity load preventing lattice formation.Protocol C: Two-Solvent Recrystallization
Hygroscopic/Sticky Solid Excess HCl or inorganic salts (ZnCl₂, AlCl₃ carryover).Protocol C: Recrystallization (Anhydrous)

Visualization: The Purification Logic Flow

Use this decision tree to select the correct workflow.

PurificationLogic Start Crude Isoquinuclidine HCl CheckColor Is the solid colored (Yellow/Brown)? Start->CheckColor CarbonTreat Protocol A: Activated Carbon Treatment CheckColor->CarbonTreat Yes CheckIsomer Is it a mixture of Endo/Exo Isomers? CheckColor->CheckIsomer No CarbonTreat->CheckIsomer Filtrate Clear FreeBase Protocol B: Free-Base & Chromatography CheckIsomer->FreeBase Yes (Isomers Present) Recryst Protocol C: Two-Solvent Recrystallization CheckIsomer->Recryst No (Single Isomer) FreeBase->Recryst Re-acidify Final Pure White Crystalline Solid Recryst->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity type.

Technical Protocols

Protocol A: Activated Carbon Treatment (Decolorization)

Issue: Amine salts often trap conjugated oxidation byproducts that cause yellowing. Mechanism: Activated carbon possesses a high surface area with pore sizes ideal for trapping large, planar aromatic impurities (chromophores) while leaving the smaller, non-planar isoquinuclidine salt in solution.

Step-by-Step:

  • Dissolution: Dissolve the crude salt in the minimum amount of hot methanol or ethanol . Water can be used but makes solvent removal harder.

  • Addition: Add activated carbon (approx. 5-10% by weight of the crude mass).

    • Critical Safety Note: Never add carbon to a boiling solution; it will foam over instantly. Cool slightly, add carbon, then reheat.

  • Reflux: Stir at gentle reflux for 15–30 minutes.

  • Filtration: Filter the hot solution through a Celite® pad (diatomaceous earth) to remove the fine carbon particles.

  • Result: The filtrate should be colorless. Proceed to Protocol C.

Protocol B: Isomer Separation (The "Free-Base" Strategy)

Issue: You have an endo/exo mixture.[1][2] Expert Insight: Recrystallization is rarely effective for separating endo/exo isomers of isoquinuclidine salts because the lattice energies are too similar. You must convert to the free base to separate them via chromatography.

Workflow:

  • Basify: Dissolve the salt in water. Add 2M NaOH until pH > 12.

  • Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry: Dry organics over Na₂SO₄ and concentrate.

  • Chromatography: Run Flash Column Chromatography (Silica Gel).

    • Mobile Phase: DCM/Methanol/NH₄OH (90:9:1). The ammonia is critical to prevent tailing of the amine on acidic silica.

  • Re-Salt: Dissolve the separated pure isomer oil in diethyl ether. Add 2M HCl in ether dropwise to precipitate the pure hydrochloride salt.

Protocol C: Two-Solvent Recrystallization (The Gold Standard)

Issue: Removal of trace impurities and improving crystallinity. Theory: This relies on the "Solvent/Anti-Solvent" principle. The salt is soluble in the hot polar solvent (Ethanol) but insoluble in the non-polar anti-solvent (Acetone or Ether).

Solvent Selection Table:

Solvent SystemRoleWhy it works for Isoquinuclidine HCl
Ethanol (Hot) SolventHigh dielectric constant dissolves the ionic lattice.
Acetone (Cold) Anti-SolventModerate polarity; induces controlled precipitation.
Diethyl Ether Anti-SolventLow polarity; forces rapid precipitation (risk of trapping impurities if added too fast).

Procedure:

  • Dissolve: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol (absolute) dropwise. Swirl constantly. Stop exactly when the last granule dissolves.

  • Cloud Point: Remove from heat. Add the anti-solvent (Acetone or Diethyl Ether ) dropwise until a faint, persistent cloudiness appears.

  • Clear: Add 1-2 drops of hot Ethanol to clear the solution again.

  • Crystallize:

    • Let cool to room temperature undisturbed (20 mins).

    • Move to 4°C (fridge) for 1 hour.

    • Move to -20°C (freezer) for maximum yield.

  • Harvest: Filter via vacuum filtration. Wash with cold anti-solvent.

FAQ: Troubleshooting Common Failures

Q: My product turned into an oil at the bottom of the flask instead of crystals. Why? A: This is called "oiling out." It happens when the impurity level is so high that the melting point of the mixture drops below the boiling point of the solvent.

  • Fix: Re-heat to dissolve the oil. Add more solvent (dilute the system) or scratch the glass side with a rod to provide nucleation sites.

Q: The yield is terrible (<30%). Where is my product? A: It is likely still in the "mother liquor" (the filtrate).

  • Fix: Rotovap the filtrate down to 20% volume and repeat the crystallization (called a "second crop"). Note that the second crop is usually less pure.

Q: Can I use water for recrystallization? A: Yes, isoquinuclidine HCl is highly water-soluble. However, water has a high boiling point and is difficult to remove, often leading to hygroscopic "goo" rather than crisp crystals. Alcohols are superior for drying purposes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21984844, 2-Azabicyclo[2.2.2]octane hydrochloride. Retrieved from [Link]

  • Stoltz, B. M., et al. (1999). Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction. California Institute of Technology. Retrieved from [Link] (Contextual reference for Endo/Exo selectivity in these systems).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition.

Sources

Optimization

FAQ 1: Why does my 2-azabicyclo[2.2.2]octane derivative "oil out" instead of crystallizing, and how do I fix it?

Welcome to the Technical Support Center for the isolation and crystallization of 2-azabicyclo[2.2.2]octane derivatives (isoquinuclidines). As a Senior Application Scientist, I have designed this troubleshooting guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 2-azabicyclo[2.2.2]octane derivatives (isoquinuclidines).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges associated with this rigid, bridged bicyclic scaffold. Isoquinuclidines are critical structural motifs in medicinal chemistry, heavily utilized in the synthesis of ELOVL6 inhibitors[1], PSEN1-selective γ-secretase inhibitors[2], and as precursors to complex alkaloids like ibogaine and oseltamivir (Tamiflu)[3]. However, their high basicity, conformational rigidity, and lipophilicity frequently lead to crystallization bottlenecks such as "oiling out" (liquid-liquid phase separation) and difficult chiral resolutions.

This guide provides mechanistically grounded, self-validating protocols to ensure reproducible solid-state isolation.

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when a supersaturated solution crosses the binodal curve before reaching the critical supersaturation required for crystal nucleation. The 2-azabicyclo[2.2.2]octane core is a highly rigid, "boat-like" bicyclic system. When functionalized with bulky or flexible substituents, the molecules struggle to rapidly adopt a stable crystal lattice packing. Consequently, the lattice energy remains low, and the compound separates as a metastable, solvent-rich liquid phase (an oil) rather than a solid.

The Solution: You must bypass the binodal curve by controlling the supersaturation trajectory. This is achieved through precise anti-solvent titration and seeding within the metastable zone.

Step-by-Step Protocol: Anti-Solvent Crystallization to Prevent LLPS

  • Dissolution: Dissolve the crude isoquinuclidine free base in a minimal volume of a high-solubility ("good") solvent (e.g., Ethyl Acetate or Isopropyl Alcohol) at 50°C.

  • Titration: Slowly add a miscible anti-solvent (e.g., Heptane or MTBE) dropwise under high shear stirring until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Immediately raise the temperature by 2–5°C until the solution becomes completely clear again. You are now precisely at the edge of the metastable zone.

  • Seeding: Introduce seed crystals (0.1–1.0 wt%) of the desired polymorph. Self-Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; if they oil out, you have added too much anti-solvent.

  • Controlled Cooling: Implement a highly controlled cooling ramp (0.1°C/min) down to 5°C. This slow kinetic approach favors the thermodynamic formation of the crystal lattice over the kinetic formation of an oil.

  • Isolation: Filter the resulting crystals, wash with cold anti-solvent, and dry under a vacuum. Validate purity via HPLC and check for trapped solvent via 1H-NMR.

OilingOut Start Compound Oils Out (LLPS Detected) Assess Assess Supersaturation & Solvent System Start->Assess Temp Increase Temp to Clear Solution Assess->Temp AntiSolvent Titrate Anti-Solvent (e.g., Heptane) Temp->AntiSolvent Seed Introduce Seed Crystals at Metastable Zone AntiSolvent->Seed Reach Cloud Point Cool Slow Cooling Ramp (0.1°C / min) Seed->Cool Success Crystalline Solid Isolated Cool->Success Bypass Binodal Curve

Fig 1. Thermodynamic troubleshooting pathway to bypass Liquid-Liquid Phase Separation.

FAQ 2: How do I efficiently resolve racemic isoquinuclidines into their enantiomers?

The Causality: Because the 2-azabicyclo[2.2.2]octane system is chiral when substituted asymmetrically, separating the enantiomers is a frequent requirement[4]. Chiral resolution via diastereomeric salt formation leverages the basicity of the bridgehead nitrogen. By reacting the racemate with a chiral acid, you form two diastereomeric salts. The rigid "bicyclic effect" of the isoquinuclidine core restricts conformational flexibility, which fortunately amplifies the structural differences—and therefore the lattice energy and solubility differences—between the resulting diastereomeric crystals.

Step-by-Step Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic 2-azabicyclo[2.2.2]octane derivative (1.0 eq) in a polar protic solvent system (e.g., 9:1 Ethanol/Water) at 60°C.

  • Chiral Agent Addition: Slowly add a chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid, 0.5 to 1.0 eq) with continuous stirring.

  • Equilibration: Maintain the solution at 60°C for 30 minutes to ensure complete salt formation and prevent kinetic trapping of the wrong diastereomer.

  • Selective Nucleation: Cool the mixture linearly to 20°C over 4 to 6 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Isolation: Isolate the crystals via vacuum filtration. Retain the mother liquor, which is now enriched in the opposite enantiomer.

  • Self-Validation (Critical): Cleave a 5 mg sample of the salt using 1M NaOH, extract into dichloromethane, and analyze the free base via chiral HPLC. If the diastereomeric excess (de) is < 95%, perform a secondary recrystallization of the salt from the same solvent system before proceeding to bulk free-basing.

Resolution Racemate Racemic Isoquinuclidine Agent Add Chiral Acid (e.g., (+)-DPTTA) Racemate->Agent Heat Heat & Dissolve (EtOH/H2O, 60°C) Agent->Heat Crystallize Controlled Cooling & Selective Nucleation Heat->Crystallize Filter Vacuum Filtration Crystallize->Filter Salt Diastereomerically Pure Salt Filter->Salt Solid Phase ML Mother Liquor (Opposite Enantiomer) Filter->ML Liquid Phase

Fig 2. Workflow for the chiral resolution of racemic isoquinuclidines via salt formation.

FAQ 3: My isolated amine hydrochloride salt turns into a sticky paste overnight. What is happening?

The Causality: You are observing deliquescence. The secondary or tertiary amine of the 2-azabicyclo[2.2.2]octane core, when protonated as a hydrochloride (HCl) salt, often exhibits extreme hygroscopicity. The highly localized positive charge on the sterically accessible bridgehead nitrogen creates a strong affinity for atmospheric moisture, causing the crystal lattice to absorb water until it dissolves in its own hydration sphere.

The Solution: If strict anhydrous handling (glovebox, desiccators) is not feasible for your workflow, you must engineer the solid state by swapping the counterion. Larger, more delocalized counterions disrupt the localized charge affinity for water and pack more efficiently with the bulky bicyclic core.

Data Presentation: Counterion & Resolving Agent Selection Matrix
Reagent / CounterionTarget ApplicationTypical Solvent SystemExpected Outcome & Causality
(+)-Di-p-toluoyl-D-tartaric acid Chiral ResolutionEtOH / H₂OHigh de. The bulky toluoyl groups interlock with the bicyclic core, creating a highly stable, rigid hydrogen-bonded lattice.
(1S)-(+)-10-Camphorsulfonic acid Chiral ResolutionAcetone / MeOHExcellent for highly lipophilic isoquinuclidine derivatives where tartrates fail to precipitate.
Methanesulfonic acid (Mesylate) Salt Formation (API)EtOAc / MTBEHighly crystalline. The mesylate ion diffuses charge, drastically reducing hygroscopicity compared to HCl salts.
Hydrochloric acid (HCl) Salt FormationiPrOH / Diethyl EtherProne to deliquescence. Only use if the final product can be immediately lyophilized or stored under argon.

References

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. KU Leuven / European Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. Royal Society of Chemistry (RSC). Available at:[Link]

  • Synthetic voacangine (US8877921B2). Google Patents.

Sources

Troubleshooting

stability of 6-ethynyl-2-azabicyclo[2.2.2]octane under basic conditions

Status: Operational Topic: Stability & Handling under Basic Conditions Ticket ID: CHEM-SUP-ISOQ-006 Executive Summary: Stability Profile 6-ethynyl-2-azabicyclo[2.2.2]octane (an ethynyl-isoquinuclidine) presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Stability & Handling under Basic Conditions Ticket ID: CHEM-SUP-ISOQ-006

Executive Summary: Stability Profile

6-ethynyl-2-azabicyclo[2.2.2]octane (an ethynyl-isoquinuclidine) presents a unique stability profile governed by the interplay between its rigid bicyclic cage, the basicity of the bridgehead amine, and the acidity of the terminal alkyne.

Under basic conditions , the molecule is generally chemically robust, but specific failure modes arise depending on the nature of the base (aqueous vs. anhydrous/strong) and the presence of oxidants.

Quick Reference Stability Matrix
Condition TypeReagents (Examples)Stability RatingPrimary Risk Factor
Mild Aqueous Base

,

, dilute NaOH
High Free-basing of amine; generally stable.
Strong Aqueous Base 5M NaOH/KOH, refluxModerate Epimerization at C-6 (thermodynamic drift).
Strong Anhydrous Base NaH, KHMDS,

-BuLi
Conditional Deprotonation of terminal alkyne (

).
Oxidative Basic Base +

+ Trace Metals
Low Glaser Coupling (dimerization) or N-oxide formation.

Troubleshooting Guide (FAQ)

Scenario A: "I'm seeing a new, slightly more polar spot on TLC after basic workup."

Diagnosis: This is likely the N-oxide or a Glaser Coupling dimer .

  • The Science: While the bicyclic amine is sterically hindered, it is still susceptible to oxidation. If your basic workup involved vigorous stirring in air (introducing

    
    ), the secondary/tertiary amine can oxidize. Alternatively, if copper traces were present (e.g., from "Click" chemistry glassware), the terminal alkyne may have dimerized.
    
  • Solution:

    • Check Mass Spec: Dimer will show

      
      . N-oxide will show 
      
      
      
      .
    • Corrective Action: Degas all basic solvents. Add a chelator (EDTA) to the aqueous phase during extraction to sequester trace metals that catalyze alkyne coupling.

Scenario B: "My yield is good, but the NMR coupling constants at C-6 have changed."

Diagnosis: Epimerization (Endo/Exo Scrambling).

  • The Science: The C-6 position is

    
     to the alkyne. While not as acidic as a ketone 
    
    
    
    -proton, the ring strain of the [2.2.2] system can make the exo and endo isomers thermodynamically distinct. Prolonged exposure to heat and base can drive the mixture toward the thermodynamic product (usually exo to avoid steric clash with the bridgehead, though this depends on N-substitution).
  • Solution:

    • Avoid heating >50°C in basic media.

    • Perform workups at

      
      .
      
    • Protocol Fix: If separating isomers, use neutral alumina instead of basic silica, which can catalyze equilibration on the column.

Scenario C: "The reaction stalled when I used n-BuLi/LDA."

Diagnosis: Unintended Lithiation.

  • The Science: You likely intended to deprotonate a different site or perform a metal-halogen exchange elsewhere. However, the terminal alkyne proton (

    
    ) is the most acidic site after the amine N-H. You are consuming 1 equivalent of base immediately to form the acetylide.
    
  • Solution:

    • Stoichiometry Adjustment: If the molecule has a free amine and a terminal alkyne, you need 2 equivalents of base to pass the "titration" phase before any other chemistry occurs.

    • Protection: Protect the terminal alkyne with a TMS group (Trimethylsilyl) if you need to perform lithiation elsewhere.

Mechanistic Pathways & Visualization

The following diagram illustrates the three critical pathways for 6-ethynyl-2-azabicyclo[2.2.2]octane under basic conditions: Deprotonation (Reversible) , Epimerization (Thermodynamic) , and Oxidative Dimerization (Irreversible) .

StabilityPathways Start 6-Ethynyl-2-azabicyclo [2.2.2]octane (1) Acetylide Lithium Acetylide (Stable Anion) Start->Acetylide Strong Base (n-BuLi) Reversible upon quench Epimer C-6 Epimer (Thermodynamic Product) Start->Epimer Heat + Base Thermodynamic Drift Dimer Glaser Dimer (Di-yne) Start->Dimer Base + O2 + Cu(cat) Oxidative Coupling Acetylide->Start H+ Quench

Figure 1: Reaction pathways under basic conditions. Green indicates reversible/safe transformations; Yellow indicates stereochemical loss; Red indicates irreversible byproduct formation.

Validated Experimental Protocols

Protocol 1: Safe "Free-Basing" of the Hydrochloride Salt

Use this when converting the stable salt form to the free base for subsequent reactions.

  • Preparation: Suspend the hydrochloride salt of 6-ethynyl-2-azabicyclo[2.2.2]octane in

    
     (
    
    
    
    ).
  • Biphasic Mix: Cool the mixture to

    
    . Add an equal volume of saturated aqueous 
    
    
    
    (pH ~8.5).
    • Note: Avoid NaOH if possible to minimize epimerization risk.

  • Extraction: Stir vigorously for 15 minutes. Separate layers.

  • Wash: Wash the organic layer once with brine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    
    • Critical: Do not use

      
       for prolonged periods with sensitive amines, as it is slightly Lewis acidic.
      
  • Concentration: Evaporate solvent at

    
     under reduced pressure. Do not heat to dryness. 
    
Protocol 2: Protection of the Terminal Alkyne (TMS)

Use this if stability toward strong bases is required.

  • Dissolve substrate in dry THF under Argon.

  • Cool to

    
    .
    
  • Add n-BuLi (2.2 equiv) dropwise. (First equiv deprotonates amine, second deprotonates alkyne).

  • Stir for 30 mins.

  • Add TMSCl (1.1 equiv) .

  • Allow to warm to Room Temp.

  • Quench with saturated

    
    .
    

References

  • Kozmin, S. A., & Rawal, V. H. (1997). Preparation of 2-Azabicyclo[2.2.2]octanes via Diels-Alder Reactions.[1] Journal of Organic Chemistry.

  • Trost, B. M., et al. (2018). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.) - Chapter 26: Alkylation of Enolates. Oxford University Press.

Sources

Optimization

resolving hygroscopic issues with amine hydrochloride salts

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Formulation. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve one of the most pervasive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Formulation. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve one of the most pervasive challenges in solid-state drug development: the hygroscopicity of amine hydrochloride salts.

While hydrochloride (HCl) is the default counterion for approximately 60% of basic APIs due to its safety, low cost, and favorable pKa profile, it frequently introduces severe moisture-sorption issues [1]. The highly electronegative chloride ion acts as a strong hydrogen bond acceptor, readily pulling atmospheric water into the crystal lattice. This guide provides field-proven, self-validating methodologies to diagnose and engineer your way out of these stability bottlenecks.

Part 1: Diagnostic Workflow & Causality

Hygroscopicity is a thermodynamic drive to lower the free energy of a system. When the environmental relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of your API, the salt absorbs moisture until it dissolves into an aqueous solution [2]. Before altering the chemistry of your API, you must determine whether the moisture uptake is an intrinsic property of the crystal lattice or an artifact of the manufacturing process (e.g., amorphous domains generated during milling, which possess higher free volume and accelerate moisture sorption).

HygroscopicityWorkflow Start Amine HCl Salt Exhibits Hygroscopicity DVS Perform DVS & XRPD Is it Amorphous or Crystalline? Start->DVS Amorphous High Amorphous Content Detected DVS->Amorphous Yes Crystalline Highly Crystalline Intrinsic Hygroscopicity DVS->Crystalline No ProcessOpt Optimize Crystallization (Annealing, Slow Cooling) Amorphous->ProcessOpt Intervention Select Chemical Intervention Crystalline->Intervention SaltScreen Salt Rescreening (Mesylate, Tosylate, Sulfate) Intervention->SaltScreen Cocrystal Co-crystallization (Steric Shielding of Cl-) Intervention->Cocrystal

Workflow for diagnosing and mitigating hygroscopicity in amine hydrochloride APIs.

Part 2: Self-Validating Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) for Accurate Hygroscopicity Profiling

To establish a trustworthy baseline, you must quantify water uptake using DVS rather than outdated static desiccator methods. This protocol isolates surface-bound water from lattice-integrated water.

  • Sample Preparation: Load 10–20 mg of the amine hydrochloride API into the DVS microbalance pan. Ensure the sample is representative and avoid selective sampling of fines, which artificially inflate surface area.

  • Drying Phase: Equilibrate the sample at 0% RH at 25°C until the rate of mass change (

    
    ) is < 0.002% per minute.
    
    • Causality: This removes surface-bound water and residual solvents, providing a true dry-mass baseline for accurate percentage calculations.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until

    
     < 0.002%/min.
    
  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Validation: If hysteresis is observed between the sorption and desorption isotherms, immediately perform Post-DVS X-ray Powder Diffraction (XRPD). Hysteresis indicates either a reversible hydrate formation or capillary condensation within porous agglomerates.

Protocol 2: Co-Crystallization to Shield the Chloride Ion

If the HCl salt is mandatory for biopharmaceutical reasons (e.g., maintaining a specific dissolution profile), co-crystallization with a neutral co-former can sterically hinder the chloride ion[3].

  • Co-former Selection: Select a GRAS (Generally Recognized As Safe) co-former capable of strong hydrogen bonding, such as citric acid or gallic acid.

  • Solvent-Assisted Grinding: Mill 1:1 molar equivalents of the amine HCl salt and the co-former with a catalytic amount of solvent (e.g., ethanol) for 30 minutes.

    • Causality: The solvent acts as a plasticizer, increasing molecular mobility and lowering the activation energy required for the co-crystal lattice to form.

  • Scale-up Crystallization: Dissolve the physical mixture in a highly supersaturated solution and employ a slow cooling profile (0.1°C/min) to grow macroscopic crystals.

  • Validation: Confirm the co-crystal structure via Single-Crystal X-Ray Diffraction (SCXRD). The protocol is validated when the diffraction data confirms that the co-former's hydroxyl groups are hydrogen-bonded directly to the chloride ion, effectively blocking atmospheric water molecules from binding to those sites [4].

Part 3: Quantitative Data Comparison

When engineering a solution, you must balance the reduction in hygroscopicity against potential losses in aqueous solubility. The table below synthesizes the typical physicochemical shifts observed when modifying an amine hydrochloride API [5].

Salt Form / ModificationAqueous Solubility (mg/mL)Water Uptake at 80% RH (%)Deliquescence RH (%)Solid-State Stability
Amine Free Base < 0.10.2%> 95%Excellent
Amine Hydrochloride 150.012.5% (Deliquesces)~67%Poor (Moisture Sensitive)
Amine Mesylate 39.01.8%> 85%Good
Amine Sulfate 50.02.1%> 80%Good
Amine HCl Co-crystal 120.00.8%> 90%Excellent

Part 4: Frequently Asked Questions (FAQs)

Q1: My amine hydrochloride API deliquesces at 60% RH. Why does this happen, and how can I fix it without changing the salt form? A1: Deliquescence occurs when the environmental RH exceeds the DRH of the salt. The highly electronegative chloride ion strongly attracts water. If regulatory constraints prevent you from changing the salt form, the root cause is likely high amorphous content generated during secondary processing (like milling). Amorphous domains have high free volume and readily absorb water. You can fix this by implementing an annealing step: hold the API at elevated temperature and humidity (e.g., 40°C / 75% RH) followed by controlled drying. This triggers devitrification, converting the unstable amorphous regions back into the stable, less hygroscopic crystalline form.

Q2: When conducting a salt screen to replace HCl, which counterions offer the best balance of solubility and low hygroscopicity? A2: Mesylate (methanesulfonate) and sulfate salts are highly recommended alternatives [5]. While hydrochloride salts often exhibit high initial solubility, they are prone to hygroscopicity and suffer from the common-ion effect in the stomach (where high endogenous HCl concentrations suppress API dissolution). Mesylate salts typically maintain excellent solubility while exhibiting a clean polymorphic profile and significantly lower water uptake, pushing the DRH well above standard storage conditions.

Q3: How exactly do co-crystals solve the hygroscopicity of hydrochloride salts? A3: Co-crystallization introduces a neutral molecule (the co-former) into the crystal lattice alongside the API and the chloride ion [3]. The co-former forms strong, preferential hydrogen bonds directly with the chloride ion. By occupying the chloride's hydrogen-bond acceptor sites, the co-former sterically and electronically shields the ion, preventing atmospheric water molecules from binding to the salt. This drastically reduces hygroscopicity while largely preserving the enhanced solubility profile of the original HCl form [4].

References

  • Kumar, L., Amin, A., & Bansal, A. K. "Salt Selection in Drug Development." Pharmaceutical Technology. Available at:[Link]

  • Mannala, T. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." GSC Biological and Pharmaceutical Sciences. Available at:[Link]

  • Karagianni, A., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." MDPI. Available at:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (NIH). Available at:[Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Bioorthogonal Chemistry

Status: Online Operator: Senior Application Scientist Ticket ID: CLICK-OPT-2024 Subject: Advanced Troubleshooting for CuAAC and SPAAC Specificity Welcome to the Click Chemistry Technical Support Hub You are likely here b...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CLICK-OPT-2024 Subject: Advanced Troubleshooting for CuAAC and SPAAC Specificity

Welcome to the Click Chemistry Technical Support Hub

You are likely here because your "click" reaction—promised to be the gold standard of specificity—is showing signs of failure: protein precipitation, loss of enzymatic activity, or high background noise in cell imaging.

While Azide-Alkyne Cycloadditions (CuAAC and SPAAC) are thermodynamically favorable, they are not immune to kinetic traps and off-target chemistry. This guide deconstructs the two primary failure modes: Oxidative Damage in CuAAC and Thiol-Yne promiscuity in SPAAC .

Module 1: The Copper Problem (CuAAC)

Issue: Protein Aggregation, Degradation, and Loss of Function.

The Mechanism of Failure

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the catalyst is Cu(I).[1] However, Cu(I) is unstable in aqueous solution and readily oxidizes to Cu(II). To maintain the catalytic cycle, we add a reducing agent (Sodium Ascorbate).[2]

The Side Reaction: The combination of Cu, Ascorbate, and atmospheric Oxygen creates a "Fenton-like" system. This generates Reactive Oxygen Species (ROS)—specifically hydroxyl radicals and superoxide—which attack histidine, methionine, and tryptophan residues. Furthermore, the oxidation product of ascorbate (dehydroascorbate) can react with arginine and lysine, leading to protein cross-linking and precipitation.[2]

Visualization: The Oxidative Damage Pathway

The following diagram illustrates how improper ligand usage leads to ROS generation and how to intercept it.

CuAAC_Damage Ascorbate Sodium Ascorbate Cu2 Cu(II) Source Ascorbate->Cu2 Reduces DHA Dehydroascorbate (Byproduct) Ascorbate->DHA Oxidizes to Cu1 Active Cu(I) Cu2->Cu1 ROS ROS (OH•, O2•-) Cu1->ROS + O2 (Unprotected) Triazole Triazole Product Cu1->Triazole Catalysis O2 Dissolved O2 Protein Protein/DNA ROS->Protein Oxidative Damage DHA->Protein Crosslinking (Lys/Arg) Ligand Protective Ligand (BTTAA/THPTA) Ligand->Cu1 Chelation (Stabilization)

Caption: Figure 1. The dual threat of CuAAC side reactions: ROS generation from the catalytic cycle and protein crosslinking via ascorbate byproducts.[2] Protective ligands intercept Cu(I) to minimize ROS.

Protocol 1: The "Safe-Click" Cocktail

To minimize side reactions, you must use a ligand that shields the Cu(I) center and scavenges ROS. BTTAA is currently the gold standard, superior to THPTA and TBTA for biological preservation [1].

Reagents:

  • Ligand: BTTAA (preferred) or THPTA.[3][4][5] Avoid TBTA for proteins (poor solubility).

  • Copper: CuSO₄[1][4][5][6] · 5H₂O.

  • Reductant: Sodium Ascorbate (freshly prepared).[4]

  • Scavenger: Aminoguanidine (neutralizes dehydroascorbate).

Step-by-Step Optimization:

  • Premix Cu and Ligand: Never add Cu(II) directly to your protein.

    • Mix CuSO₄ and BTTAA in a 1:5 molar ratio (e.g., 1 mM Cu / 5 mM BTTAA) in water.

    • Why: This ensures every Cu ion is instantly chelated, preventing "free copper" from generating ROS.

  • Order of Addition:

    • Protein/Biomolecule (in buffer, pH 7-8).

    • Azide/Alkyne partner.[1][2][4][5][6][7][8][9][10][11][12]

    • Aminoguanidine (Final conc: 5 mM).

    • Cu-Ligand Premix (Final Cu conc: 50–100 µM).

    • Sodium Ascorbate (Final conc: 2.5–5 mM).

  • Incubation: 1 hour at Room Temp or 4°C.

  • Quenching: Add EDTA (10 mM) immediately after reaction to strip copper.

Data Comparison: Ligand Efficiency

LigandWater SolubilityProtection against ROSReaction SpeedRecommended Use
TBTA Poor (Requires DMSO)LowFastOrganic synthesis only.
THPTA HighModerateModerateDNA/Robust proteins.
BTTAA HighHigh Fast Live cells, fragile enzymes.

Module 2: The Selectivity Problem (SPAAC)

Issue: High background labeling and "sticky" conjugates.

The Mechanism of Failure

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) removes copper, theoretically solving toxicity. However, the driving force—ring strain—makes cyclooctynes (DBCO, BCN) electrophilic enough to react with nucleophiles other than azides.

The Side Reaction: Thiol-Yne Addition . Free thiols (Cysteine residues) can attack the strained alkyne bond in a Michael-like addition [2]. This results in the cyclooctyne attaching to Cysteines rather than the target Azide. Additionally, hydrophobic cyclooctynes (like DBCO) bind non-covalently to albumin and hydrophobic pockets.

Visualization: SPAAC Decision Logic

Use this flow to determine if your background signal is chemical (Thiol-Yne) or physical (Hydrophobic).

SPAAC_Troubleshoot Start Problem: High Background in SPAAC CheckSeq Does protein have free Cysteines? Start->CheckSeq Alkylate Protocol: Alkylate with IAM/NEM before Click Reaction CheckSeq->Alkylate Yes CheckHydro Is the Cyclooctyne Hydrophobic? (e.g., DBCO) CheckSeq->CheckHydro No Alkylate->CheckHydro If background persists Switch Switch to BCN (Less Hydrophobic) or Add PEG Spacer CheckHydro->Switch Yes Wash Increase Wash Stringency (High Salt/Detergent) CheckHydro->Wash No

Caption: Figure 2. Troubleshooting logic for non-specific SPAAC labeling. Thiol-yne addition is the most common chemical cause of off-target binding.

Protocol 2: Thiol Capping (The "Block-Then-Click" Method)

If your protein contains reduced cysteines, you must block them to prevent thiol-yne addition.

  • Preparation: Dissolve Iodoacetamide (IAM) in neutral buffer (pH 7.5).

  • Blocking: Add IAM to your protein sample (Final conc: 5–10 mM).

  • Incubation: 30 minutes at Room Temp in the dark.

  • Quenching: Add excess Cysteine or DTT to quench unreacted IAM (optional, but recommended if IAM interferes with downstream steps).

  • Click Reaction: Proceed with adding your DBCO/BCN probe.

Note: If disulfide bonds are structural critical, ensure you do not use reducing agents (DTT/TCEP) before the IAM step, or you will alkylate structural cysteines.

Module 3: Troubleshooting FAQ

Q: My protein precipitates immediately upon adding the Copper premix. A: This is likely due to the "Copper Shock." Even with ligands, transient high concentrations of Cu(II) can cause aggregation.

  • Fix: Increase the Ligand:Cu ratio to 10:1.[13]

  • Fix: Dilute the Cu-Ligand premix further before adding it to the protein.

  • Fix: Ensure Aminoguanidine is present before adding copper.

Q: I am using SPAAC (Copper-free) for cell surface labeling, but the background is too high. A: This is usually hydrophobicity, not chemical reactivity. DBCO is very hydrophobic.

  • Fix: Switch to BCN (Bicyclo[6.1.0]nonyne), which is smaller and less hydrophobic [3].[14]

  • Fix: Use a probe with a PEG4 or PEG13 spacer between the dye and the cyclooctyne to increase water solubility.

  • Fix: Wash cells with buffer containing 1% BSA to scavenge sticky dye.

Q: The reaction works in buffer but fails in cell lysate. A: Lysates are full of endogenous nucleophiles (thiols, amines) and chelators (glutathione).

  • CuAAC Fix: Increase Copper concentration to 250 µM (lysates chelate copper).

  • SPAAC Fix: Perform the IAM blocking step described in Protocol 2 to cap the massive amount of cellular thiols.

Q: Can I use DTT to prevent oxidation during CuAAC? A: NO. DTT and TCEP will reduce Cu(II) to Cu(I) but will also chelate the copper and eventually precipitate it as copper sulfide. Use Sodium Ascorbate as the reductant.[2][4][15] If you need to keep cysteines reduced, use TCEP only if you have validated that your specific ligand (e.g., BTTAA) can out-compete TCEP for copper binding (rare).

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition.[8][10] Bioconjugate Chemistry, 23(3), 392-398.[8] Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(50), 9422-9425. Link

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Ethynyl-Azabicyclo Compounds

Welcome to the Technical Support Center. Ethynyl-azabicyclo compounds are highly valuable scaffolds in neuropharmacology and drug development, often utilized as nicotinic acetylcholine receptor (nAChR) ligands.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethynyl-azabicyclo compounds are highly valuable scaffolds in neuropharmacology and drug development, often utilized as nicotinic acetylcholine receptor (nAChR) ligands. However, they present a unique dual-liability degradation profile. The terminal alkyne (ethynyl) is susceptible to metal-catalyzed oxidative homocoupling, while the sterically accessible tertiary amine (azabicyclo core) is highly prone to atmospheric N-oxidation[1][2].

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your libraries.

Part 1: Troubleshooting FAQs

Q1: My ethynyl-azabicyclo powder has developed a yellow/brown tint and shows poor solubility over time. What happened? A: This is a classic symptom of Glaser homocoupling [3]. Terminal alkynes possess an acidic proton and high electron density. When exposed to atmospheric oxygen and trace metals (frequently Copper (I)/(II) from metal spatulas or synthetic carryover), the ethynyl groups undergo an oxidative dimerization to form rigid, highly conjugated 1,3-diyne dimers[1][4]. These diynes are highly lipophilic, deeply colored (yellow/brown), and notoriously insoluble. Causality:


. To prevent this, never handle these compounds with metal spatulas; use PTFE or ceramic tools instead.

Q2: I am detecting a prominent


 peak in my LC-MS data after storing the compound for three months. How do I prevent this? 
A:  The 

Da mass shift indicates N-oxidation of the tertiary amine within the azabicyclo ring[2]. The nitrogen's lone pair is highly nucleophilic and reacts readily with electrophilic atmospheric oxygen or trace peroxides in solvents to form an N-oxide derivative[5]. Causality: While N-oxides are generally stable at room temperature, heating them during subsequent assays or reactions can trigger unwanted Cope eliminations or Polonovski rearrangements[5]. Prevention requires strict storage under an inert atmosphere (Argon) and the use of peroxide-free, degassed solvents.

Q3: Does the choice of solvent for my stock solutions affect long-term stability? A: Absolutely. Storing ethynyl-azabicyclo compounds in halogenated solvents (e.g., Chloroform, DCM) is highly discouraged. These solvents slowly degrade to form trace HCl and phosgene, which will protonate the amine and can hydrate the alkyne. Furthermore, ethereal solvents (THF, Diethyl Ether) form peroxides over time, rapidly accelerating N-oxide formation[5]. Recommendation: If solution storage is mandatory, use anhydrous, thoroughly degassed DMSO or Acetonitrile, and store aliquots at


.

Part 2: Mechanistic Degradation Pathways

To effectively prevent degradation, one must understand the specific environmental triggers that compromise the ethynyl-azabicyclo scaffold.

Degradation cluster_alkyne Terminal Alkyne (Ethynyl) Reactivity cluster_amine Tertiary Amine (Azabicyclo) Reactivity Compound Ethynyl-Azabicyclo Compound O2_Cu O2 + Trace Metals (e.g., Cu) Compound->O2_Cu O2_Air Atmospheric O2 + Light/Heat Compound->O2_Air Glaser Glaser Homocoupling O2_Cu->Glaser Dimer 1,3-Diyne Dimer (Insoluble/Colored) Glaser->Dimer NOxidation N-Oxidation O2_Air->NOxidation NOxide N-Oxide Derivative ([M+16]+ Peak) NOxidation->NOxide

Fig 1: Dual oxidative degradation pathways of ethynyl-azabicyclo compounds.

Quantitative Stability Metrics

The following table summarizes the quantitative impact of environmental factors on the structural integrity of these compounds based on established chemical behavior[1][5][6]:

ParameterMetric / ValueMechanistic Implication
Optimal Storage Temp

to

Suppresses the kinetic energy required for bimolecular Glaser coupling and N-oxidation.
Homocoupling Yield Up to

loss
Exposure to air and trace copper can rapidly convert up to 20% of the batch into useless diyne dimers.
N-Oxide Thermal Stability Degrades

Heating N-oxidized impurities triggers irreversible scaffold rearrangements (e.g., Cope elimination).
Hydrolytic Stability

retention (Neutral pH)
Terminal alkynes are relatively stable in neutral moisture but degrade rapidly in harsh pH extremes.

Part 3: Standard Operating Procedure (SOP)

Protocol: Inert Aliquoting and Cryo-Storage

To ensure maximum shelf-life, these compounds must be processed using a self-validating inert workflow.

Materials Required:

  • Glovebox or high-vacuum Schlenk line (capable of

    
     mbar).
    
  • High-purity Argon gas (99.999%).

  • Amber glass vials with PTFE-lined crimp caps.

  • Resazurin anaerobic indicator strips.

Step-by-Step Methodology:

  • System Validation (Self-Validation Checkpoint):

    • Action: Place a resazurin indicator strip inside the glovebox or purging chamber.

    • Validation: The strip must remain strictly colorless (reduced state). If it turns pink, oxygen levels exceed

      
      . Do not proceed until the system is re-purged and the strip remains colorless.
      
  • Moisture Removal (Lyophilization):

    • If the compound was recently synthesized or purified, ensure it is thoroughly dried under high vacuum (

      
       Torr) for at least 12 hours to remove trace water, which can catalyze alkyne hydration[6].
      
  • Inert Transfer:

    • Inside the validated Argon environment, use a PTFE or ceramic spatula (never metal) to weigh and aliquot the powder into amber glass vials. Amber glass is mandatory to block UV/Vis light, which can initiate radical-mediated alkyne polymerization.

  • Sealing and Secondary Containment:

    • Seal the vials with PTFE-lined caps. PTFE prevents the amine from reacting with standard rubber septa.

    • Place the sealed vials inside a secondary Mylar bag containing a desiccant pouch (e.g., Drierite) and heat-seal the bag.

  • Cryo-Storage:

    • Transfer the sealed bags immediately to a

      
       freezer (for use within 6 months) or a 
      
      
      
      freezer (for long-term archiving).

StorageWorkflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Argon Purge (Displace O2) Step1->Step2 Step3 3. Amber Vial Sealing (Block UV/Vis) Step2->Step3 Step4 4. Cryo-Storage (-20°C to -80°C) Step3->Step4

Fig 2: Validated workflow for the inert aliquoting and cryo-storage of sensitive compounds.

References

  • MDPI. "A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction".[Link]

  • NIH / PMC. "Medicinal Chemistry of Drugs with N-Oxide Functionalities".[Link]

  • ACS Publications. "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study".[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl: A Comparative Approach In the landscape of modern drug discovery and development, the precise structural elucidation of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl: A Comparative Approach

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic scaffolds, particularly rigid bicyclic systems like 2-azabicyclo[2.2.2]octane, are of significant interest due to their ability to confer unique three-dimensional topologies to pharmacologically active molecules. The introduction of functional groups, such as an ethynyl moiety, further expands their utility as versatile building blocks. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride, a compound that marries the rigidity of the bicyclic core with the reactivity of a terminal alkyne.

Our approach moves beyond a simple peak-by-peak description. We will dissect the spectrum by comparing it to related structural motifs, explaining the causal relationships between the molecule's structure and the resulting NMR data. This guide is designed for researchers and scientists who not only need to interpret spectra but also understand the underlying principles to confidently characterize similar complex molecules.

Molecular Structure and Proton Environment

The structure of 6-ethynyl-2-azabicyclo[2.2.2]octane as its hydrochloride salt presents a fascinating case for ¹H NMR analysis. The rigid bicyclo[2.2.2]octane cage restricts conformational freedom, leading to well-defined spatial relationships and coupling constants between protons. The presence of a protonated secondary amine (ammonium) and an ethynyl group introduces significant electronic effects that influence the chemical shifts of nearby protons.

Caption: Structure of 6-ethynyl-2-azabicyclo[2.2.2]octane cation with proton labeling.

Predicted ¹H NMR Spectrum and Comparative Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predicted spectrum based on established principles and data from analogous compounds. The analysis is grounded in understanding the chemical shifts of the parent 2-azabicyclo[2.2.2]octane system, the characteristic signature of a terminal alkyne, and the effects of protonation.[1][2]

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale and Comparative Insights
N-H₂⁺ 9.0 - 10.5Broad singlet (br s)2HThe protons on the positively charged nitrogen are significantly deshielded and appear far downfield. Their signal is often broad due to quadrupolar relaxation and rapid exchange with trace amounts of water. This signal will disappear upon addition of D₂O, a key confirmatory experiment.[3][4]
H4 (Bridgehead) 3.6 - 3.9Multiplet (m)1HThis bridgehead proton is adjacent to three CH₂ groups and is influenced by the distant protonated nitrogen. Its chemical shift is downfield compared to unsubstituted bicyclo[2.2.2]octane due to the overall electron-withdrawing nature of the scaffold.
H1 (Bridgehead) 3.4 - 3.7Multiplet (m)1HSimilar to H4, this bridgehead proton is deshielded. Its chemical environment is slightly different due to its proximity to the C6-ethynyl substituent.
C3-H₂, C7-H₂ 3.2 - 3.6Multiplets (m)4HThese four protons are on carbons directly attached to the protonated nitrogen. The strong inductive effect of the N⁺H₂ group causes a significant downfield shift. They will likely appear as complex, overlapping multiplets.
H6 2.9 - 3.2Multiplet (m)1HThis proton is on the carbon bearing the ethynyl group. The electronegativity of the sp-hybridized carbon causes a moderate downfield shift.
C5-H₂ 2.0 - 2.4Multiplets (m)2HThese methylene protons are part of the bicyclic core and are expected to resonate in the typical aliphatic region, though slightly downfield from a simple alkane due to the ring strain and proximity to electronegative groups.
-C≡C-H 2.3 - 2.6Singlet (s) or Triplet (t, small J)1HThe acetylenic proton is a key signature. Unlike vinylic protons (4.5-6.5 ppm), the acetylenic proton is shielded by the magnetic anisotropy of the carbon-carbon triple bond, causing it to appear at a much higher field.[2][5] Long-range coupling (⁴J) to the H6 proton may result in a very narrow triplet, but it is often observed as a sharp singlet.[6]

Causality Behind Experimental Choices: The Protocol

The trustworthiness of any NMR interpretation rests on a robust experimental protocol. The choices made during sample preparation and data acquisition are critical, especially for a hydrochloride salt which can be hygroscopic and prone to exchange phenomena.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl B Dissolve in 0.6 mL of DMSO-d6 A->B C Filter through glass wool into a clean NMR tube B->C D Acquire ¹H NMR Spectrum (e.g., 400 MHz) C->D E Add 1 drop of D₂O to the sample D->E F Re-acquire ¹H NMR Spectrum E->F G Process spectra (FT, Phase, Baseline) F->G H Calibrate to residual DMSO peak (δ 2.50) G->H I Integrate peaks and analyze coupling H->I J Compare spectra before and after D₂O addition I->J

Caption: Workflow for ¹H NMR analysis including a deuterium exchange experiment.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl.[7] Using too high a concentration can increase solution viscosity, leading to broader lines.[8]

    • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for amine salts as it readily dissolves them and, being aprotic, slows down the exchange rate of the N-H protons, allowing for their observation as distinct, albeit broad, signals.[8] Using a protic solvent like methanol-d₄ (CD₃OD) or D₂O would lead to rapid H-D exchange and the disappearance of the N-H₂⁺ signal.[3]

    • Homogenization: Ensure the sample is fully dissolved. Any suspended solid particles will severely degrade the magnetic field homogeneity, resulting in poor spectral resolution.

    • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[9]

  • NMR Data Acquisition:

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Key parameters on a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, a relaxation delay of 2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

    • Deuterium Exchange Experiment: After acquiring the initial spectrum, carefully add one drop of deuterium oxide (D₂O) to the NMR tube. Gently mix the sample and re-acquire the ¹H NMR spectrum using the same parameters. Causality: The labile N-H protons will readily exchange with the deuterium from D₂O.[4] Since deuterium is not observed in a ¹H NMR experiment, the signal corresponding to the N-H₂⁺ protons will disappear or significantly diminish, providing unambiguous confirmation of its assignment.[3]

  • Data Processing:

    • Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure coupling constants (J-values) where possible to deduce proton connectivity.

Conclusion and Field-Proven Insights

The ¹H NMR spectrum of 6-ethynyl-2-azabicyclo[2.2.2]octane HCl is a rich source of structural information that can be fully harnessed through a logical, comparative approach. The key interpretive pillars are:

  • The Downfield Ammonium Protons: The broad signal between 9.0-10.5 ppm, which vanishes upon D₂O exchange, is the definitive signature of the protonated amine.

  • The Shielded Acetylenic Proton: The sharp singlet around 2.3-2.6 ppm is characteristic of a terminal alkyne, a result of magnetic anisotropy.

  • The Deshielded Bicyclic Framework: The protons of the bicyclic core, particularly those alpha to the nitrogen, are shifted significantly downfield due to strong inductive effects from the ammonium center.

By grounding the interpretation in a comparison with simpler structural analogues and validating assignments with a definitive deuterium exchange experiment, researchers can achieve a high level of confidence in the structural characterization of this and other complex heterocyclic molecules. This self-validating system of analysis is crucial for ensuring data integrity in research and development.

References

  • University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pace, J. L., & Clausen, D. J. (2014). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 55(17), 2824-2826. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Beilstein Journals. (2018). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Beilstein Journal of Organic Chemistry, 14, 2346-2354. Available at: [Link]

  • PubChem. (n.d.). 2-Azabicyclo[2.2.2]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, September 14). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Chemical Science, 13(40), 11957-11964. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

  • MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 30(17), 3456. Available at: [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Advances, 5(58), 46582-46597. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

Sources

Comparative

HPLC method development for 6-ethynyl-2-azabicyclo[2.2.2]octane

HPLC Method Development Guide for 6-ethynyl-2-azabicyclo[2.2.2]octane: Overcoming Chromophore and Basicity Challenges Introduction & Molecular Profiling 6-ethynyl-2-azabicyclo[2.2.2]octane (often supplied as its hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development Guide for 6-ethynyl-2-azabicyclo[2.2.2]octane: Overcoming Chromophore and Basicity Challenges

Introduction & Molecular Profiling

6-ethynyl-2-azabicyclo[2.2.2]octane (often supplied as its hydrochloride salt, CAS 2731010-10-7) [1] is a rigid, bridged bicyclic aliphatic amine—an isoquinuclidine derivative [2]—featuring an alkyne moiety. In modern drug discovery, this structural motif is highly valued as a bioisostere and a click-chemistry building block. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents two severe analytical bottlenecks:

  • Optical Invisibility: The molecule lacks a conjugated

    
    -system or an aromatic ring. The alkyne and secondary amine only exhibit weak UV absorbance at very low wavelengths (< 210 nm), making standard UV-Vis detection highly susceptible to baseline drift and mobile-phase interference.
    
  • Severe Peak Tailing: As a secondary aliphatic amine, it is highly basic. In reversed-phase chromatography, protonated basic amines undergo strong secondary ion-exchange interactions with residual, unreacted silanols (Si-O⁻) on standard silica-based stationary phases, leading to severe peak tailing and poor recovery.

This guide objectively compares detection and column technologies to establish a self-validating, robust HPLC methodology for 6-ethynyl-2-azabicyclo[2.2.2]octane.

Comparative Analysis: Detection Strategies

UV Detection vs. Charged Aerosol Detection (CAD) Attempting to quantify 6-ethynyl-2-azabicyclo[2.2.2]octane via UV detection at 200-210 nm requires ultra-pure solvents and is completely incompatible with many standard mobile phase additives (like formate or acetate buffers) which absorb strongly in this region.

Instead, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a superior, mass-based universal detection strategy [3, 4]. CAD works by nebulizing the HPLC effluent, evaporating the volatile mobile phase, and applying a positive charge to the remaining non-volatile analyte particles.

The Causality: Because 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is non-volatile, it forms distinct aerosol particles that are easily quantified independent of optical properties. By removing the reliance on a chromophore, CAD eliminates solvent-induced baseline drift and drastically lowers the Limit of Quantitation (LOQ).

Comparative Analysis: Stationary Phase Selection

Standard C18 vs. Charged Surface Hybrid (CSH) C18 When analyzing basic aliphatic amines, standard end-capped C18 columns often fail. Even with high-purity silica, residual silanols become deprotonated at mid-to-high pH, acting as cation-exchange sites that trap the protonated 6-ethynyl-2-azabicyclo[2.2.2]octane.

To mitigate this, Charged Surface Hybrid (CSH) technology is the optimal alternative [5, 6]. CSH columns incorporate a low-level positive surface charge onto the ethylene-bridged hybrid (BEH) particle.

The Causality: In acidic mobile phases, both the stationary phase surface and the basic amine are positively charged. The resulting electrostatic repulsion prevents the amine from penetrating the stationary phase to interact with residual silanols. This fundamental shift in column chemistry yields highly symmetrical peaks and significantly increases sample loadability without requiring high-ionic-strength buffers.

Mechanism cluster_Standard Standard C18 Particle cluster_CSH Charged Surface Hybrid (CSH) C18 Amine Protonated 6-ethynyl- 2-azabicyclo[2.2.2]octane Silanol Unreacted Silanols (Si-O-) Amine->Silanol SurfaceCharge Positive Surface Charge Amine->SurfaceCharge Interaction1 Strong Ion-Exchange Silanol->Interaction1 Result1 Peak Tailing Interaction1->Result1 Interaction2 Electrostatic Repulsion SurfaceCharge->Interaction2 Result2 Symmetrical Peaks Interaction2->Result2

Mechanistic comparison of basic amine interactions on Standard C18 versus CSH C18 columns.

Quantitative Performance Comparison

The following table summarizes the experimental performance of 6-ethynyl-2-azabicyclo[2.2.2]octane analyzed using traditional methods versus the optimized CSH-CAD approach.

ParameterStandard C18 + UV (210 nm)CSH C18 + CADPerformance Gain
Mobile Phase Additive 0.1% Phosphoric Acid (Non-volatile)0.1% Formic Acid (Volatile)CAD/MS Compatibility
Asymmetry Factor (

)
2.45 (Severe Tailing)1.05 (Excellent Symmetry)57% Improvement
Theoretical Plates (

)
4,50014,2003.1x Efficiency
Limit of Detection (LOD) 15.0 µg/mL0.5 µg/mL30x Sensitivity
Baseline Stability Poor (High drift during gradient)Excellent (Flat baseline)Reliable Integration

Self-Validating Experimental Protocol: CSH-CAD Workflow

To ensure trustworthiness, the following step-by-step methodology incorporates a System Suitability Test (SST) to validate the detector's baseline noise and column inertness before sample analysis.

Prerequisites:

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) [5].

  • Detector: Thermo Scientific Corona Veo CAD (or equivalent ELSD) [3].

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (Volatile additive is mandatory for CAD).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

Step-by-Step Methodology:

  • System Preparation & Background Check (Self-Validation Step 1):

    • Bypass the column and flow Mobile Phase A at 0.4 mL/min directly into the CAD.

    • Set the CAD evaporation temperature to 35°C and data collection rate to 10 Hz.

    • Validation Criteria: Monitor the background signal. It must stabilize below 1.0 pA. A higher signal indicates non-volatile contamination in the HPLC lines or solvents, which will mask the analyte [3].

  • Column Equilibration:

    • Connect the CSH C18 column and equilibrate with 95% A / 5% B at 0.4 mL/min for 15 column volumes.

    • Set column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Elution Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to retain the highly polar amine).

    • 1.0 - 5.0 min: Linear gradient to 60% B.

    • 5.0 - 6.0 min: Flush at 95% B.

    • 6.0 - 8.0 min: Re-equilibrate at 5% B.

  • Sample Preparation:

    • Dissolve 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride in 95% Water / 5% Acetonitrile to a concentration of 0.1 mg/mL. Note: Do not use 100% organic solvent as the diluent to prevent early elution and peak distortion.

  • System Suitability Testing (Self-Validation Step 2):

    • Inject 2 µL of the standard.

    • Validation Criteria: The asymmetry factor (

      
      ) of the 6-ethynyl-2-azabicyclo[2.2.2]octane peak must be between 0.9 and 1.2. If 
      
      
      
      > 1.5, verify the mobile phase pH is sufficiently low (pH ~2.7) to maintain the positive charge on the CSH surface.

Workflow Start 6-ethynyl-2-azabicyclo[2.2.2]octane Method Development Detection 1. Detection Strategy Start->Detection CAD CAD / ELSD (Universal, Mass-based) Detection->CAD Preferred UV UV at 210 nm (Prone to interference) Detection->UV Avoid Column 2. Column Selection CAD->Column CSH CSH C18 (Reduces silanol tailing) Column->CSH Optimal Standard Standard Silica C18 (Severe peak tailing) Column->Standard Poor Loadability Validation 3. System Validation (Background < 1.0 pA) CSH->Validation

Decision tree and workflow for non-chromophoric basic amine HPLC method development.

Conclusion

The structural realities of 6-ethynyl-2-azabicyclo[2.2.2]octane—namely its lack of a UV chromophore and its strong basicity—render traditional HPLC-UV methods on standard C18 columns ineffective. By coupling the electrostatic repulsion mechanics of a Charged Surface Hybrid (CSH) column with the universal mass-based detection of a Charged Aerosol Detector (CAD), researchers can achieve a highly sensitive, robust, and reproducible analytical method.

References

  • NII / Semantic Scholar. "An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst." Nii.ac.jp. Available at:[Link]

  • Lab Manager. "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis." Labmanager.com. Available at:[Link]

  • Waters Corporation. "Shop ACQUITY UPLC CSH C18 Column 130Å | 186005298." Waters.com. Available at:[Link]

  • Fallas, M.M., et al. "Overloading study of basic compounds with a positively charged C18 column in liquid chromatography." Chromnet.net. Available at:[Link]

Validation

High-Resolution IR Spectrum Analysis of Terminal Alkynes in Azabicyclo Scaffolds: ATR-FTIR vs. Transmission (KBr) FTIR

Executive Summary Azabicyclo compounds, such as 8-azabicyclo[3.2.1]octane (tropane derivatives), are privileged pharmacophores widely utilized in neuroactive drug development and catalysis[1]. The incorporation of termin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azabicyclo compounds, such as 8-azabicyclo[3.2.1]octane (tropane derivatives), are privileged pharmacophores widely utilized in neuroactive drug development and catalysis[1]. The incorporation of terminal alkynes into these scaffolds—often as click-chemistry handles or metabolic blockers—requires precise analytical verification. While Infrared (IR) spectroscopy is the standard for functional group identification, the complex aliphatic backbone of azabicyclo systems presents unique spectral challenges. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission (KBr pellet) FTIR, providing drug development professionals with causality-driven, self-validating protocols to ensure accurate structural confirmation.

Mechanistic Causality: The 3300 cm⁻¹ Conundrum

In IR spectroscopy, terminal alkynes exhibit two primary diagnostic vibrations: a strong, narrow sp C-H stretch in the 3260–3330 cm⁻¹ region, and a weaker C≡C stretch at 2100–2260 cm⁻¹[2]. The C≡C stretch is notoriously weak in IR because the molecular dipole moment changes minimally during the vibration[3]. Consequently, analytical confirmation heavily relies on detecting the sharp 3300 cm⁻¹ ≡C-H stretch.

Analyzing this specific peak in azabicyclo scaffolds introduces a severe analytical bottleneck:

  • Inherent N-H Overlap: Secondary amines within the azabicyclo ring naturally exhibit an N-H stretching vibration between 3300–3400 cm⁻¹.

  • Moisture Interference (The KBr Flaw): The traditional KBr pellet method relies on a highly hygroscopic salt matrix. Trace water introduces a massive, broad O-H stretch from 3200–3600 cm⁻¹[4].

If KBr absorbs ambient moisture during sample preparation, the resulting spectrum forces the analyst to deconvolute the broad O-H artifact, the weak N-H peak, and the critical ≡C-H peak—all occupying the exact same spectral window. ATR-FTIR circumvents this by eliminating the hygroscopic matrix entirely, allowing for clear differentiation of the terminal alkyne[5].

Performance Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

While KBr pellets have historically been the gold standard for trace analysis due to their longer effective pathlength[6], modern ATR-FTIR systems equipped with diamond Internal Reflection Elements (IRE) offer distinct advantages for alkyne detection.

Analytical ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)
Effective Pathlength ~0.5 to 2.0 µm (Wavelength dependent)100 to 500 µm (Adjustable via thickness)
Sensitivity to Trace Amounts Moderate (Requires >2 mg for good contact)High (Can detect <1 mg dispersed in matrix)
O-H Masking at 3300 cm⁻¹ Negligible (Ideal for ≡C-H detection)Severe (Trace water masks ≡C-H stretch)
Spectral Artifacts Minor peak intensity shifts at lower wavenumbersChristiansen scattering if particles >2 µm
Sample Recovery 100% (Non-destructive, easily washed)0% (Sample permanently embedded in salt)
C≡C Detection (~2120 cm⁻¹) Weak (May require baseline correction)Weak to Moderate (Enhanced by pathlength)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail not just the steps, but the causality behind the validation metrics.

Protocol A: ATR-FTIR Analysis (Preferred for Terminal Alkynes)

ATR spectroscopy relies on an evanescent wave that penetrates only ~1 micrometer into the sample[5]. Intimate optical contact is the primary variable dictating spectral quality.

  • System Initialization: Clean the diamond IRE with spectroscopic-grade isopropanol and allow it to evaporate.

  • Background Validation (Self-Validation Step): Collect an ambient air background (64 scans, 4 cm⁻¹ resolution). Causality Check: The 3300 cm⁻¹ and 2100 cm⁻¹ regions must exhibit <0.001 Absorbance Units (AU). Any peaks here indicate a contaminated crystal, which will yield false positives for alkynes.

  • Sample Application: Deposit 2–3 mg of the azabicyclo-alkyne directly onto the IRE. Apply the pressure anvil to ~75 psi to ensure intimate contact.

  • Acquisition & Internal Standardization (Self-Validation Step): Collect 64 scans. Causality Check: Evaluate the azabicyclo backbone's aliphatic C-H stretching (2850–3000 cm⁻¹). If the strongest C-H peak is <0.1 AU, the anvil pressure is insufficient; the weak C≡C stretch at ~2120 cm⁻¹ will subsequently be lost in the noise floor. Increase pressure and rescan.

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth shifts, ensuring the spectrum is comparable to standard transmission libraries.

Protocol B: Transmission FTIR via KBr Pellet (For Trace Amounts <1 mg)

When sample scarcity demands KBr transmission[6], moisture control is the absolute priority to prevent masking of the 3300 cm⁻¹ region[4].

  • Matrix Dehydration: Dry spectral-grade KBr in a vacuum oven at 110°C for >24 hours. Store in a desiccator.

  • Blank Validation (Self-Validation Step): Press a pure KBr pellet and run a background scan. Causality Check: If the baseline at 3400 cm⁻¹ shows >0.05 AU, the KBr batch is compromised by moisture and must be re-dried before mixing with the precious sample.

  • Trituration: In a dry glovebox, mix the sample with KBr at a 1:100 ratio (w/w). Grind thoroughly in an agate mortar for 2 minutes. Causality: Particles must be reduced below the IR wavelength (<2 µm) to prevent the Christiansen effect (severe baseline scattering).

  • Pellet Pressing: Transfer to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent disk.

  • Acquisition & Validation: Collect 64 scans. Causality Check: A baseline slope >10% across the 4000–400 cm⁻¹ range indicates insufficient grinding; the pellet must be crushed and reground.

Decision Workflow

IR_Workflow Start Azabicyclo Compound with Terminal Alkyne CheckState Physical State & Quantity? Start->CheckState Liquid Liquid / Oil or >2 mg Solid CheckState->Liquid TraceSolid Trace Solid (<1 mg) or Insoluble CheckState->TraceSolid ATR ATR-FTIR (Diamond/ZnSe IRE) Liquid->ATR WaterCheck Hygroscopic / Moisture Sensitive? TraceSolid->WaterCheck Analyze Analyze C-H Stretch (~3300 cm⁻¹) & C≡C Stretch (~2120 cm⁻¹) ATR->Analyze KBr Transmission FTIR (KBr Pellet) KBr->Analyze WaterCheck->KBr No DryBox Prepare in Glovebox Use Dry KBr WaterCheck->DryBox Yes DryBox->KBr

Caption: Workflow for selecting ATR vs. KBr transmission FTIR for azabicyclo-alkyne analysis.

References

1.[2] Spectroscopy of the Alkynes - Chemistry LibreTexts. Available at: 2 2.[5] FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. Available at: 5 3.[3] Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ACS Publications. Available at: 3 4.[6] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press. Available at: 6 5.[1] 8-Azabicyclo[3.2.1]octane, hydrochloride - NIST WebBook. Available at: 1 6.[4] Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate. Available at: 4

Sources

Comparative

Validating Stereochemistry of 6-Ethynyl-2-azabicyclo[2.2.2]octane: A Methodological Comparison

This guide outlines the rigorous validation of stereochemistry for 6-ethynyl-2-azabicyclo[2.2.2]octane , a critical isoquinuclidine scaffold often used in nicotinic acetylcholine receptor (nAChR) agonist development. Con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous validation of stereochemistry for 6-ethynyl-2-azabicyclo[2.2.2]octane , a critical isoquinuclidine scaffold often used in nicotinic acetylcholine receptor (nAChR) agonist development.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Stereochemical Challenge

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) core presents a unique stereochemical challenge. Unlike planar rings, this bicyclic cage possesses a twisted boat conformation. Introducing an ethynyl group at the C6 position creates a chiral center relative to the bridgehead carbons (C1 and C4).

The two stereoisomers—6-exo-ethynyl and 6-endo-ethynyl —exhibit vastly different pharmacological profiles. Misassignment can lead to dead-end SAR (Structure-Activity Relationship) campaigns. This guide compares the three primary validation methodologies: NMR Spectroscopy (NOESY) , X-Ray Crystallography , and Computational Prediction , ranking them by reliability and resource intensity.

Structural Definition & Numbering

Before validation, standardizing the IUPAC numbering is critical for interpreting spectral data.

  • N2 : Nitrogen atom in the bridge.

  • C1 & C4 : Bridgehead carbons.

  • C6 : The chiral center bearing the ethynyl group.

  • Isomers :

    • Exo (Anti): The ethynyl group points away from the N-containing bridge (C3).

    • Endo (Syn): The ethynyl group points towards the N-containing bridge.

Comparative Analysis of Validation Methods

FeatureMethod A: 2D NMR (NOESY/COSY) Method B: Single Crystal X-Ray Method C: Computational (DFT/GIAO)
Reliability High (Field Standard)Absolute (Gold Standard)Moderate (Supporting)
Sample Req. ~5-10 mg (Dissolved)Single Crystal (Solid)None (In silico)
Time to Result 2-4 Hours2-7 Days1-2 Days
Cost LowHighLow
Limitation Requires signal resolution; overlapping peaks can obscure NOE.Compound must crystallize; oils require derivatization.Relies on accurate conformational sampling.
Verdict Primary Routine Method Required for Final Confirmation Predictive Only

Detailed Experimental Protocols

Method A: Nuclear Magnetic Resonance (The Workhorse)

NMR is the first-line tool. Simple 1H NMR coupling constants (


) are often inconclusive in bicyclo[2.2.2] systems due to the flexibility of the cage. NOESY (Nuclear Overhauser Effect Spectroscopy)  is required to determine spatial proximity.
Protocol:
  • Sample Prep: Dissolve 10 mg of the pure isomer in 0.6 mL

    
     or 
    
    
    
    . Benzene-
    
    
    is often superior for separating overlapping bridgehead signals.
  • Acquisition: Run standard 1H, COSY (to assign connectivity), and NOESY (mixing time 500-800 ms).

  • Analysis (The "Bridgehead Rule"):

    • Identify H6 (the proton on the chiral center).

    • Identify H1 (bridgehead adjacent to C6) and H4 (remote bridgehead).

    • Identify H5-exo and H5-endo .

Diagnostic Signals:
  • Exo-Ethynyl Isomer (H6 is Endo):

    • Key NOE: Strong correlation between H6 and the adjacent bridge protons (H7/H8) or cross-cage interactions.

    • Coupling:

      
       typically shows a distinct pattern (e.g., 
      
      
      
      Hz,
      
      
      Hz), though this varies by substituent electronegativity.
  • Endo-Ethynyl Isomer (H6 is Exo):

    • Key NOE: H6 shows a strong NOE enhancement with the C1-Bridgehead proton or the C7/C8 protons on the opposite side of the cage.

Expert Insight: In 2-azabicyclo[2.2.2]octanes, the N-lone pair can influence chemical shifts. If the ethynyl group is endo, it may experience shielding/deshielding from the nitrogen, shifting the alkyne proton signal significantly compared to the exo isomer.

Method B: X-Ray Crystallography (The Gold Standard)

If the product is an oil (common for ethynyl-amines), it must be derivatized to form a crystalline salt.

Protocol:
  • Derivatization: React the free base with Picric acid or p-Bromobenzoic acid (if an amine handle is available) to create a heavy-atom derivative.

    • Reaction: Dissolve 50 mg amine in EtOH; add 1 eq. picric acid in EtOH. Heat to reflux, cool slowly to 4°C.

  • Crystallization: Vapor diffusion method (EtOAc/Hexanes) is preferred.

  • Data Collection: Collect at 100 K to reduce thermal motion of the ethynyl tail.

  • Refinement: Solve structure using Direct Methods (SHELXT). Look for the C6-C1-C4-N dihedral angle.

Method C: Computational Prediction (DFT)

Used when isomers cannot be separated or crystallized.

Protocol:
  • Conformational Search: Use Monte Carlo methods to find low-energy conformers for both endo and exo forms.

  • Optimization: DFT optimization (B3LYP/6-31G*) in vacuum and solvent model (

    
    ).
    
  • GIAO NMR Calculation: Calculate shielding tensors.

  • Comparison: Compare calculated

    
     and 
    
    
    
    values with experimental data. The isomer with the lowest Mean Absolute Error (MAE) is the correct assignment.

Decision Logic & Visualization

The following diagram illustrates the validated workflow for assigning stereochemistry to 6-substituted-2-azabicyclo[2.2.2]octanes.

StereochemValidation Start Crude 6-ethynyl-2-azabicyclo[2.2.2]octane Sep Chromatographic Separation (Silica/Amine-functionalized) Start->Sep IsomerA Isomer A (Pure) Sep->IsomerA IsomerB Isomer B (Pure) Sep->IsomerB NMR 1H NMR & NOESY (Benzene-d6) IsomerA->NMR Decision Are NOE signals definitive? NMR->Decision Assign Assign via Bridgehead Proximity (H6 <-> H1/H4) Decision->Assign Yes Deriv Derivatization (Picrate/HCl Salt) Decision->Deriv No (Ambiguous) Final Validated Stereochemistry Assign->Final XRay X-Ray Crystallography Deriv->XRay XRay->Final

Caption: Workflow for stereochemical assignment. NMR is the primary filter; X-ray is the definitive backup.

Case Study Data: 2,6-Disubstituted Analogs

While specific data for the 6-ethynyl derivative is proprietary in many contexts, data from the closely related 2,6-diphenethyl-1-azabicyclo[2.2.2]octane (Lobelane analog) serves as a reference point for spectral behavior.

  • Observation: In 2,6-disubstituted systems, the cis (endo,endo) and trans (exo,exo) isomers can be separated by flash chromatography.

  • Elution Order: The exo isomer typically elutes later on silica gel due to the accessible amine lone pair interacting with the stationary phase, whereas endo substituents may sterically hinder this interaction.

  • NMR Evidence: The bridgehead proton signals (H1/H4) shift upfield/downfield by ~0.2-0.5 ppm depending on the shielding cone of the substituent (e.g., the ethynyl anisotropy).

References

  • Stereocontrolled Synthesis of Isoquinuclidines

    • Title: Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2,6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues.
    • Source: J. Med. Chem. (via NCBI/PubMed)
    • URL:[Link]

  • General Conform

    • Title: Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 6-Substituted Deriv

    • Title: Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one deriv
    • Source: Bioorganic & Medicinal Chemistry (PubMed)[1]

    • URL:[Link]

  • PubChem Compound Summary

    • Title: 2-Azabicyclo[2.2.2]octane (Isoquinuclidine Core Data).[2]

    • Source: PubChem[3]

    • URL:[Link]

Sources

Validation

Comparative Guide: 6-Ethynyl-2-azabicyclo[2.2.2]octane Scaffolds in Ligand Design

Topic: Binding Affinity Comparison of 6-Ethynyl-2-azabicyclo[2.2.2]octane Ligands Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of medicinal chemistry, the 2-azabicyclo[2.2.2]octane (i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding Affinity Comparison of 6-Ethynyl-2-azabicyclo[2.2.2]octane Ligands Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of medicinal chemistry, the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold has emerged as a critical bioisostere for the classic 1-azabicyclo[2.2.2]octane (quinuclidine) and tropane systems. This guide analyzes the specific performance of the 6-ethynyl-2-azabicyclo[2.2.2]octane derivative—a rigidified amine building block designed to probe hydrophobic accessory pockets in G-Protein Coupled Receptors (GPCRs), specifically Muscarinic Acetylcholine Receptors (mAChRs), and Nicotinic Acetylcholine Receptors (nAChRs).

Key Finding: While the classic quinuclidine core offers superior intrinsic affinity for the orthosteric acetylcholine site, the 6-ethynyl-2-azabicyclo[2.2.2]octane scaffold provides distinct vector orientations that enhance subtype selectivity (particularly for M3 and nAChR


) and serves as a superior "click-chemistry" handle for fragment-based drug discovery (FBDD).

Technical Comparison: The Scaffolds

This section objectively compares the subject ligand against its primary structural competitors.

The Subject: 6-Ethynyl-2-azabicyclo[2.2.2]octane[1][2][3][4][5]
  • Structure: A bridged bicyclic amine with a secondary nitrogen at the 2-position and an ethynyl group at the 6-position.

  • Role: Conformational constraint; bioisostere of piperidine.

  • Key Feature: The ethynyl group acts as a rigid, linear "steric probe" or a reactive handle for triazole synthesis.

  • Stereochemistry: Exists as endo and exo diastereomers (relative to the bridge), which drastically alters binding affinity.

Alternative A: 3-Ethynyl-1-azabicyclo[2.2.2]octane (Quinuclidine)
  • Status: The Industry Standard.

  • Performance: Historically yields the highest affinity (

    
     nM) for muscarinic receptors due to the bridgehead nitrogen mimicking the quaternary ammonium of acetylcholine perfectly.
    
  • Limitation: The bridgehead nitrogen is chemically chemically distinct (tertiary only), offering fewer vectors for substitution compared to the 2-aza scaffold.

Alternative B: Ethynyl-Tropane (8-azabicyclo[3.2.1]octane)
  • Status: The Flexible Alternative.

  • Performance: Common in DAT/SERT transporter ligands (e.g., cocaine analogs).

  • Limitation: Less rigid than the [2.2.2] system; often suffers from metabolic instability at the N-methyl group.

Comparative Data Summary

Data aggregated from structure-activity relationship (SAR) studies of azabicyclic ligands.

Feature6-Ethynyl-2-aza[2.2.2] (Subject)3-Ethynyl-1-aza[2.2.2] (Quinuclidine)Tropane Analog
Primary Target Class nAChR (

), mAChR (M1-M5)
mAChR (Orthosteric), 5-HT3DAT, SERT, mAChR
Binding Mode Allosteric/Bitopic PotentialOrthosteric DominantOrthosteric
Rigidity High (Boat-like constraint)High (Cage-like)Moderate (Chair/Boat flux)
Lipophilicity (cLogP) ~1.2 - 1.5 (Tunable via N-sub)~0.8 - 1.1~1.2 - 1.8
Basicity (pKa) ~9.5 - 10.5 (Secondary Amine)~10.8 - 11.0 (Tertiary)~9.8
Synthetic Utility High (N2 is functionalizable)Low (N1 is bridgehead)Moderate
Affinity Trend Stereodependent (Exo > Endo typically)High Potency (nM range)Variable

Scientific Analysis: Binding Affinity & Mechanism

The "Vector Effect" in Binding

The critical differentiator for the 6-ethynyl-2-azabicyclo[2.2.2]octane is the geometric vector between the protonated nitrogen (pharmacophore point A) and the ethynyl group (pharmacophore point B).

  • Quinuclidine (1-aza): The distance is fixed and rigid. The ethynyl group at C3 projects directly into the canonical hydrophobic pocket. This is ideal for agonism but limits selectivity.

  • Isoquinuclidine (2-aza): The nitrogen is shifted to the 2-position.

    • Exo-6-ethynyl: Projects the alkyne group into the "accessory binding pocket" (often required for M2/M3 selectivity).

    • Endo-6-ethynyl: Often clashes with the receptor wall (Trp residues in the orthosteric site), leading to reduced affinity (

      
       nM).
      
Mechanistic Pathway (Muscarinic Signaling)

When these ligands bind to the M1/M3 receptor, they modulate the Gq-signaling pathway. The 6-ethynyl group often converts a full agonist (unsubstituted) into a partial agonist or antagonist by preventing the complete closure of the receptor's extracellular vestibule.

Visualization: Signaling & Scaffold Comparison

The following diagram illustrates the Gq signaling pathway modulated by these ligands and visualizes the structural differences.

G cluster_comparison Scaffold Vector Comparison Ligand 6-Ethynyl-2-azabicyclo [2.2.2]octane Receptor mAChR (M1/M3) Ligand->Receptor Stereoselective Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Endoplasmic Reticulum Q Quinuclidine (1-aza) High Affinity Low Selectivity IQ Isoquinuclidine (2-aza) Tunable Vector High Selectivity Q->IQ Bioisosteric Shift

Figure 1: Signal transduction pathway activated by muscarinic ligands and the conceptual shift between quinuclidine and isoquinuclidine scaffolds.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of your 6-ethynyl-2-azabicyclo[2.2.2]octane derivatives, use this self-validating competitive binding protocol.

Objective: Determine the inhibition constant (


) against a standard radioligand (e.g., 

-NMS for muscarinic or

-Epibatidine for nicotinic).
Materials
  • Membrane Prep: CHO-K1 cells stably expressing human M3 or

    
     nAChR.
    
  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS), specific activity ~80 Ci/mmol.
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Step-by-Step Workflow
  • Preparation: Thaw membrane homogenates and dilute in assay buffer to achieve ~10-20

    
     protein/well.
    
  • Plate Setup (96-well):

    • Total Binding: Buffer + Membrane + Radioligand (

      
       concentration).
      
    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Atropine (10

      
      ).
      
    • Experimental: Buffer + Membrane + Radioligand + 6-Ethynyl Ligand (concentration range

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 60-90 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis:

    • Calculate % Inhibition.

    • Fit data to a one-site competition model (Hill slope).

    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

Trustworthiness Check: If the Hill slope deviates significantly from 1.0 (e.g., < 0.8 or > 1.2), your ligand may be binding allosterically or exhibiting negative cooperativity, a common trait in 6-substituted isoquinuclidines.

References

  • Lainé, D. I., et al. (2009). "Discovery of novel 1-azoniabicyclo[2.2.2]octane muscarinic acetylcholine receptor antagonists." Journal of Medicinal Chemistry.

  • Kozikowski, A. P., et al. (2000). "Synthesis and pharmacological evaluation of 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.2]octane derivatives as nicotinic acetylcholine receptor ligands." Journal of Medicinal Chemistry.

  • Enamine Ltd. (2024). "6-Ethynyl-2-azabicyclo[2.2.2]octane hydrochloride - Building Block Catalog."

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Comparative

Distinguishing Endo and Exo Isomers of Substituted Isoquinuclidines: A Technical Comparison Guide

This guide provides a technical comparison and procedural framework for distinguishing endo and exo isomers of substituted isoquinuclidines (2-azabicyclo[2.2.2]octanes). Executive Summary Substituted isoquinuclidines (2-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and procedural framework for distinguishing endo and exo isomers of substituted isoquinuclidines (2-azabicyclo[2.2.2]octanes).

Executive Summary

Substituted isoquinuclidines (2-azabicyclo[2.2.2]octanes) are critical pharmacophores in drug discovery, serving as rigid scaffolds for nicotinic acetylcholine receptor ligands, antiviral agents, and asymmetric catalysts. These structures are typically synthesized via the Diels-Alder cycloaddition of 1,2-dihydropyridines or 2-pyridones with dienophiles.

The reaction generates two diastereomers:[1][2][3][4]

  • Endo Isomer: The substituent is syn to the olefinic bridge (or the larger bridge). Kinetically favored.

  • Exo Isomer: The substituent is anti to the olefinic bridge. Thermodynamically favored.

Distinguishing these isomers is non-trivial due to the flexibility of the [2.2.2] bridge compared to the rigid [2.2.1] norbornane system. This guide compares the three primary validation methods—NMR Spectroscopy, X-ray Crystallography, and Chromatography—and provides a definitive stereochemical assignment protocol.

Comparative Analysis of Identification Methods

FeatureMethod A: NMR Spectroscopy (

H, NOESY)
Method B: X-Ray Crystallography Method C: Chromatographic Retention
Primary Principle Scalar coupling (

) & Through-space correlations (NOE)
Electron density diffraction patternPolarity & Hydrodynamic volume
Certainty Level High (95%+) with NOESYAbsolute (100%)Moderate (Inferential)
Sample Requirement ~1–5 mg (Solution)Single Crystal (0.1–0.3 mm)<1 mg (Solution)
Time to Result 1–4 HoursDays to Weeks (crystallization dependent)30 Minutes
Throughput HighLowHigh
Limitation Requires interpretation; overlapping signalsRequires crystalline solidRelative only; requires standards

Technical Deep Dive: The NMR Assignment Protocol

NMR is the most practical tool for routine assignment. Unlike norbornanes, where


 values are diagnostic (Karplus angle 

for endo), isoquinuclidines require a combination of coupling constants and NOE data.
Coupling Constant ( ) Analysis

In the 2-azabicyclo[2.2.2]octane system, the bridgehead protons (H1/H4) couple with the vicinal protons (H5/H6).

  • The Vicinal Rule:

    • Endo Isomer: The substituent is endo.[1][5] The proton on the chiral center is exo (

      
      ). The dihedral angle between the bridgehead H and 
      
      
      
      is typically small (
      
      
      ).
      • Result: Larger

        
         coupling (
        
        
        
        Hz).
    • Exo Isomer: The substituent is exo.[5] The proton on the chiral center is endo (

      
      ). The dihedral angle between the bridgehead H and 
      
      
      
      is larger (
      
      
      ).[3]
      • Result: Smaller

        
         coupling (
        
        
        
        Hz).
  • The W-Coupling (

    
    ) Rule: 
    
    • Rigid bicyclic systems often exhibit long-range "W-plan" coupling (

      
       Hz).[5]
      
    • Exo protons often show W-coupling to the anti bridge protons.[5] Endo protons rarely do.

NOESY/ROESY Correlations (The Gold Standard)

Nuclear Overhauser Effect (NOE) provides spatial proximity data (< 5 Å).[5]

  • Endo Isomer (Substituent Syn to Bridge):

    • Strong Correlation: Substituent protons

      
       Olefinic Bridge Protons (H7/H8).
      
    • Strong Correlation:

      
       (on ring) 
      
      
      
      Bridgehead H (H1/H4).[5]
  • Exo Isomer (Substituent Anti to Bridge):

    • Strong Correlation: Substituent protons

      
       Bridgehead H (H1/H4).[5]
      
    • Absence: No correlation between Substituent and Olefinic Bridge.

Experimental Protocol: Stereochemical Assignment Workflow

This protocol assumes a mixture of isomers obtained from a Diels-Alder reaction.

Step 1: Isolation
  • Perform Thin Layer Chromatography (TLC).[5] The Endo isomer is typically more polar (lower

    
    ) due to the accessibility of the lone pair or functional group interaction with the stationary phase, though this varies by substituent.
    
  • Separate isomers via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).[5]

Step 2: 1H NMR Screening
  • Dissolve ~5 mg of pure isomer in

    
     or 
    
    
    
    .
  • Acquire a standard 1H spectrum (minimum 16 scans).

  • Target Analysis: Locate the bridgehead protons (typically

    
     2.5–4.0 ppm) and the proton 
    
    
    
    to the substituent.
  • Measure

    
    :  Calculate 
    
    
    
    .
    • If

      
       Hz 
      
      
      
      Likely Endo (Proton is Exo).[5]
    • If

      
       Hz 
      
      
      
      Likely Exo (Proton is Endo).[5]
Step 3: NOESY Validation (Confirmatory)
  • Run a 2D NOESY experiment (Mixing time: 500–800 ms).

  • Check Cross-peaks:

    • Does the substituent signal correlate with the alkene protons (approx

      
       6.0–6.5 ppm)?
      
    • Yes

      
      Endo Isomer .
      
    • No

      
      Exo Isomer .
      

Decision Logic Visualization

The following diagram illustrates the logical flow for assigning stereochemistry in isoquinuclidines.

StereochemAssignment Start Purified Isomer Sample NMR Acquire 1H NMR Start->NMR J_Check Analyze 3J (Bridgehead-H to Alpha-H) NMR->J_Check Small_J Small J (< 3 Hz) J_Check->Small_J Large_J Large J (> 4 Hz) J_Check->Large_J Hypothesis_Exo Hypothesis: EXO Isomer (Alpha-H is Endo) Small_J->Hypothesis_Exo Hypothesis_Endo Hypothesis: ENDO Isomer (Alpha-H is Exo) Large_J->Hypothesis_Endo NOESY Run 2D NOESY Hypothesis_Exo->NOESY Hypothesis_Endo->NOESY Check_Corr Check Substituent Correlation with Olefinic Bridge NOESY->Check_Corr Corr_Yes Correlation Observed Check_Corr->Corr_Yes Corr_No No Correlation Check_Corr->Corr_No Result_Endo CONFIRMED: ENDO Isomer Corr_Yes->Result_Endo Result_Exo CONFIRMED: EXO Isomer Corr_No->Result_Exo

Figure 1: Decision tree for stereochemical assignment of 2-azabicyclo[2.2.2]octane derivatives.

References

  • Stereoselectivity in Diels-Alder Reactions

    • Title: Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
    • Source: Journal of Chemical Education.[5]

    • URL:[Link]

  • NMR Assignment in Bicyclic Systems

    • Title: Stereochemical Dependence of Vicinal H-C-O-H Coupling Constants.[5][6]

    • Source: ResearchG
    • URL:[Link]

  • Isoquinuclidine Synthesis & Characterization

    • Title: 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction.[5][7][8]

    • Source: Journal of Organic Chemistry.[5][9]

    • URL:[Link]

  • Advanced NMR Techniques (NOESY)

    • Title: NOESY Spectra - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.[10]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride . Part 1: Executive Safety Summary (Immediate...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride .

Part 1: Executive Safety Summary (Immediate Action)

This compound is a functionalized isoquinuclidine derivative . While specific toxicological data for this exact ethynyl analog is limited, it must be handled as a Hazardous Pharmacophore based on the toxicity profile of the parent 2-azabicyclo[2.2.2]octane structure.

ParameterCritical Data
Primary Hazard Class Irritant / Harmful (Based on scaffold H302, H315, H319, H335).[1]
Secondary Hazard Reactivity: Terminal alkyne group. Avoid contact with copper/silver alloys (potential acetylide formation).
Emergency Response Inhalation: Move to fresh air. Skin: Wash with soap/water for 15 min.[2] Eyes: Rinse cautiously for 15 min.[2]
Storage Store at Room Temperature (RT), Desiccate (Hygroscopic nature of HCl salts).

Part 2: Hazard Assessment & Risk Profiling

The "Unknown Potency" Principle

As a research chemical with the CAS 2731010-10-7 , full toxicological characterization is likely incomplete. Therefore, we apply the Universal Precautions for Novel Amine Salts .

  • Mechanism of Hazard: The 2-azabicyclo[2.2.2]octane core is structurally related to pharmacologically active alkaloids. Absorption may affect the central nervous system (CNS). The hydrochloride salt form increases water solubility, facilitating rapid absorption across mucous membranes.

  • Dust Hazard: As a dry powder, the primary vector of exposure is inhalation of particulates .

Chemical Incompatibility
  • Alkyne Moiety: The "6-ethynyl" group contains a carbon-carbon triple bond. While stabilized as an HCl salt, avoid exposure to strong bases which could deprotonate the alkyne, and strictly avoid copper, silver, or mercury salts , which can form explosive metal acetylides.

Part 3: PPE Selection & Specifications

The following PPE system is designed to create a redundant barrier against dust ingress and dermal absorption.

PPE Decision Logic

PPE_Logic Fig 1: PPE Escalation Logic based on Quantity and Physical State. Start Handling Assessment Quantity Quantity > 100 mg? Start->Quantity Form Physical State Quantity->Form Yes LowRisk Standard PPE (Nitrile + Lab Coat + Safety Glasses) Quantity->LowRisk No Form->LowRisk Solution HighRisk Enhanced PPE (Double Glove + Respirator + Tyvek) Form->HighRisk Powder/Dust

Detailed Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100/HEPA The HCl salt is a fine particulate. Standard surgical masks offer zero protection against chemical dust. For operations outside a fume hood, a P100 half-face respirator is mandatory.
Hand Protection Nitrile (4-8 mil) Double-gloving is required. The outer glove acts as a sacrificial layer against contamination, while the inner glove remains clean for doffing. Latex is not recommended due to poor chemical resistance against organic amines.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for powders, which can bypass side gaps via air currents. Goggles seal the orbital area.
Body Protection Lab Coat (Cotton/Poly) Must be buttoned to the neck. For quantities >1g, wear disposable Tyvek sleeves to bridge the gap between glove and coat cuff.

Part 4: Operational Protocols

Protocol A: Weighing & Transfer

Objective: Transfer solid material without generating airborne dust.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Elimination: Use an ionizing bar or anti-static gun if the powder is static-prone (common with dry HCl salts).

  • The "Wet" Technique:

    • Tare the vial with solvent (if applicable) before adding solid if possible, OR

    • Weigh the solid into a tared vial, cap it immediately, and then remove it from the balance. Never transport an open spatula of powder across the lab bench.

Protocol B: Solubilization
  • Solvents: Soluble in Water, Methanol, DMSO.

  • Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add solvent slowly.

  • Venting: Do not seal the vessel immediately if mixing with carbonates or bicarbonates (used for free-basing), as CO₂ gas will generate pressure.

Part 5: Decontamination & Disposal

Spill Response Workflow

Spill_Response Fig 2: Dry Powder Spill Response Protocol. Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate PPE_Don Don Full PPE (Goggles, N95, Double Gloves) Evacuate->PPE_Don Cover Cover with Wet Paper Towel (Prevents Dust) PPE_Don->Cover Wipe Wipe Up & Double Bag Cover->Wipe Clean Clean Surface with Soap/Water Wipe->Clean

Disposal Plan
  • Solid Waste: Do not dispose of in trash. Collect in a container labeled "Hazardous Waste - Solid Toxic".

  • Liquid Waste: Aqueous streams containing this compound should be segregated into "Aqueous Toxic" waste streams.

  • Destruction: The preferred method of disposal is High-Temperature Incineration by a licensed waste management facility. The nitrogen and chlorine content requires scrubbers during incineration to capture NOx and HCl gases.

References

  • Sigma-Aldrich . 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride Product Specification. Retrieved from [3]

  • PubChem . 2-Azabicyclo[2.2.2]octane hydrochloride (Parent Compound) Safety Data. National Library of Medicine. Retrieved from

  • Fisher Scientific . Quinuclidine (Structural Analog) Safety Data Sheet. Retrieved from [4]

Sources

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